molecular formula C6H13N3 B1196923 Galegine CAS No. 543-83-9

Galegine

Cat. No.: B1196923
CAS No.: 543-83-9
M. Wt: 127.19 g/mol
InChI Key: UVMLHMAIUVSYOL-UHFFFAOYSA-N
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Description

Galegine is a member of guanidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMLHMAIUVSYOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202659
Record name Galegine
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Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-83-9
Record name N-(3-Methyl-2-buten-1-yl)guanidine
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Record name Galegine
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Record name Galegine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GALEGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R469KQG1EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Galegine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, has been a subject of significant interest for its metabolic regulatory properties, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin (B114582). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of this compound. The primary mechanism of action revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is largely attributed to the inhibition of mitochondrial respiratory chain complexes, leading to a cascade of downstream effects that favorably modulate glucose and lipid metabolism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for the scientific community.

Primary Molecular Target: AMP-Activated Protein Kinase (AMPK)

The principal mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK)[1][2]. AMPK acts as a cellular energy sensor, and its activation orchestrates a shift from anabolic to catabolic processes to restore energy balance. This compound-induced AMPK activation has been observed in a concentration-dependent manner across various cell types, including adipocytes, myotubes, and hepatocytes[1][3].

Upstream Activation: Mitochondrial Inhibition

The activation of AMPK by this compound is linked to its inhibitory effects on the mitochondrial respiratory chain[1][4]. By disrupting mitochondrial function, this compound alters the cellular AMP:ATP ratio, a key signal for AMPK activation.

  • Inhibition of Mitochondrial Complex I: Historically, similar to its biguanide relatives, this compound's effect was attributed to the inhibition of mitochondrial respiratory chain complex I[5].

  • Inhibition of Mitochondrial Complex IV: More recent evidence suggests that this compound, along with metformin and phenformin, can also inhibit complex IV (cytochrome c oxidase) activity. This inhibition is proposed to increase the cytosolic redox state and reduce glycerol-derived hepatic gluconeogenesis[6][7][8].

This mitochondrial inhibition leads to a decrease in ATP synthesis, thereby increasing the AMP/ATP ratio and triggering the activation of AMPK.

Downstream Cellular and Metabolic Effects

The activation of AMPK by this compound initiates a signaling cascade that results in a multitude of beneficial metabolic effects.

Glucose Metabolism

This compound enhances glucose uptake in insulin-sensitive tissues, such as adipocytes and skeletal muscle cells[1][2][4]. This effect is, at least in part, independent of insulin.

  • Stimulation of Glucose Uptake: In 3T3-L1 adipocytes and L6 myotubes, this compound stimulates glucose uptake in a concentration-dependent manner[1][2].

  • Involvement of PI3K Pathway: The stimulatory effect of this compound on glucose uptake appears to involve the PI3 kinase pathway, as inhibitors of this pathway, such as wortmannin (B1684655) and LY294002, can reduce or abolish the effect[1].

Lipid Metabolism

This compound exerts significant effects on lipid metabolism, primarily through the AMPK-mediated inhibition of lipogenesis and promotion of fatty acid oxidation.

  • Inhibition of Acetyl-CoA Carboxylase (ACC): A key downstream target of AMPK is ACC, the rate-limiting enzyme in fatty acid synthesis. This compound treatment leads to a concentration-dependent reduction in ACC activity in both adipocytes and myotubes[1][2]. This inhibition reduces fatty acid synthesis and encourages fatty acid oxidation.

  • Reduction of Lipolysis: this compound has been shown to reduce isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes[1][2].

  • Downregulation of Lipogenic Gene Expression: At the transcriptional level, this compound down-regulates genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory element-binding protein (SREBP)[1][2].

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: Effect of this compound on AMPK Activation and Glucose Uptake

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
H4IIE rat hepatomaAMPK Activation10 µM and aboveConcentration-dependent activation[1][2]
HEK293 human kidneyAMPK Activation10 µM and aboveConcentration-dependent activation[1][2]
3T3-L1 adipocytesAMPK Activation10 µM and aboveConcentration-dependent activation[1][2]
L6 myotubesAMPK Activation10 µM and aboveConcentration-dependent activation[1][2]
3T3-L1 adipocytesGlucose Uptake50 µM - 3 mMConcentration-dependent stimulation[1][2]
L6 myotubesGlucose Uptake50 µM - 3 mMConcentration-dependent stimulation[1][2]

Table 2: Effect of this compound on Lipid Metabolism

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference
3T3-L1 adipocytesACC Activity0.3 - 30 µM (24h)Concentration-dependent reduction[1]
L6 myotubesACC Activity30 µM and above (24h)Reduction[1]
3T3-L1 adipocytesIsoprenaline-stimulated Lipolysis1 - 300 µMReduction[1][2]
3T3-L1 adipocytesGene Expression (FASN, SREBP)500 µM (24h)Down-regulation[1][2]

Experimental Protocols

Cell Culture
  • 3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum. Differentiation into adipocytes is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine.

  • L6 Myotubes: L6 myoblasts are maintained in DMEM with 10% fetal bovine serum. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum upon reaching confluence.

  • H4IIE and HEK293 Cells: These cell lines are cultured according to standard protocols in appropriate media and conditions.

AMPK Activity Assay
  • Cells are treated with varying concentrations of this compound for the desired time.

  • Cells are lysed in a suitable buffer, and protein concentration is determined.

  • AMPK activity in cell lysates is measured using an immunoprecipitation-based kinase assay with a specific antibody against the AMPK α-subunit. The activity is typically assessed by the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide), and the incorporation of ³²P from [γ-³²P]ATP is quantified.

Glucose Uptake Assay
  • Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved for a defined period.

  • Cells are pre-treated with this compound for a specified duration.

  • Glucose uptake is initiated by adding a solution containing 2-deoxy-D-[³H]glucose.

  • After incubation, the reaction is stopped, and cells are washed to remove extracellular radiolabel.

  • Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting to determine the rate of glucose uptake.

Acetyl-CoA Carboxylase (ACC) Activity Assay
  • Cells are treated with this compound for the indicated time.

  • Cell lysates are prepared, and ACC is immunoprecipitated.

  • ACC activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

Gene Expression Analysis
  • Cells are treated with this compound.

  • Total RNA is extracted using a suitable method (e.g., TRIzol reagent).

  • RNA is reverse-transcribed into cDNA.

  • Quantitative real-time PCR (qPCR) is performed using gene-specific primers for FASN, SREBP, and a housekeeping gene for normalization.

Visualized Signaling Pathways and Workflows

Galegine_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment This compound This compound Mitochondria Mitochondria This compound->Mitochondria Enters Cell ComplexI Complex I This compound->ComplexI Inhibits ComplexIV Complex IV This compound->ComplexIV Inhibits ATP ATP Synthesis ComplexI->ATP e- transport ComplexIV->ATP e- transport AMP_ATP_ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_ratio AMPK AMPK AMP_ATP_ratio->AMPK Activates ACC ACC AMPK->ACC Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Stimulates Lipolysis Lipolysis AMPK->Lipolysis Inhibits GeneExpression Lipogenic Gene Expression (FASN, SREBP) AMPK->GeneExpression Inhibits FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Catalyzes

Caption: Signaling pathway of this compound's mechanism of action.

Experimental_Workflow_AMPK_Activation cluster_workflow Experimental Workflow: AMPK Activation Assay start Start: Culture Cells (e.g., 3T3-L1, L6) treatment Treat with this compound (Varying Concentrations & Times) start->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant ip Immunoprecipitation of AMPK protein_quant->ip kinase_assay Kinase Assay with [γ-³²P]ATP & SAMS peptide ip->kinase_assay quantification Quantify ³²P Incorporation (Scintillation Counting) kinase_assay->quantification end End: Determine AMPK Activity quantification->end

Caption: Workflow for determining AMPK activation by this compound.

Conclusion

The mechanism of action of this compound is multifaceted, with the activation of AMPK serving as the central node. This activation, driven by the inhibition of mitochondrial respiration, leads to a coordinated metabolic response that includes enhanced glucose uptake, reduced lipid synthesis, and increased fatty acid oxidation. The detailed understanding of these pathways not only clarifies the pharmacological basis for this compound's effects but also provides a valuable framework for the development of novel therapeutic agents targeting metabolic disorders. This guide serves as a comprehensive resource for researchers aiming to further investigate and harness the therapeutic potential of this compound and related compounds.

References

Galegine: The Natural Precursor to a Modern Antidiabetic Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin (B114582), a biguanide (B1667054), is a first-line therapeutic agent for type 2 diabetes worldwide. Its origins, however, can be traced back to the traditional medicinal use of Galega officinalis (Goat's Rue). This plant was used for centuries in folk medicine to alleviate symptoms now associated with diabetes. Scientific investigation in the early 20th century identified the active constituent of Galega officinalis as galegine (isoamylene guanidine), a guanidine (B92328) derivative with blood glucose-lowering properties. While this compound itself proved to be too toxic for widespread clinical use due to its short duration of action and adverse effects, its discovery paved the way for the synthesis of less toxic biguanide derivatives, ultimately leading to the development of metformin. This guide provides a detailed examination of this compound as a precursor to metformin, focusing on its mechanism of action, comparative biological effects, and the experimental protocols used to elucidate its function.

Chemical Structures

The structural relationship between this compound and metformin is fundamental to understanding their shared, yet distinct, pharmacological profiles. Metformin is essentially a synthetic, less toxic derivative of the natural compound this compound.

G cluster_this compound This compound cluster_metformin Metformin This compound This compound metformin metformin

Caption: Chemical structures of this compound and Metformin.

Comparative Mechanism of Action

Both this compound and metformin exert their glucose-lowering effects primarily through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. However, the precise molecular interactions and downstream consequences exhibit some differences.

AMPK Activation

Activation of AMPK is a central mechanism for both compounds. This activation leads to the inhibition of anabolic pathways that consume ATP and the stimulation of catabolic pathways that generate ATP, ultimately restoring cellular energy balance.

  • This compound: Studies have shown that this compound produces a concentration-dependent activation of AMPK in various cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.

  • Metformin: Similarly, metformin is a well-established AMPK activator. Its activation of AMPK is crucial for its inhibitory effect on hepatic glucose production.

Inhibition of Mitochondrial Respiratory Chain

A key upstream event leading to AMPK activation is the inhibition of the mitochondrial respiratory chain, particularly Complex I.

  • This compound: Research has demonstrated that this compound, along with metformin and phenformin, inhibits Complex IV activity at clinically relevant concentrations. This inhibition leads to a decrease in glycerol-derived hepatic gluconeogenesis.

  • Metformin: Metformin is known to inhibit the mitochondrial respiratory chain, which leads to the activation of AMPK and enhances insulin (B600854) sensitivity. While some studies point to Complex I inhibition at supra-pharmacological concentrations, more recent evidence suggests that metformin also inhibits Complex IV.

Effects on Glucose Metabolism

The primary therapeutic effect of both compounds is the reduction of blood glucose levels. This is achieved through a combination of reduced hepatic glucose production and increased peripheral glucose uptake.

  • This compound: this compound stimulates glucose uptake in 3T3-L1 adipocytes and L6 myotubes. It also inhibits hepatic gluconeogenesis derived from glycerol.

  • Metformin: Metformin decreases hepatic gluconeogenesis by over one-third in individuals with type 2 diabetes. It also increases insulin sensitivity and enhances peripheral glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, providing a direct comparison of the biological effects of this compound and metformin.

CompoundCell LineConcentrationEffect on AMPK ActivationReference
This compoundH4IIE, HEK293, 3T3-L1, L6≥ 10 µMConcentration-dependent activation,
MetforminVariousVariesActivation of AMPK,

Table 1: Comparative effects on AMPK activation.

CompoundCell Line/TissueConcentrationEffect on Glucose UptakeReference
This compound3T3-L1 adipocytes, L6 myotubes50 µM - 3 mMConcentration-dependent stimulation,
MetforminSkeletal muscle, adipose tissueVariesEnhanced peripheral glucose uptake,

Table 2: Comparative effects on glucose uptake.

CompoundIn vivo/in vitroEffect on Hepatic GluconeogenesisReference
This compoundIn vivo and in vitroInhibition of glycerol-derived gluconeogenesis,
MetforminIn vivoReduction by over one-third

Table 3: Comparative effects on hepatic gluconeogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments used to characterize the actions of this compound and metformin.

AMPK Activation Assay (Western Blot)

This protocol details the analysis of AMPK phosphorylation, a marker of its activation.

1. Cell Culture and Treatment:

  • Culture cells (e.g., H4IIE, 3T3-L1) to 80-90% confluency.
  • Treat cells with various concentrations of this compound or metformin for a specified time (e.g., 1 hour).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.
  • Separate proteins on an SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect the signal using an ECL substrate and an imaging system.
  • Quantify band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.

In Vitro AMPK Kinase Activity Assay

This protocol measures the direct effect of a compound on the kinase activity of purified AMPK.

1. Reaction Setup:

  • In a 96-well plate, add purified active AMPK enzyme, a substrate peptide (e.g., SAMS peptide), and different concentrations of the test compound (this compound or metformin).

2. Kinase Reaction:

  • Initiate the reaction by adding ATP.
  • Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

3. Detection:

  • Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves converting the generated ADP to ATP, which is then detected via a luciferase reaction.

4. Data Analysis:

  • Calculate the kinase activity for each compound concentration and plot a dose-response curve to determine the EC50.

Glucose Uptake Assay (Fluorescent)

This protocol describes a cell-based assay to measure glucose uptake using a fluorescent glucose analog.

1. Cell Seeding and Starvation:

  • Seed cells (e.g., 3T3-L1 adipocytes, L6 myotubes) in a 96-well plate and allow them to adhere.
  • Wash the cells and incubate in glucose-free medium for 1-2 hours to starve them of glucose.

2. Treatment:

  • Add the test compound (this compound or metformin) at desired concentrations and incubate for the appropriate time (e.g., 1 hour).

3. Glucose Uptake:

  • Add a fluorescent glucose analog, such as 2-NBDG, to each well and incubate for 30-60 minutes.

4. Measurement:

  • Wash the cells to remove excess fluorescent analog.
  • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

Signaling Pathways and Logical Relationships

The activation of AMPK by this compound and metformin initiates a cascade of downstream signaling events that collectively contribute to their metabolic effects.

G This compound This compound / Metformin Mito Mitochondrial Respiratory Chain (Complex IV) This compound->Mito Inhibition AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Allosteric Activation + Phosphorylation ACC ↓ Acetyl-CoA Carboxylase (ACC) Activity AMPK->ACC Inhibition HGP ↓ Hepatic Gluconeogenesis AMPK->HGP Inhibition GLUT4 ↑ GLUT4 Translocation AMPK->GLUT4 Stimulation FattyAcidOx ↑ Fatty Acid Oxidation ACC->FattyAcidOx FattyAcidSyn ↓ Fatty Acid Synthesis ACC->FattyAcidSyn GlucoseUptake ↑ Peripheral Glucose Uptake GLUT4->GlucoseUptake

Caption: Signaling pathway of this compound and Metformin via AMPK.

Experimental Workflow Visualization

The general workflow for investigating the cellular effects of this compound and metformin can be visualized as follows:

G start Start: Cell Culture treatment Treatment with This compound / Metformin start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis kinase_assay In Vitro Kinase Assay treatment->kinase_assay Purified Enzyme glucose_assay Glucose Uptake Assay treatment->glucose_assay Live Cells western Western Blot (e.g., p-AMPK) lysis->western end Data Analysis & Conclusion western->end kinase_assay->end glucose_assay->end

Caption: General experimental workflow for studying this compound/Metformin.

Conclusion

This compound, the natural product from Galega officinalis, holds a significant place in the history of diabetes treatment as the direct precursor to metformin. While its own therapeutic potential was limited by toxicity, the study of this compound provided the chemical scaffold and the initial understanding of a novel mechanism for glucose lowering. Both compounds share a common mechanism of action centered on the activation of AMPK, leading to reduced hepatic glucose production and increased peripheral glucose uptake. The in-depth analysis of their comparative effects and the detailed experimental protocols provided in this guide offer a valuable resource for researchers in the fields of metabolic disease, pharmacology

From Folk Remedy to Modern Medicine: The Historical Journey of Galega officinalis in Diabetes Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The story of Galega officinalis, commonly known as goat's rue or French lilac, is a compelling narrative of traditional herbal medicine paving the way for a cornerstone of modern diabetes therapy. For centuries, this leguminous plant was used in European folk medicine to alleviate symptoms now associated with diabetes mellitus.[1] This historical use, rooted in anecdotal evidence, eventually spurred scientific inquiry in the late 19th and early 20th centuries, leading to the isolation of its active compounds and the eventual synthesis of metformin (B114582), the most widely prescribed oral hypoglycemic agent for type 2 diabetes today.[2] This technical guide provides a comprehensive overview of the historical use of Galega officinalis in diabetes, detailing the early experimental studies, the quantitative data from that era, the methodologies employed, and the evolving understanding of its mechanism of action.

Ethnobotanical Use and Early Scientific Investigations

The use of Galega officinalis for diabetic symptoms has been documented for centuries in traditional European medicine.[1] Its reputation as a diaphoretic and diuretic caught the attention of scientists who sought to understand its purported therapeutic effects. The breakthrough came from the work of French chemist C. Tanret, who in 1914, isolated a crystalline alkaloid from the plant which he named galegine.[1] Subsequent research confirmed that this compound is a guanidine (B92328) derivative, and it was soon discovered that guanidine itself possessed hypoglycemic properties.[1]

Quantitative Data from Historical Studies

The early 20th century saw a number of preclinical and clinical investigations into the glucose-lowering effects of guanidine and its derivatives from Galega officinalis. While the methodologies of the time lacked the rigor of modern clinical trials, these studies provided the foundational quantitative data that propelled the development of biguanide (B1667054) drugs.

Preclinical Animal Studies

Initial animal experiments were crucial in demonstrating the hypoglycemic activity of guanidine and this compound. These studies, primarily in rabbits and dogs, established a dose-dependent effect on blood glucose levels, but also highlighted the narrow therapeutic window and potential for toxicity.

CompoundAnimal ModelDosageObservationReference
Guanidine HydrochlorideRabbitNot specified in available abstracts; subcutaneous injectionHypoglycemic effect observed.Watanabe, 1918
This compound SulphateRabbit150 mg/kg (subcutaneous)Little effect on blood glucose.Simonnet and Tanret, 1927
This compound SulphateDog4 mg/kgTransient hyperglycemia followed by a ≥40% reduction in blood sugar over 11-12 hours.Müller and Reinwein, 1927
Early Human and Clinical Studies

Following the promising, albeit variable, results in animals, researchers began to investigate the effects of this compound and synthetic guanidine derivatives in humans. These early studies provided the first evidence of oral anti-diabetic activity but were also marked by significant side effects.

CompoundStudy PopulationDosageObservationReference
This compound SulphateHuman (self-administration)109 mgBlood glucose levels monitored for 25 hours.Müller and Reinwein, 1927
Synthalin A (decamethylene diguanide)Patients with diabetesNot specified in available abstractsSome patients became "insulin-free," others could reduce their insulin (B600854) dose. Side effects included abdominal pain, cramping, and nausea.Frank, Nothmann, and Wagner, 1926
Synthalin B (dodecamethylene diguanide)Patients with diabetesNot specified in available abstractsSimilar effects and side effects to Synthalin A.Frank, Nothmann, and Wagner, 1926

Experimental Protocols of the Era

The experimental protocols of the early 20th century for isolating and quantifying the active compounds of Galega officinalis were foundational. While lacking the sophistication of modern techniques, they were effective in identifying the key hypoglycemic agents.

Isolation of this compound (circa 1914)

The isolation of this compound by C. Tanret was a pivotal moment. Based on standard phytochemical methods of the time, the likely protocol was as follows:

  • Extraction: Dried and powdered aerial parts of Galega officinalis were subjected to solvent extraction, likely with ethanol, to obtain a crude extract containing a mixture of compounds.

  • Acid-Base Fractionation: The crude extract was then partitioned between an acidic aqueous solution and an immiscible organic solvent. As an alkaloid, this compound would be protonated and move into the aqueous phase, separating it from neutral and acidic plant constituents.

  • Basification and Re-extraction: The acidic aqueous phase was then basified, deprotonating the this compound and making it soluble in an organic solvent. A second liquid-liquid extraction was performed to transfer the this compound into an organic phase.

  • Crystallization: The organic solvent was evaporated, and the resulting crude this compound was purified by recrystallization, likely from hot ethanol, to yield the pure crystalline solid.[1]

G cluster_extraction Extraction & Initial Separation cluster_fractionation Acid-Base Fractionation cluster_purification Purification Dried G. officinalis Dried G. officinalis Ethanol Extraction Ethanol Extraction Dried G. officinalis->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Acidic Water/Organic Solvent Aqueous Phase (this compound) Aqueous Phase (this compound) Partitioning->Aqueous Phase (this compound) Organic Phase (Other Compounds) Organic Phase (Other Compounds) Partitioning->Organic Phase (Other Compounds) Basification & Re-extraction Basification & Re-extraction Aqueous Phase (this compound)->Basification & Re-extraction Organic Phase (this compound) Organic Phase (this compound) Basification & Re-extraction->Organic Phase (this compound) Crystallization Crystallization Organic Phase (this compound)->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Historical Workflow for this compound Isolation
Quantification of Guanidine and this compound

Early quantitative analysis of guanidine and this compound in biological samples was challenging. The methods were often colorimetric and lacked the specificity and sensitivity of modern chromatographic techniques. One of the reagents used was Sakaguchi reagent, which produces a reddish-orange color with guanidino compounds, allowing for a semi-quantitative estimation.

Signaling Pathways: From Historical Observations to Modern Understanding

The historical understanding of how Galega officinalis and its derivatives exerted their glucose-lowering effects was limited. Early researchers observed the physiological outcomes but lacked the tools to probe the underlying molecular mechanisms. It was noted that the hypoglycemic actions of this compound were present even in pancreatectomized animals, suggesting a mechanism independent of insulin secretion.

The development of metformin, a biguanide synthesized from the guanidine structure, has led to a much deeper understanding of the signaling pathways involved. The primary mechanism of action of metformin, and by extension its predecessors from Galega officinalis, is now understood to be the activation of 5' AMP-activated protein kinase (AMPK).

The activation of AMPK by metformin is indirect. Metformin is believed to inhibit Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. The upstream kinase, liver kinase B1 (LKB1), is crucial for this activation.

Once activated, AMPK acts as a master metabolic regulator:

  • Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes and transcription factors involved in glucose production in the liver, such as PEPCK and G6Pase. This is a major contributor to the reduction of hepatic glucose output.

  • Increased Glucose Uptake in Muscle: In skeletal muscle, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell surface, enhancing glucose uptake from the bloodstream.

  • Regulation of Lipid Metabolism: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This shifts metabolism towards fatty acid oxidation and away from lipid storage, which can improve insulin sensitivity.

G cluster_liver Liver cluster_muscle Muscle cluster_fat Adipose Tissue / Liver Metformin Metformin / this compound Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMP_ATP Increased AMP:ATP Ratio Mitochondria->AMP_ATP Leads to LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK Activation LKB1->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes ACC ACC Inactivation AMPK->ACC Inhibits Glucose_Output Decreased Glucose Output Gluconeogenesis->Glucose_Output Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Promotes

References

An In-depth Technical Guide on the Cellular Pathways Affected by Galegine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanisms of Galegine, a guanidine (B92328) derivative originating from Galega officinalis. It provides a comprehensive overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Cellular Signaling Pathways Modulated by this compound

This compound treatment impacts several key cellular pathways, primarily converging on metabolic regulation and programmed cell death. The principal pathways affected are:

  • AMP-Activated Protein Kinase (AMPK) Signaling: The central mechanism of this compound's metabolic effects.

  • Insulin (B600854) and PI3K Signaling: Particularly in the context of glucose uptake.

  • Mitochondrial Respiration: Inhibition of respiratory complexes, leading to cellular energy stress.

  • Apoptosis Pathways: Induction of programmed cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the cited literature.

Table 1: Effects of this compound on Cellular Kinase Activity and Metabolism

ParameterCell Line/SystemThis compound ConcentrationObserved EffectCitation
AMPK Activation H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes≥ 10 µMConcentration-dependent activation[1][2][3]
Acetyl-CoA Carboxylase (ACC) Activity 3T3-L1 adipocytes0.3–30 µM (24h)Concentration-dependent reduction[1]
ACC Activity L6 myotubes≥ 30 µMSignificant reduction[1]
Glucose Uptake 3T3-L1 adipocytes10 µM–3 mM (5h)Concentration-dependent stimulation[1]
Glucose Uptake L6 myotubes1 µM–1 mM (5h)Concentration-dependent stimulation[1]
Isoprenaline-Mediated Lipolysis 3T3-L1 adipocytes1–300 µMReduction[1][3]
Complex IV Activity Isolated rat liver mitochondria100 µMSignificant inhibition[4]
Glycerol-derived Gluconeogenesis In vivo (rats)25 mg/kg-h (intraportal infusion)32% reduction[5]

Table 2: Effects of this compound on Gene Expression

GeneCell LineThis compound ConcentrationFold Change/EffectCitation
Fatty Acid Synthase (FASN) 3T3-L1 adipocytes500 µMDown-regulated[1]
Sterol-Regulatory-Element-Binding Protein (SREBP) 3T3-L1 adipocytes500 µMDown-regulated[1][2][3]
Hormone-Sensitive Lipase 3T3-L1 adipocytes500 µMDown-regulated[1]
Acyl-CoA Synthetase 3T3-L1 adipocytes500 µMDown-regulated[1]
Peroxisome proliferator-activated receptor-γ co-activator-1α (PGC-1α) 3T3-L1 adipocytes500 µMUp-regulated[1]
Bax/Bcl-2 ratio SK-MEL-5 human melanoma cellsNot specifiedUp-regulated
p53 SK-MEL-5 human melanoma cellsNot specifiedSignificantly increased mRNA levels

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways affected by this compound.

AMPK Signaling Pathway Activation by this compound

This compound is proposed to inhibit mitochondrial respiratory chain complexes, leading to an increased AMP:ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis.

Galegine_AMPK_Pathway This compound This compound Mitochondria Mitochondrial Respiratory Chain (Complex I/IV) This compound->Mitochondria Inhibits ATP_depletion ↑ AMP:ATP Ratio Mitochondria->ATP_depletion Leads to AMPK AMPK ATP_depletion->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FAO Fatty Acid Oxidation AMPK->FAO Stimulates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates SREBP SREBP AMPK->SREBP Inhibits FAS Fatty Acid Synthesis ACC->FAS Catalyzes FASN_exp FASN Gene Expression SREBP->FASN_exp Regulates

Caption: this compound activates the AMPK pathway.

This compound's Influence on Glucose Uptake via PI3K Pathway

Evidence suggests a partial involvement of the PI3K pathway in this compound-stimulated glucose uptake, a pathway also central to insulin signaling.[1]

Galegine_PI3K_Pathway cluster_insulin Insulin Signaling cluster_this compound This compound Action Insulin Insulin IR Insulin Receptor Insulin->IR PI3K_I PI3K IR->PI3K_I GLUT4 GLUT4 Translocation PI3K_I->GLUT4 This compound This compound PI3K_G PI3K This compound->PI3K_G Partially Activates PI3K_G->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Wortmannin Wortmannin Wortmannin->PI3K_G Inhibits LY294002 LY294002 LY294002->PI3K_G Inhibits Galegine_Apoptosis_Pathway This compound This compound p53 p53 Expression This compound->p53 Increases Bax Bax Expression This compound->Bax Increases Bcl2 Bcl-2 Expression This compound->Bcl2 Decreases Mitochondrial_Pathway Mitochondrial Apoptosis Pathway p53->Mitochondrial_Pathway Activates Bax->Mitochondrial_Pathway Promotes Bcl2->Mitochondrial_Pathway Inhibits Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

References

The Pharmacological Profile of Galegine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis (Goat's Rue), has a rich history in traditional medicine for managing diabetic symptoms.[1] Its investigation was a pivotal step in the development of modern biguanide (B1667054) therapy, most notably metformin (B114582).[1][2] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its molecular mechanisms, metabolic effects, and the experimental basis for these findings. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Core Pharmacological Properties

This compound exerts its primary pharmacological effects through the modulation of key metabolic pathways, positioning it as a molecule of significant interest for metabolic diseases. Its actions are multifaceted, impacting glucose homeostasis, lipid metabolism, and cellular energy sensing.

Antidiabetic Effects

The hallmark pharmacological effect of this compound is its ability to lower blood glucose levels.[3] This antihyperglycemic activity is attributed to several mechanisms:

  • Enhanced Glucose Uptake: this compound stimulates glucose uptake in peripheral tissues, such as adipocytes and skeletal muscle cells.[4][5] This effect is, at least in part, independent of insulin (B600854).[6]

  • Inhibition of Hepatic Gluconeogenesis: Similar to metformin, this compound is thought to reduce the production of glucose in the liver.[7] It has been shown to inhibit mitochondrial complex IV activity, which in turn reduces glycerol-derived gluconeogenesis.[8]

  • Insulin-like Actions: Early studies noted this compound's ability to stimulate glucose uptake in a manner similar to insulin and to exert anti-lipolytic effects in adipocytes.[4]

Weight Reduction and Effects on Lipid Metabolism

Beyond its effects on glucose, this compound has demonstrated a notable impact on body weight and fat metabolism.

  • Reduction in Body Weight: Administration of this compound in the diet has been shown to reduce body weight in mice.[4][5] This effect is at least partially independent of reduced food intake, suggesting a direct impact on metabolic rate or fat storage.[4][5] In obese mice, weight loss was accompanied by a reduction in food intake.[9]

  • Inhibition of Lipogenesis: this compound inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This action reduces the production of fatty acids.

  • Stimulation of Fatty Acid Oxidation: The inhibition of ACC also leads to an increase in fatty acid oxidation.[4][7]

  • Reduced Lipolysis: this compound has been observed to reduce isoprenaline-mediated lipolysis in adipocytes.[4][5]

  • Downregulation of Lipogenic Genes: At the genetic level, this compound can down-regulate genes involved in fatty acid synthesis, including fatty acid synthase and its upstream regulator SREBP.[4][5]

Mechanism of Action: The Central Role of AMPK

A unifying hypothesis for the diverse metabolic effects of this compound is its ability to activate AMP-activated protein kinase (AMPK).[4][5] AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP.[10]

This compound produces a concentration-dependent activation of AMPK in various cell lines, including rat hepatoma (H4IIE), human kidney cells (HEK293), adipocytes (3T3-L1), and myotubes (L6).[4][5] The activation of AMPK by this compound can explain many of its downstream effects, including enhanced glucose uptake and the inhibition of acetyl-CoA carboxylase.[4][7]

It is proposed that this compound, similar to metformin, may inhibit the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Cell LineParameter MeasuredThis compound ConcentrationObserved EffectReference(s)
3T3-L1 AdipocytesGlucose Uptake50 µM - 3 mMStimulation of insulin-independent glucose uptake.[4][5][6]
3T3-L1 AdipocytesLipolysis1 - 300 µMReduction in isoprenaline-mediated lipolysis.[4][5]
3T3-L1 AdipocytesAcetyl-CoA Carboxylase0.3 - 30 µM (24h)Concentration-dependent reduction in activity.[4]
3T3-L1 AdipocytesGene Expression500 µMDown-regulation of fatty acid synthase and SREBP.[4][5]
L6 MyotubesGlucose Uptake1 µM - 1 mMConcentration-dependent stimulation of glucose uptake.[4][6]
L6 MyotubesAcetyl-CoA Carboxylase≥ 30 µMReduction in activity.[4]
H4IIE Rat HepatomaAMPK Activation≥ 10 µMConcentration-dependent activation.[4][5]
HEK293 Human KidneyAMPK Activation≥ 10 µMConcentration-dependent activation.[4][5]

Table 1: Summary of In Vitro Effects of this compound

Animal ModelAdministration RouteDosageDurationObserved Effect(s)Reference(s)
MiceIn diet63 mg/kg/day11 daysSignificant reduction in body weight.[6]
MiceIn diet10% w/w28 daysSignificant reduction in body weight and serum glucose.[9]
Obese (ob/ob) MiceIn diet10% w/w28 daysSignificant reduction in body weight, serum glucose, and serum insulin.[9]

Table 2: Summary of In Vivo Effects of this compound

Experimental Protocols

This section details the methodologies employed in key studies to investigate the pharmacological properties of this compound.

Cell Culture and Differentiation
  • 3T3-L1 Adipocytes: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Differentiation into adipocytes is induced by treating confluent cells with a cocktail typically containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

  • L6 Myotubes: L6 myoblasts are grown in DMEM with FBS. Differentiation into myotubes is induced by switching the culture medium to DMEM with a lower concentration of horse serum when the cells reach confluence.

  • H4IIE and HEK293 Cells: These cell lines are maintained in standard culture conditions as recommended by the supplier (e.g., ATCC).

Glucose Uptake Assay
  • Differentiated 3T3-L1 adipocytes or L6 myotubes are serum-starved for a defined period (e.g., 2-4 hours).

  • Cells are then incubated with various concentrations of this compound or control vehicle in a glucose-free medium.

  • Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

  • The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed, and the incorporated radioactivity is measured by liquid scintillation counting.

AMPK Activation Assay (Western Blot)
  • Cells are treated with this compound or control for the desired time and concentration.

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Acetyl-CoA Carboxylase (ACC) Activity Assay
  • Cells are treated with this compound or control.

  • Cell lysates are prepared, and ACC is immunoprecipitated.

  • The activity of the immunoprecipitated ACC is measured by the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA).

Animal Studies
  • Animals: Male mice (e.g., C57BL/6 or specific obese models like ob/ob) are used.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Treatment: this compound is mixed into the standard rodent chow at a specified concentration (e.g., % w/w or mg/kg).

  • Measurements: Body weight and food intake are recorded regularly (e.g., daily or weekly). At the end of the study, blood samples are collected for the analysis of serum glucose, insulin, and other metabolic parameters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Galegine_AMPK_Signaling This compound This compound Mitochondria Mitochondrial Respiratory Chain (Complex IV Inhibition) This compound->Mitochondria AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC GlucoseUptake Increased Glucose Uptake (GLUT4) AMPK->GlucoseUptake Gluconeogenesis Decreased Hepatic Gluconeogenesis AMPK->Gluconeogenesis FattyAcidSynthesis Decreased Fatty Acid Synthesis ACC->FattyAcidSynthesis FattyAcidOxidation Increased Fatty Acid Oxidation ACC->FattyAcidOxidation

Caption: this compound's primary mechanism of action via AMPK activation.

Glucose_Uptake_Assay_Workflow Start Differentiated Cells (e.g., 3T3-L1) SerumStarve Serum Starvation Start->SerumStarve Treatment Incubate with This compound SerumStarve->Treatment Radiolabel Add Radiolabeled 2-deoxy-D-glucose Treatment->Radiolabel Terminate Terminate Uptake & Wash Radiolabel->Terminate Lyse Cell Lysis Terminate->Lyse Measure Measure Radioactivity (Scintillation Counting) Lyse->Measure

Caption: Experimental workflow for a radiolabeled glucose uptake assay.

Toxicity and Concluding Remarks

While this compound demonstrates significant therapeutic potential, its clinical development was halted due to toxicity concerns.[1][13] Studies in grazing animals have shown that high doses of Galega officinalis can be fatal, causing pulmonary edema and hydrothorax.[14][15] The average lethal dose of this compound sulphate in mice has been reported.[16] This toxicity profile led to the development of less toxic biguanide derivatives like metformin, which retain the beneficial antihyperglycemic effects with an improved safety profile.[1][12]

References

The Role of Galegine in Glucose Uptake and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, has demonstrated significant effects on glucose metabolism, positioning it as a compound of interest for therapeutic development. This technical guide provides an in-depth analysis of this compound's core mechanisms of action, focusing on its role in stimulating glucose uptake and modulating key metabolic pathways. Through a comprehensive review of experimental data, this document outlines the signaling cascades initiated by this compound, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its function.

Core Mechanism of Action: AMPK-Dependent and Independent Pathways

This compound's primary mechanism for enhancing glucose uptake and metabolism revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] However, evidence also suggests the involvement of AMPK-independent pathways, including the PI3 kinase pathway.

AMPK Activation

This compound has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][2] The activation of AMPK by this compound is thought to be a consequence of its inhibitory effect on mitochondrial respiration, which leads to an increase in the cellular AMP:ATP ratio.[1] This energy stress mimics the effects of biguanides like metformin.[1]

Activated AMPK triggers a cascade of downstream events that collectively enhance glucose uptake and fatty acid oxidation while inhibiting lipogenesis.[1][2] A key consequence of AMPK activation is the stimulation of glucose transporter 4 (GLUT4) translocation to the plasma membrane, a critical step for glucose entry into cells.[1]

PI3 Kinase Pathway Involvement

Studies utilizing inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have revealed a contribution of this signaling cascade to this compound-stimulated glucose uptake. The PI3K inhibitors wortmannin (B1684655) and LY294002 were found to reduce or abolish the effects of this compound on glucose uptake in 3T3-L1 adipocytes and L6 myotubes.[1] This suggests that this compound's action is not solely reliant on the AMPK pathway and may involve some level of crosstalk with or activation of insulin (B600854) signaling components.[1]

Signaling Pathways

The signaling pathways modulated by this compound are central to its metabolic effects. The following diagrams illustrate the key cascades involved in this compound's mechanism of action.

Galegine_AMPK_Pathway This compound This compound Mitochondria Mitochondrial Respiration This compound->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC ACC Inhibition AMPK->ACC GLUT4 GLUT4 Translocation AMPK->GLUT4 FattyAcid_Syn ↓ Fatty Acid Synthesis ACC->FattyAcid_Syn FattyAcid_Ox ↑ Fatty Acid Oxidation ACC->FattyAcid_Ox Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Galegine_PI3K_Pathway This compound This compound PI3K PI3 Kinase This compound->PI3K Activates Akt Akt/PKB PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Wortmannin Wortmannin Wortmannin->PI3K LY294002 LY294002 LY294002->PI3K Glucose_Uptake_Workflow A 1. Seed and differentiate cells B 2. Serum starve cells A->B C 3. Treat with This compound B->C D 4. Incubate with radiolabeled 2-deoxy-D-glucose C->D E 5. Wash cells to remove extracellular label D->E F 6. Lyse cells E->F G 7. Measure intracellular radioactivity via scintillation counting F->G AMPK_Activation_Workflow A 1. Treat cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Probe with primary antibodies (p-AMPK, total AMPK) D->E F 6. Incubate with HRP-conjugated secondary antibodies E->F G 7. Detect signal using chemiluminescence F->G

References

The Weight Loss Effects of Galegine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis (Goat's Rue), has demonstrated significant potential as a weight-reducing agent. This document provides a comprehensive technical overview of the mechanisms, experimental data, and methodologies associated with the weight loss effects of this compound. The primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation leads to a cascade of metabolic changes that favor fatty acid oxidation over synthesis, contributing to a reduction in body weight. This whitepaper summarizes the key in vivo and in vitro findings, details the experimental protocols used in pivotal studies, and presents the core signaling pathway and experimental workflows through standardized diagrams.

Introduction

This compound and the related compound guanidine, originally extracted from Galega officinalis, were foundational in the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin.[1][2][3] While the hypoglycemic properties of Galega officinalis have been known for centuries, recent scientific investigation has focused on the weight-reducing effects of this compound.[4][5][6] Studies have shown that this compound can induce weight loss in animal models, an effect that is at least partially independent of reduced food intake.[1][7] This suggests a direct impact on metabolic processes. The primary molecular target identified for this compound's metabolic actions is AMP-activated protein kinase (AMPK).[1][7][8] Activation of AMPK can account for many of the observed effects of this compound, including increased glucose uptake and the inhibition of fatty acid synthesis, which are critical for its weight management potential.[1][2][7]

In Vivo Efficacy: Murine Models

Oral administration of this compound has been shown to cause a marked and sustained reduction in body weight in both normal and obese mice.[8] The primary in vivo research indicates that this compound, when administered in the diet, effectively reduces body weight.[1][7]

Quantitative Data from Murine Feeding Studies

The following table summarizes the key quantitative findings from a study investigating the effects of dietary this compound in male BALB/c mice.[7]

ParameterControl GroupThis compound-Treated Group (600 mg/kg feed)DurationSignificance
Body Weight Change GainDecrease7 daysP<0.0001
Food Intake NormalDecreased7 daysP<0.0001
Blood Glucose 6.0 ± 0.5 mmol/l3.2 ± 0.4 mmol/l11 daysP<0.001
Body Weight (Pair-fed) MaintainedSignificant Reduction11 daysSignificant

Data extracted from Mooney et al., 2008.[7]

Experimental Protocol: Murine Feeding Study

Animal Model: Adult male BALB/c mice were used for the study.[7]

Housing: Animals were housed individually in an air-conditioned environment maintained at 21±2 °C with a 12-hour light/dark cycle.[7]

Diet and Drug Administration: Mice were allowed continuous access to tap water and a standard pellet diet. For the experimental group, this compound was incorporated into the standard diet at a concentration of 3.41 mmol/kg of feed (equivalent to 600 mg/kg of feed). This provided an approximate daily dose of 0.5 mmol of this compound per kg of body weight.[7]

Study Design: At the start of the experiment (day 0), mice were randomly assigned to either the control or this compound-treated group (n=6–8 per group). Food was replaced with the respective control or this compound-containing diet pellets.[7]

Measurements: Daily food intake and body weight were recorded for the duration of the study (up to 11 days). Blood glucose levels were determined at the end of the experimental period.[7]

Pair-Feeding Study: To distinguish the effects of this compound from those of reduced food intake, a pair-feeding experiment was conducted. In this setup, the food intake of the this compound-treated group was matched to that of the control group. Despite similar food consumption, the this compound-treated mice still exhibited a significant reduction in body weight.[7]

In Vitro Mechanistic Studies

The weight loss effects of this compound are underpinned by its actions at the cellular level. In vitro studies using various cell lines have elucidated the molecular mechanisms, primarily centered on the activation of AMPK.[1][7]

Quantitative Data from In Vitro Assays

The following table summarizes the effective concentrations of this compound in key in vitro experiments.

AssayCell Line(s)This compound ConcentrationEffect
AMPK Activation H4IIE rat hepatoma, HEK293 human kidney, 3T3-L1 adipocytes, L6 myotubes≥ 10 µMConcentration-dependent activation
Glucose Uptake 3T3-L1 adipocytes, L6 myotubes50 µM - 3 mMStimulation
Lipolysis Inhibition 3T3-L1 adipocytes1 - 300 µMReduction of isoprenaline-mediated lipolysis
Acetyl-CoA Carboxylase (ACC) Inhibition 3T3-L1 adipocytes, L6 myotubes1 - 300 µMInhibition of activity
Gene Expression Regulation 3T3-L1 adipocytes500 µMDown-regulation of fatty acid synthase and SREBP

Data extracted from Mooney et al., 2008.[1][7]

Experimental Protocols: In Vitro Assays

Cell Lines: The following cell lines were utilized to investigate the cellular effects of this compound:

  • 3T3-L1 adipocytes (for studies on glucose uptake, lipolysis, ACC activity, and gene expression)[1][7]

  • L6 myotubes (for studies on glucose uptake and ACC activity)[1][7]

  • H4IIE rat hepatoma cells (for AMPK activation assays)[1][7]

  • HEK293 human kidney cells (for AMPK activation assays)[1][7]

AMPK Activity Assay: The activation of AMPK by this compound was assessed in various cell lines. Cells were treated with increasing concentrations of this compound (starting from 10 µM), and the phosphorylation status of AMPK was likely determined by Western blotting or other immunoassays.[1][7]

Glucose Uptake Assay: 3T3-L1 adipocytes and L6 myotubes were incubated with this compound across a concentration range of 50 µM to 3 mM. The uptake of a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) was measured to quantify the rate of glucose transport into the cells.[1][7]

Lipolysis Assay: 3T3-L1 adipocytes were pre-treated with this compound (1-300 µM) and then stimulated with isoprenaline, a β-adrenergic agonist that induces lipolysis. The release of glycerol (B35011) or free fatty acids into the culture medium was measured to assess the extent of lipolysis.[1][7]

Acetyl-CoA Carboxylase (ACC) Activity Assay: The activity of ACC, a key enzyme in fatty acid synthesis, was measured in 3T3-L1 adipocytes and L6 myotubes treated with this compound (1-300 µM). This was likely performed by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.[1][7]

Gene Expression Analysis: 3T3-L1 adipocytes were treated with 500 µM this compound. The expression levels of genes involved in fatty acid synthesis, such as fatty acid synthase (FAS) and its upstream regulator, sterol regulatory element-binding protein (SREBP), were analyzed, likely using quantitative real-time PCR (qRT-PCR).[1][7]

Mechanism of Action: The AMPK Signaling Pathway

The central mechanism for this compound's weight-reducing effects is the activation of AMP-activated protein kinase (AMPK).[1][7][8] AMPK acts as a cellular energy sensor, being activated by an increase in the AMP:ATP ratio.[9] Once activated, AMPK initiates a series of downstream events that collectively shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.

The activation of AMPK by this compound leads to:

  • Inhibition of Acetyl-CoA Carboxylase (ACC): Phosphorylation of ACC by AMPK inhibits its activity.[1][7] This is a critical step as ACC catalyzes the first committed step in fatty acid synthesis. Inhibition of ACC not only blocks the synthesis of new fatty acids but also promotes the oxidation of existing fatty acids by relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][7][9]

  • Downregulation of Lipogenic Gene Expression: this compound has been shown to decrease the expression of key genes involved in fatty acid synthesis, including fatty acid synthase (FAS) and its transcriptional regulator SREBP.[1][7]

  • Stimulation of Glucose Uptake: Activated AMPK enhances the translocation of GLUT4 glucose transporters to the cell membrane in muscle and fat cells, thereby increasing glucose uptake.[1][7]

  • Inhibition of Lipolysis: this compound has been observed to reduce isoprenaline-stimulated lipolysis, another effect that can be mediated by AMPK activation.[7]

Galegine_AMPK_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC FAS_SREBP Fatty Acid Synthase (FAS) & SREBP Gene Expression Downregulation AMPK->FAS_SREBP Glucose_Uptake Glucose Uptake Stimulation AMPK->Glucose_Uptake Lipolysis Lipolysis Inhibition AMPK->Lipolysis Fatty_Acid_Synthesis Fatty Acid Synthesis (Decreased) ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation (Increased) ACC->Fatty_Acid_Oxidation FAS_SREBP->Fatty_Acid_Synthesis Weight_Loss Weight Loss Glucose_Uptake->Weight_Loss Lipolysis->Weight_Loss Fatty_Acid_Synthesis->Weight_Loss Fatty_Acid_Oxidation->Weight_Loss

Caption: this compound's activation of AMPK and downstream metabolic effects.

Experimental Workflow Overview

The investigation into the weight loss effects of this compound typically follows a multi-level approach, starting from in vivo observations and progressing to in vitro mechanistic studies.

Galegine_Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model Selection (e.g., BALB/c mice) Diet_Prep Diet Preparation (Control vs. This compound-containing) Animal_Model->Diet_Prep Feeding_Study Feeding Study (Ad libitum and Pair-fed) Diet_Prep->Feeding_Study Data_Collection_InVivo Data Collection (Body Weight, Food Intake, Blood Glucose) Feeding_Study->Data_Collection_InVivo Data_Analysis_InVitro Data Analysis Data_Collection_InVivo->Data_Analysis_InVitro Hypothesis Generation Cell_Culture Cell Line Culture (Adipocytes, Myotubes, etc.) Galegine_Treatment This compound Treatment (Dose-response) Cell_Culture->Galegine_Treatment Mechanistic_Assays Mechanistic Assays (AMPK, Glucose Uptake, Lipolysis, Gene Expression) Galegine_Treatment->Mechanistic_Assays Mechanistic_Assays->Data_Analysis_InVitro

References

The Chemical Landscape of Galegine: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis, has a rich history in medicinal chemistry, most notably as the pharmacological blueprint for the biguanide (B1667054) class of antidiabetic drugs, including the widely used metformin. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed insights into its chemical synthesis, and an exploration of its primary mechanism of action through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. Quantitative data is presented in structured tables, and a representative experimental protocol for its synthesis is provided. Furthermore, key biological pathways and synthetic workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this pivotal molecule.

Chemical Structure and Properties

This compound, systematically named (3-Methyl-2-buten-1-yl)guanidine, is an isoprenoid-substituted guanidine. Its structure is characterized by a basic guanidinium (B1211019) group attached to a five-carbon isoprenyl tail. This unique combination of a highly polar, basic head and a nonpolar tail imparts specific physicochemical properties that are crucial for its biological activity.

The chemical identity of this compound is well-established, with its structure confirmed by various spectroscopic methods. Key identifiers and properties are summarized in the table below.

ParameterValue
IUPAC Name (3-Methyl-2-buten-1-yl)guanidine
Synonyms Isoamylene guanidine, N-3,3-Dimethylallylguanidine
Chemical Formula C₆H₁₃N₃
Molecular Weight 127.19 g/mol
CAS Number 543-83-9
Appearance Hygroscopic, bitter crystals[1]
Melting Point 60-65 °C[1]
Solubility Freely soluble in water and alcohol; slightly soluble in ether[1]

This compound is typically isolated or synthesized as a salt, commonly as the sulfate (B86663) or hemisulfate, to improve its stability and handling properties.

Salt FormChemical FormulaMolecular Weight
This compound Sulfate C₆H₁₅N₃O₄S225.27 g/mol [2]
This compound Hemisulfate C₆H₁₃N₃·⅟₂H₂SO₄176.23 g/mol [3]

Chemical Synthesis of this compound

galegine_synthesis reagent1 3-Methyl-2-buten-1-amine (B78911) (Prenylamine) intermediate Guanidinylation Reaction reagent1->intermediate reagent2 S-Methylisothiourea Sulfate reagent2->intermediate product This compound Sulfate intermediate->product Purification (Recrystallization)

Caption: A generalized workflow for the synthesis of this compound.

Representative Experimental Protocol

The following protocol is a generalized representation of the synthesis of this compound sulfate based on established guanidinylation methods. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory conditions and safety assessments.

Reaction: Guanidinylation of 3-methyl-2-buten-1-amine with S-methylisothiourea sulfate.

Materials:

  • 3-Methyl-2-buten-1-amine (Prenylamine)

  • S-Methylisothiourea sulfate

  • A suitable solvent (e.g., ethanol (B145695), water, or a mixture)

  • Base (e.g., sodium hydroxide (B78521) or potassium carbonate, if required to neutralize the amine salt)

  • Recrystallization solvent (e.g., ethanol/ether mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate in the chosen solvent.

  • Addition of Amine: To the stirred solution, add 3-methyl-2-buten-1-amine. If the amine is used as a hydrochloride salt, a stoichiometric amount of base should be added to liberate the free amine.

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethanol and add ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals of this compound sulfate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization: The identity and purity of the synthesized this compound sulfate should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Biological Activity and Signaling Pathway

The primary mechanism through which this compound exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.

Activation of the AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme that plays a central role in regulating cellular energy homeostasis. Its activation leads to a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This compound activates AMPK, which in turn phosphorylates and regulates numerous downstream targets involved in glucose and lipid metabolism.

ampk_pathway This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FattyAcidSynth Fatty Acid Synthesis MalonylCoA->FattyAcidSynth Promotes CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibits FattyAcidOx Fatty Acid Oxidation CPT1->FattyAcidOx Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Increases

Caption: The AMPK signaling pathway activated by this compound.

Key Downstream Effects of this compound-Mediated AMPK Activation:

  • Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in the production of malonyl-CoA, a key building block for fatty acids.

  • Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation.

  • Increased Glucose Uptake: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.

Conclusion

This compound remains a molecule of significant interest in medicinal chemistry and pharmacology. Its simple yet elegant structure, coupled with its potent biological activity as an AMPK activator, continues to inspire the development of new therapeutic agents for metabolic disorders. A thorough understanding of its chemical synthesis and mechanism of action is crucial for researchers and drug development professionals seeking to leverage the therapeutic potential of guanidine-based compounds. This guide provides a foundational resource to aid in these endeavors.

References

The Alkaloid Galegine: A Technical Guide to its Natural Sources and Isolation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galegine, a guanidine (B92328) alkaloid with notable hypoglycemic properties, has been a molecule of significant interest in the scientific community, particularly for its role as a precursor to the development of the widely used antidiabetic drug, metformin. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its primary signaling pathway, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the plant Galega officinalis, commonly known as Goat's Rue.[1] This herbaceous perennial, belonging to the legume family (Fabaceae), is native to the Middle East but has been naturalized across Europe, western Asia, and parts of North America.[1] Historically, Galega officinalis has been used in traditional medicine for its diuretic and galactagogue properties, and for alleviating symptoms now associated with diabetes mellitus.

The concentration of this compound within Galega officinalis varies significantly depending on the plant part and its phenological growth stage. This variation is a critical consideration for optimizing extraction yields.

Quantitative Analysis of this compound in Galega officinalis

The following tables summarize the quantitative data on this compound content in different parts of Galega officinalis and at various developmental stages, as reported in the literature.

Table 1: this compound Content in Different Plant Parts of Galega officinalis

Plant PartThis compound Content (mg/g dry weight)Reference(s)
Reproductive Tissues (Flowers, Pods)6.32 - 8.53 (average 7.35)[2][3]
Leaves2.8 - 6.22 (average 4.25)[2][3]
Stems1.27 - 1.85 (average 1.44)[2][3]
SeedsHighest concentration, specific values vary[2]

Table 2: this compound Concentration in Galega officinalis at Different Phenological Growth Stages

Growth StageAverage this compound Concentration (mg/g dry weight)Total this compound per Stalk (mg)Reference(s)
VegetativeLow~2[4][5][6]
Immature Pod~4~91[4][5][6]
Mature Seed~2~48[4][5][6]

Isolation and Purification of this compound

The isolation of this compound from its natural source involves a multi-step process, beginning with extraction from the plant material, followed by purification to isolate the compound of interest. Various chromatographic techniques are employed to achieve high purity.

Experimental Workflow for this compound Isolation

Galegine_Isolation_Workflow This compound Isolation Workflow plant_material Galega officinalis Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Water, Ethanol, or Methanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude this compound Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection and Analysis (TLC) column_chromatography->fraction_collection mip_purification Molecularly Imprinted Polymer (MIP) Purification fraction_collection->mip_purification pure_this compound Pure this compound mip_purification->pure_this compound analysis Purity Analysis (HPLC, LC-MS) pure_this compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

This protocol outlines a general procedure for the initial extraction of this compound from dried plant material.

  • Preparation of Plant Material:

    • Dry the aerial parts (leaves, stems, flowers) of Galega officinalis at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Hot Water Extraction:

      • Weigh 5 g of the powdered plant material and place it in a flask.[6]

      • Add 50 mL of distilled water.[6]

      • Stir the mixture on a shaker for 24 hours at room temperature.[6]

    • Ethanol-Water Extraction:

      • Alternatively, use a 50% ethanol-water mixture for extraction.[7]

    • Methanol (B129727) Extraction:

      • Methanol can also be used as an effective extraction solvent.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 41 filter paper or equivalent to separate the extract from the solid plant material.[6]

    • Evaporate the solvent from the filtrate using a rotary evaporator at a temperature of 50-70°C to obtain the crude extract.[6]

    • Store the crude extract at 2-8°C in a dark, sealed container until further purification.[6]

This protocol describes the purification of the crude this compound extract using silica (B1680970) gel column chromatography.[8][9]

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., 50 cm height, 60 cm diameter for larger quantities).[8]

    • Pack the column with silica gel (e.g., 100 g, 63-230 mesh) as a slurry in a non-polar solvent like n-hexane.[8]

    • Wash the packed column with the non-polar solvent to ensure uniform packing and remove any impurities.

  • Sample Loading:

    • Dissolve a known amount of the crude extract (e.g., 0.1 g) in a minimal amount of a suitable solvent (e.g., chloroform).[8]

    • Adsorb the dissolved extract onto a small amount of silica gel (e.g., 1 g) and evaporate the solvent to obtain a dry, powdered sample.[8]

    • Carefully load the powdered sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).[8][9]

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by chloroform/methanol mixtures in increasing ratios from 9:1 to 1:9).[8]

    • Collect the eluate in fractions of a defined volume (e.g., 15 mL).[6]

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A standard solution of this compound should be used as a reference.

    • Combine the fractions that show the presence of pure this compound.

For higher purity, a molecularly imprinted polymer (MIP) can be synthesized and used for the selective extraction of this compound.[10][11][12]

  • Synthesis of this compound-Imprinted Polymer:

    • In a flask, mix the template molecule (1 mmol this compound sulfate), functional monomer (5 mmol methacrylic acid), and porogenic solvent (9 mL acetonitrile).[8][11]

    • Add the cross-linker (30 mmol ethylene (B1197577) glycol dimethacrylate - EGDMA) and the initiator (0.12 g 2,2'-azobisisobutyronitrile - AIBN).[8][11]

    • For enhanced performance, graphene oxide (0.05 g) can be added.[8]

    • De-gas the mixture and polymerize at 70°C for 24 hours.[8]

    • Wash the resulting polymer extensively with methanol and water to remove the this compound template, creating specific binding sites.[11]

  • MIP-Based Purification:

    • Add the synthesized MIP (e.g., 0.1 g) to the this compound-containing fractions obtained from column chromatography.[8]

    • Agitate the mixture (e.g., ultrasonication for 20 minutes) to facilitate the binding of this compound to the MIP.[8]

    • Filter the mixture to separate the MIP with the bound this compound.

    • Elute the pure this compound from the MIP using an appropriate solvent.

Analytical Characterization

The purity and concentration of the isolated this compound should be determined using reliable analytical techniques.

High-Performance Liquid Chromatography (HPLC)-UV Method
  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detector set at a wavelength of 232 nm.

  • Quantification: Based on a calibration curve generated using a certified this compound standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific quantification, LC-MS/MS can be employed. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound.

Signaling Pathway of this compound

The pharmacological effects of this compound are primarily attributed to its ability to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13][14][15]

Galegine_AMPK_Pathway This compound-Mediated AMPK Signaling Pathway This compound This compound ampk AMPK Activation This compound->ampk acc Acetyl-CoA Carboxylase (ACC) (Phosphorylation and Inhibition) ampk->acc fasn Fatty Acid Synthase (FASN) (Decreased Expression) ampk->fasn glucose_uptake Increased Glucose Uptake (e.g., in muscle and fat cells) ampk->glucose_uptake Promotes fatty_acid_synthesis Decreased Fatty Acid Synthesis acc->fatty_acid_synthesis Inhibits fatty_acid_oxidation Increased Fatty Acid Oxidation acc->fatty_acid_oxidation Promotes fasn->fatty_acid_synthesis Inhibits

Caption: Simplified signaling pathway of this compound via AMPK activation.

Activation of AMPK by this compound leads to a cascade of downstream effects that contribute to its metabolic benefits:

  • Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis.[13][15] This leads to a decrease in the production of malonyl-CoA, a key building block for fatty acids.

  • Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA levels relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for oxidation.

  • Increased Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (e.g., GLUT4) to the cell surface in muscle and fat cells, enhancing glucose uptake from the bloodstream.[13]

  • Downregulation of Lipogenic Genes: this compound has been shown to down-regulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[14][15]

This compound remains a molecule of high interest for its therapeutic potential, stemming from its well-characterized effects on cellular metabolism. This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing its natural sources, robust methods for its isolation and purification, and an overview of its key signaling pathway. The provided protocols and data serve as a foundation for further research and development of this compound and its derivatives as potential therapeutic agents.

References

Preclinical Toxicological Profile of Galegine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicological profile of galegine, a guanidine (B92328) alkaloid originally isolated from Galega officinalis. Historically used for its anti-diabetic properties and serving as the chemical basis for the development of metformin, understanding the toxicological characteristics of this compound is crucial for its potential therapeutic applications and for the safety assessment of related compounds. This document summarizes key quantitative toxicity data, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Quantitative Toxicological Data

The following tables summarize the available quantitative data from preclinical toxicity studies of this compound and its source material, Galega officinalis.

Table 1: Acute Toxicity of this compound and Galega officinalis
Test SubstanceSpeciesRoute of AdministrationLD50 (Median Lethal Dose)Observed Toxic EffectsReference
This compoundMiceIntraperitoneal54.75 mg/kgProstration, tremors, abdominal breathing, paralysis of hindlimbs, cyanosis, and death.[1]
Galega officinalis (dried aerial parts)RatsOral> 5 g/kgNo mortalities or clinical signs of toxicity at 5 g/kg, but evidence of liver and lung alterations.[2][3]
This compound SulphateMiceNot Specified77.5 mg/kgPoisonous effects leading to death.[3]
This compoundRabbitsSubcutaneous~380 mg/kg or moreIncreasing frequency of hypoglycemic crises and death.[4]
This compoundDogsNot SpecifiedMore sensitive than rabbitsHigh sensitivity to this compound-related toxicity.[4]
Galega officinalisSheepOral (Gavage)Not SpecifiedCompromised respiratory function, shallow and rapid respiration, frothy nasal exudate, hydrothorax, lung congestion and edema, and in some cases, subendocardial hemorrhage.[5]
Table 2: Subchronic Toxicity of Galega officinalis
Test SubstanceSpeciesDosing RegimenDurationKey FindingsReference
Galega officinalis (aerial parts)Wistar RatsDiet containing 0%, 0.15%, 1.5%, and 3% (w/w)90 daysIncreased serum levels of cholesterol, creatine (B1669601) phosphokinase, lactate (B86563) dehydrogenase, and total and conjugated bilirubin. Decreased calcium, albumin, albumin/globulin ratio, hematocrit, WBC, and platelet counts. Sinusoidal congestion in the liver and alveolar hemorrhage. Liver and lung identified as target organs.[2]
This compoundRats600 mg/kg in feed28 daysNo toxic effects observed at this dose.[6][7]
Table 3: In Vitro Cytotoxicity of this compound
Cell LineAssayEndpointIC50 (50% Inhibitory Concentration)Reference
DFW (Human Melanoma)Cytotoxicity AssayCell Viability630 µM[8]
SK-MEL-5 (Human Melanoma)Cytotoxicity AssayCell Viability3300 µM[8]

Experimental Protocols

This section details the methodologies for key preclinical toxicology studies. While specific protocols for this compound are not always available in published literature, representative standard protocols are described to provide a framework for such evaluations.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 423)

The acute toxic class method is designed to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single oral dose by gavage. The volume administered is based on the animal's body weight.

  • Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg). The outcome of the initial dose group determines the dose for the subsequent group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Observation (14 Days) cluster_end Study Termination animal_selection Animal Selection and Acclimatization fasting Fasting (overnight) animal_selection->fasting dosing Single Oral Gavage fasting->dosing dose_prep Test Substance Preparation dose_prep->dosing mortality Mortality Checks dosing->mortality clinical_signs Clinical Signs Observation dosing->clinical_signs body_weight Body Weight Measurement dosing->body_weight necropsy Gross Necropsy mortality->necropsy clinical_signs->necropsy body_weight->necropsy

Workflow for an Acute Oral Toxicity Study.
Repeat-Dose Toxicity Study (90-Day Oral in Rodents)

This study provides information on the toxic effects of a substance following repeated oral administration over a 90-day period.

  • Test Animals: Rodents (typically rats) of both sexes are used.

  • Dose Groups: At least three dose levels and a concurrent control group are used. Dose levels are selected based on data from acute or shorter-term repeat-dose studies.

  • Administration: The test substance is administered orally, often mixed in the diet or drinking water, or by gavage, seven days a week for 90 days.

  • Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: Blood samples are collected at termination (and possibly at interim periods) for hematology and clinical chemistry analyses. Urine samples may also be collected for urinalysis.

  • Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.

Genotoxicity: In Vivo Rodent Micronucleus Assay (Representative Protocol)

This assay is used to detect the genotoxic potential of a substance by assessing chromosome damage or damage to the mitotic apparatus in erythroblasts.

  • Test Animals: Typically, mice or rats are used.

  • Dose Administration: The test substance is usually administered once or twice, 24 hours apart, by a route relevant to human exposure (e.g., oral gavage or intraperitoneal injection).

  • Dose Levels: At least three dose levels, a vehicle control, and a positive control are used. The highest dose should induce some signs of toxicity or be a limit dose.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration (e.g., 24 and 48 hours).

  • Slide Preparation and Analysis: The collected cells are processed and stained. The frequency of micronucleated polychromatic erythrocytes (or reticulocytes in peripheral blood) is determined by microscopic analysis.

  • Data Interpretation: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_prep Preparation cluster_treat Treatment cluster_sample Sampling cluster_analysis Analysis animal_prep Animal Acclimatization admin Test Substance Administration animal_prep->admin dose_selection Dose Level Selection dose_selection->admin collection Bone Marrow or Peripheral Blood Collection admin->collection controls Vehicle and Positive Controls controls->collection slide_prep Slide Preparation and Staining collection->slide_prep scoring Microscopic Scoring of Micronuclei slide_prep->scoring data_analysis Statistical Analysis scoring->data_analysis

Workflow for an In Vivo Micronucleus Assay.
Safety Pharmacology Core Battery (Representative Protocol)

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery focuses on the cardiovascular, respiratory, and central nervous systems.

  • Cardiovascular System:

    • Method: In vivo telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates, or rats) is the gold standard. Electrocardiogram (ECG), blood pressure, and heart rate are continuously monitored.

    • Parameters: QT interval, heart rate, blood pressure, and ECG morphology.

    • In vitro assays: hERG channel assay to assess the potential for QT prolongation.

  • Central Nervous System (CNS):

    • Method: A functional observational battery (e.g., Irwin test or modified Irwin test) in rodents.

    • Parameters: Assessment of behavior, coordinated movement, sensory and motor reflexes, and body temperature.

  • Respiratory System:

    • Method: Whole-body plethysmography in conscious, unrestrained rodents.

    • Parameters: Respiratory rate, tidal volume, and minute volume.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of this compound is through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This mechanism is shared with metformin.

AMPK Signaling Pathway

Activation of AMPK by this compound can lead to various downstream effects, including:

  • Increased glucose uptake: In muscle and fat cells.

  • Inhibition of gluconeogenesis: In the liver.

  • Inhibition of fatty acid synthesis and stimulation of fatty acid oxidation.

These effects contribute to the glucose-lowering and potential weight-reducing properties of this compound. However, excessive activation or off-target effects may contribute to its toxicity, such as profound hypoglycemia.

G cluster_this compound This compound cluster_cellular Cellular Effects cluster_physiological Physiological Outcomes This compound This compound ampk AMPK Activation This compound->ampk glucose_uptake Increased Glucose Uptake (Muscle, Adipocytes) ampk->glucose_uptake gluconeogenesis Decreased Gluconeogenesis (Liver) ampk->gluconeogenesis fatty_acid_syn Decreased Fatty Acid Synthesis ampk->fatty_acid_syn fatty_acid_ox Increased Fatty Acid Oxidation ampk->fatty_acid_ox hypoglycemia Hypoglycemia glucose_uptake->hypoglycemia gluconeogenesis->hypoglycemia weight_loss Potential Weight Loss fatty_acid_syn->weight_loss fatty_acid_ox->weight_loss

This compound's Mechanism via AMPK Activation.

Conclusion

The preclinical toxicological profile of this compound indicates a moderate to high level of acute toxicity, with the central nervous, cardiovascular, and respiratory systems being affected, and the liver and lungs identified as target organs in repeat-dose studies. The primary mechanism of action, activation of AMPK, underlies both its therapeutic potential and, at higher doses, its toxic effects, particularly hypoglycemia. The available data, while informative, highlights the need for further standardized toxicological evaluations, especially in the areas of genotoxicity and comprehensive safety pharmacology, to fully characterize the risk profile of this compound for any potential future therapeutic development. This guide serves as a foundational resource for researchers and drug development professionals working with this compound and related compounds.

References

Galegine's Impact on Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis, has garnered significant interest for its metabolic regulatory properties, which laid the groundwork for the development of biguanide (B1667054) drugs like metformin. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound impacts fatty acid metabolism. Central to its action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK by this compound initiates a signaling cascade that leads to the dual effects of inhibiting fatty acid synthesis and promoting fatty acid oxidation. This is primarily achieved through the phosphorylation and subsequent inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. By reducing the production of malonyl-CoA, an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), this compound effectively removes the brakes on fatty acid transport into the mitochondria, thereby enhancing their oxidation. Furthermore, this compound has been shown to down-regulate the gene expression of key lipogenic enzymes, including fatty acid synthase (FASN), through the modulation of transcription factors such as sterol regulatory element-binding protein (SREBP-1c). This guide synthesizes the current quantitative data, details the underlying signaling pathways, and provides comprehensive experimental protocols for investigating these effects, offering a valuable resource for researchers in metabolic diseases and drug development.

Core Mechanism: AMPK-Mediated Regulation

The primary mechanism by which this compound exerts its influence on lipid metabolism is through the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK acts as a cellular energy sensor; it is activated when the cellular AMP:ATP ratio rises, signaling a state of low energy. This compound has been shown to induce a concentration-dependent activation of AMPK in various cell lines, including adipocytes, myotubes, and hepatocytes.[1][2]

Once activated, AMPK phosphorylates key downstream targets to shift the cell from an anabolic (energy-consuming) to a catabolic (energy-producing) state. In the context of fatty acid metabolism, the most critical downstream target of AMPK is Acetyl-CoA Carboxylase (ACC).[1][2]

Signaling Pathway Diagram

Galegine_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) (Active) pAMPK->ACC Phosphorylates SREBP1c SREBP-1c Expression pAMPK->SREBP1c Down-regulates pACC p-ACC (Inactive) ACC->pACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes FAS Fatty Acid Synthesis MalonylCoA->FAS Substrate for CPT1 CPT1 MalonylCoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Rate-limiting step for FASN_Gene FASN Gene Expression SREBP1c->FASN_Gene Regulates

This compound's core signaling pathway in lipid metabolism.

Inhibition of Fatty Acid Synthesis

This compound actively suppresses the synthesis of new fatty acids through a multi-faceted approach targeting both enzymatic activity and gene expression.

Allosteric and Covalent Inhibition of Acetyl-CoA Carboxylase (ACC)

Activated AMPK phosphorylates ACC at Ser79 (for ACC1), leading to its inactivation.[1] This prevents the conversion of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis.[1] Studies in 3T3-L1 adipocytes and L6 myotubes have demonstrated a potent, concentration-dependent reduction in ACC activity following treatment with this compound.[1]

Down-regulation of Lipogenic Gene Expression

Beyond the acute inhibition of ACC, this compound also reduces the expression of genes encoding key lipogenic enzymes.[1] In 3T3-L1 adipocytes, this compound treatment (500 μM) has been shown to down-regulate the mRNA levels of Fatty Acid Synthase (FASN) and its upstream transcriptional regulator, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1] This indicates a longer-term regulatory effect that reduces the cell's overall capacity for synthesizing fatty acids.

Quantitative Data: Effect of this compound on ACC Activity and Gene Expression
Cell LineTreatmentParameterResultReference
3T3-L1 Adipocytes This compound (0.3–30 μM, 24h)ACC ActivityConcentration-dependent reduction[1]
This compound (30 μM)ACC ActivityStatistically significant reduction[1]
This compound (500 μM, 24h)FASN mRNA Expression-1.54 fold change (down-regulation)[1]
This compound (500 μM, 24h)SREBP-1c mRNA Expression-1.41 fold change (down-regulation)[1]
L6 Myotubes This compound (≥30 μM, 24h)ACC ActivityStatistically significant reduction[1]

Stimulation of Fatty Acid Oxidation

The inhibition of ACC by this compound has a crucial secondary effect: the stimulation of fatty acid oxidation. Malonyl-CoA, the product of the ACC reaction, is a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1).[1] CPT1 is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.

By reducing intracellular malonyl-CoA levels, this compound effectively relieves the inhibition of CPT1.[1][2] This "removes the brakes" on fatty acid transport into the mitochondria, leading to an increased rate of fatty acid oxidation for energy production. This dual action of curbing synthesis and promoting oxidation is a key contributor to the weight-reducing effects observed with this compound in vivo.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on fatty acid metabolism.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Cell Culture & Treatment cluster_analysis Biochemical & Molecular Analysis cluster_protein Protein Level cluster_rna Transcript Level cluster_metabolic Metabolic Flux Culture Culture 3T3-L1 or L6 Cells Differentiate Differentiate 3T3-L1 to Adipocytes Treat Treat with this compound (Varying Concentrations & Times) Differentiate->Treat Lysate Prepare Cell Lysates Treat->Lysate RNA_Extract Extract Total RNA Treat->RNA_Extract FAS_Assay Fatty Acid Synthesis Assay ([14C]glucose incorporation) Treat->FAS_Assay FAO_Assay Fatty Acid Oxidation Assay ([3H]palmitate oxidation to 3H2O) Treat->FAO_Assay WB Western Blot for p-AMPK & p-ACC Lysate->WB ACC_Assay ACC Activity Assay ([14C]bicarbonate incorporation) Lysate->ACC_Assay CPT1_Assay CPT1 Activity Assay (Radiolabeled Carnitine) Lysate->CPT1_Assay Mitochondrial Isolation cDNA cDNA Synthesis RNA_Extract->cDNA qPCR qPCR for FASN, SREBP-1c cDNA->qPCR

Workflow for studying this compound's metabolic effects.
AMPK and ACC Activation by Western Blot

Objective: To determine the phosphorylation status of AMPK (Thr172) and ACC (Ser79) as a measure of their activation and inactivation, respectively.

  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes, L6 myotubes) and treat with various concentrations of this compound for desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C:

      • Rabbit anti-phospho-AMPKα (Thr172)

      • Rabbit anti-phospho-ACC (Ser79)

      • Rabbit anti-total AMPKα

      • Rabbit anti-total ACC

      • Mouse anti-β-actin (loading control)

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein to total protein.

Acetyl-CoA Carboxylase (ACC) Activity Assay

Objective: To directly measure the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Prepare Cell Lysates: Treat and lyse cells as described above, but in a buffer compatible with the enzyme assay (e.g., buffer containing Tris-HCl, citrate, DTT, and protease inhibitors).

  • Reaction Mixture: Prepare a reaction cocktail containing:

    • ATP

    • Acetyl-CoA

    • MgCl₂

    • [¹⁴C]Sodium Bicarbonate (H¹⁴CO₃⁻)

  • Initiate Reaction: Add cell lysate to the pre-warmed reaction mixture and incubate at 37°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by adding a small volume of HCl. This acidifies the sample, and unincorporated ¹⁴CO₂ is removed by evaporation.

  • Quantification: Transfer the acid-stable supernatant (containing [¹⁴C]malonyl-CoA) to a scintillation vial. Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate ACC activity based on the amount of ¹⁴C incorporated into malonyl-CoA per unit of time per mg of protein.

Fatty Acid Synthesis Assay

Objective: To measure the rate of de novo fatty acid synthesis by tracking the incorporation of a radiolabeled precursor into total lipids.

  • Cell Culture and Treatment: Differentiate 3T3-L1 cells in multi-well plates. Treat with this compound as required.

  • Labeling: Wash cells and incubate in fresh medium containing a radiolabeled precursor, typically [¹⁴C]-glucose or [¹⁴C]-acetate, for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS to stop the incorporation.

    • Lyse the cells and extract total lipids using a 2:1 chloroform:methanol solution (Folch method).

    • Vortex and centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Quantification:

    • Carefully collect the lower organic phase and allow the solvent to evaporate completely.

    • Resuspend the dried lipid film in scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cells in a parallel well.

Fatty Acid Oxidation (FAO) Assay

Objective: To measure the rate of β-oxidation by quantifying the production of ³H₂O from radiolabeled fatty acids.

  • Substrate Preparation: Prepare a solution of [9,10-³H]-palmitate complexed to fatty-acid-free BSA.

  • Cell Treatment: Plate cells in multi-well plates. Pre-incubate with this compound for the desired time.

  • Initiate Oxidation: Remove the treatment medium and add fresh medium containing the [³H]-palmitate-BSA substrate. Incubate for 1-3 hours at 37°C.

  • Product Separation:

    • Transfer the incubation medium to a tube containing an equal volume of activated charcoal in trichloroacetic acid.

    • The charcoal binds the un-oxidized [³H]-palmitate.

    • Centrifuge to pellet the charcoal.

  • Quantification: The supernatant, which contains the ³H₂O produced during oxidation, is transferred to a scintillation vial. Add scintillation cocktail and measure radioactivity.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of ³H₂O produced, normalized to cell protein content.

Conclusion and Future Directions

This compound robustly modulates fatty acid metabolism by activating AMPK, which in turn inhibits ACC activity and lipogenic gene expression while promoting fatty acid oxidation. This dual mechanism makes this compound and its analogs compelling subjects for the development of therapeutics targeting metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Future research should focus on elucidating the upstream mechanisms of this compound-induced AMPK activation, potentially involving inhibition of the mitochondrial respiratory chain, similar to metformin. Furthermore, in vivo studies are necessary to fully characterize the tissue-specific effects of this compound on fatty acid metabolism and its overall impact on energy balance and insulin (B600854) sensitivity. The detailed protocols provided herein offer a standardized framework for conducting such investigations, paving the way for a deeper understanding of this historically significant natural compound.

References

The Antidiabetic Properties of Galegine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) derivative isolated from the plant Galega officinalis, has a long history in traditional medicine for the management of diabetic symptoms. Its discovery ultimately led to the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin. This technical guide provides an in-depth analysis of the antidiabetic properties of this compound, focusing on its core mechanisms of action, supported by quantitative data from key experimental studies. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further research and drug development efforts in this area.

Introduction

This compound is an isoamylene-substituted guanidine that has been identified as the primary active component responsible for the glucose-lowering effects of Galega officinalis.[1] While its clinical use was historically limited by toxicity concerns, research into its mechanisms of action has provided valuable insights into the regulation of glucose homeostasis and has paved the way for safer synthetic analogs like metformin.[1][2] This guide will explore the molecular underpinnings of this compound's antidiabetic effects, with a focus on its impact on key metabolic signaling pathways.

Core Mechanisms of Action

This compound exerts its antidiabetic effects through a multi-pronged approach, primarily targeting cellular energy metabolism. The two principal mechanisms are the activation of AMP-activated protein kinase (AMPK) and the inhibition of the mitochondrial respiratory chain at complex IV.

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes to restore energy balance.[3] this compound has been shown to be a potent activator of AMPK in various cell types relevant to glucose metabolism.[4][5] This activation is a key driver of many of this compound's beneficial effects.[4][5]

  • Mechanism of AMPK Activation: this compound's activation of AMPK is linked to an increase in the cellular AMP:ATP ratio, a classic trigger for AMPK.[6] This increase is, in part, a consequence of the inhibition of mitochondrial respiration.[6]

Inhibition of Mitochondrial Respiratory Chain Complex IV

Recent studies have identified mitochondrial complex IV (cytochrome c oxidase) as a direct target of this compound.[7] By inhibiting this key component of the electron transport chain, this compound disrupts cellular respiration, leading to a decrease in ATP synthesis and a subsequent rise in the AMP:ATP ratio, which in turn activates AMPK.[6][7] This mechanism is distinct from metformin, which is primarily known to inhibit complex I.[7][8]

Key Antidiabetic Effects and Supporting Data

The activation of AMPK and inhibition of mitochondrial respiration by this compound translate into several downstream effects that contribute to its overall antihyperglycemic properties.

Enhanced Glucose Uptake

This compound stimulates glucose uptake in peripheral tissues, such as adipocytes and muscle cells, which is a critical factor in lowering blood glucose levels.[4] This effect is mediated, at least in part, by the translocation of the glucose transporter GLUT4 to the plasma membrane.[4]

Regulation of Hepatic Gluconeogenesis

This compound has been shown to inhibit hepatic gluconeogenesis, the process of synthesizing glucose in the liver.[7] This is a significant contributor to its glucose-lowering effect, particularly in the fasting state. The inhibition of gluconeogenesis is linked to the increased cytosolic redox state resulting from the inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), a consequence of complex IV inhibition.[7]

Modulation of Lipid Metabolism

This compound also influences lipid metabolism, which is often dysregulated in diabetes. It has been shown to inhibit acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[4][5] This inhibition is a downstream effect of AMPK activation and leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4][5] Furthermore, this compound reduces isoprenaline-stimulated lipolysis in adipocytes.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Cellular Metabolism

Parameter Cell Line This compound Concentration Effect Reference
AMPK ActivationH4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes≥ 10 µMConcentration-dependent activation[4][5]
Glucose Uptake3T3-L1 adipocytes, L6 myotubes50 µM - 3 mMStimulation of glucose uptake[4]
Acetyl-CoA Carboxylase (ACC) Activity3T3-L1 adipocytes0.3 - 30 µM (24h)Concentration-dependent reduction[4]
Acetyl-CoA Carboxylase (ACC) ActivityL6 myotubes≥ 30 µMReduction in activity[4]
Isoprenaline-stimulated Lipolysis3T3-L1 adipocytes1 - 300 µM (24h)Reduction in glycerol (B35011) release[4][5]
Gene Expression (Fatty Acid Synthase, SREBP)3T3-L1 adipocytes500 µMDown-regulation[4][5]
Mitochondrial Complex IV ActivityIsolated Mitochondria100 µM (at pH 7.9)Significant inhibitory effect[7]

Table 2: In Vivo Effects of this compound in Mice

Parameter This compound Administration Effect Reference
Body Weight3.41 mmol/kg in feedReduction in body weight[4]
Blood Glucose3.41 mmol/kg in feedReduction from 6.0±0.5 mmol/l to 3.2±0.4 mmol/l[4]
Fractional Contribution of Glycerol to GluconeogenesisAcute intraportal infusionSignificant reduction[7]
Plasma LactateAcute intraportal infusionSignificant increase[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Galegine_Signaling cluster_mitochondrion Mitochondrion This compound This compound ComplexIV Complex IV This compound->ComplexIV Inhibits GPD2 GPD2 ComplexIV->GPD2 Indirectly Inhibits ATP_Synthase ATP Synthesis ComplexIV->ATP_Synthase Reduces Gluconeogenesis Hepatic Gluconeogenesis GPD2->Gluconeogenesis Reduces AMPK AMPK ATP_Synthase->AMPK Activates (via ↑AMP/ATP) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes FattyAcidSynth Fatty Acid Synthesis ACC->FattyAcidSynth Reduces FattyAcidOxid Fatty Acid Oxidation ACC->FattyAcidOxid Increases GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Increases

Caption: this compound's core signaling pathways.
Experimental Workflows

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Mouse Model) CellCulture Cell Culture (e.g., 3T3-L1, L6) GalegineTreatment This compound Treatment (Varying Concentrations & Times) CellCulture->GalegineTreatment GlucoseUptakeAssay 2-Deoxyglucose Uptake Assay GalegineTreatment->GlucoseUptakeAssay AMPKAssay AMPK Activity Assay (Western Blot for pAMPK) GalegineTreatment->AMPKAssay ACCAssay ACC Activity Assay GalegineTreatment->ACCAssay LipolysisAssay Lipolysis Assay (Glycerol Release) GalegineTreatment->LipolysisAssay AnimalModel Diabetic or Obese Mouse Model GalegineAdmin This compound Administration (Dietary or Infusion) AnimalModel->GalegineAdmin BloodGlucose Blood Glucose Monitoring GalegineAdmin->BloodGlucose GluconeogenesisFlux Hepatic Gluconeogenesis Flux Analysis GalegineAdmin->GluconeogenesisFlux TissueAnalysis Tissue Collection & Analysis GalegineAdmin->TissueAnalysis

References

The Role of Galegine in Regulating Cellular Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a guanidine (B92328) alkaloid isolated from the plant Galega officinalis, is the natural product precursor to the widely used anti-diabetic biguanide (B1667054) drugs, metformin (B114582) and phenformin.[1][2] Historically used in herbal medicine, this compound has garnered significant scientific interest for its potent effects on cellular metabolism.[2] This technical guide provides an in-depth examination of the molecular mechanisms by which this compound regulates cellular energy homeostasis, focusing on its role as a potent activator of AMP-activated protein kinase (AMPK), the master sensor and regulator of cellular energy balance. We will detail the upstream mitochondrial effects of this compound, its impact on the pivotal AMPK/mTOR signaling axis, and the downstream consequences for glucose and lipid metabolism. This document is intended to serve as a comprehensive resource, providing detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways to support further research and drug development efforts in metabolic diseases.

Core Mechanism of Action: Mitochondrial Inhibition and AMPK Activation

The primary mechanism through which this compound exerts its metabolic effects is the activation of AMP-activated protein kinase (AMPK).[3][4] This activation is not direct but is a consequence of cellular energy stress induced by this compound's inhibitory action on the mitochondrial respiratory chain.

Recent evidence points towards the inhibition of mitochondrial complex IV (cytochrome c oxidase) as a key target for this compound and related biguanides.[5][6] This inhibition curtails the efficiency of oxidative phosphorylation, leading to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. This shift in the nucleotide ratio is the critical trigger for the activation of AMPK.[7][8] AMPK, a heterotrimeric enzyme, is allosterically activated by AMP and becomes a substrate for upstream kinases, most notably Liver Kinase B1 (LKB1), which phosphorylates the α-subunit at threonine-172, leading to its full activation.[9]

Activated AMPK acts as a metabolic master switch, orchestrating a cellular response to restore energy homeostasis. It achieves this by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glucose uptake) while simultaneously inhibiting anabolic, ATP-consuming processes (e.g., fatty acid synthesis, protein synthesis).[5]

Signaling Pathways Modulated by this compound

The activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively modulate cellular metabolism. The central signaling axis involves the reciprocal regulation of AMPK and the mechanistic Target of Rapamycin (mTOR) complex 1 (mTORC1), a key promoter of cell growth and anabolism.

Galegine_Signaling This compound This compound Mitochondria Mitochondrial Complex IV This compound->Mitochondria Inhibits AMP_ATP ↑ AMP:ATP Ratio Mitochondria->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK ACC ACC Inhibition AMPK->ACC GLUT Glucose Transporter Translocation AMPK->GLUT mTORC1 mTORC1 Inhibition AMPK->mTORC1 Autophagy Autophagy ↑ (ULK1) AMPK->Autophagy FAS Fatty Acid Synthesis ↓ ACC->FAS FAO Fatty Acid Oxidation ↑ ACC->FAO Glucose_Uptake Glucose Uptake ↑ GLUT->Glucose_Uptake Protein_Synth Protein Synthesis ↓ (p70S6K, 4E-BP1) mTORC1->Protein_Synth mTORC1->Autophagy

Caption: this compound's core signaling pathway.

AMPK-mTORC1 Crosstalk

Under conditions of energy sufficiency, mTORC1 is active and promotes anabolic processes. However, upon activation by this compound, AMPK directly phosphorylates and inhibits components of the mTORC1 complex, effectively shutting down this energy-consuming pathway.[3][4] This inhibition has two major consequences:

  • Inhibition of Protein Synthesis: mTORC1 activity is required for the phosphorylation and activation of p70 ribosomal S6 kinase (p70S6K) and the inhibition of eIF4E-binding protein 1 (4E-BP1).[10][11] By inhibiting mTORC1, this compound-activated AMPK leads to reduced phosphorylation of p70S6K and 4E-BP1, thereby suppressing protein synthesis.[10]

  • Induction of Autophagy: mTORC1 negatively regulates autophagy by phosphorylating and inhibiting Unc-51 like autophagy activating kinase 1 (ULK1).[12][13] AMPK, in contrast, directly phosphorylates and activates ULK1 at different sites.[13][14] Therefore, by inhibiting mTORC1 and activating ULK1, this compound promotes the initiation of autophagy, a catabolic process that recycles cellular components to generate energy during periods of nutrient stress.

Quantitative Data on this compound's Metabolic Effects

The following tables summarize the quantitative effects of this compound on key metabolic processes as documented in the literature. Experiments were primarily conducted in cultured murine 3T3-L1 adipocytes and L6 myotubes.

Table 1: Effect of this compound on AMPK Activation and Downstream Targets

ParameterCell LineThis compound ConcentrationEffectReference
AMPK Activity 3T3-L1 Adipocytes10 µM - 1 mMConcentration-dependent increase[15]
L6 Myotubes10 µM - 1 mMConcentration-dependent increase[15]
H4IIE Hepatoma≥ 10 µMTime- and concentration-dependent increase[3][16]
ACC Activity 3T3-L1 Adipocytes0.3 - 30 µMConcentration-dependent inhibition[3][15]
L6 Myotubes≥ 30 µMInhibition[3][15]

Table 2: Effect of this compound on Glucose and Lipid Metabolism

ParameterCell LineThis compound ConcentrationEffectReference
Glucose Uptake 3T3-L1 Adipocytes10 µM - 3 mMConcentration-dependent stimulation[3][15]
L6 Myotubes1 µM - 1 mMConcentration-dependent stimulation[3][15]
Isoprenaline-Stimulated Lipolysis 3T3-L1 Adipocytes0.3 - 300 µMConcentration-dependent inhibition[3][15]
Lipogenic Gene Expression (FASN, SREBP) 3T3-L1 Adipocytes500 µMDown-regulation[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolic effects of this compound.

AMPK Activity Assay (Western Blot for Phospho-AMPKα)

This protocol is a common method to assess AMPK activation by measuring the phosphorylation of its catalytic α-subunit at Threonine 172.

WB_Workflow start 1. Cell Culture & Treatment (e.g., 3T3-L1, L6 cells) Treat with this compound (1-24h) lysis 2. Cell Lysis Ice-cold RIPA buffer with protease/phosphatase inhibitors start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE Load 20-30 µg protein/lane quant->sds transfer 5. Protein Transfer Transfer to PVDF membrane sds->transfer block 6. Blocking 5% BSA in TBST for 1 hour transfer->block primary 7. Primary Antibody Incubation Anti-p-AMPKα (Thr172) & Anti-Total AMPKα (Overnight at 4°C) block->primary secondary 8. Secondary Antibody Incubation HRP-conjugated secondary Ab (1 hour) primary->secondary detect 9. Detection ECL substrate & Imaging secondary->detect analyze 10. Densitometry Analysis Normalize p-AMPK to Total AMPK detect->analyze

Caption: Western Blot workflow for p-AMPK.

Materials:

  • Cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes)

  • This compound (synthesized or sourced)[15]

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-total AMPKα

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the relative activation.

Glucose Uptake Assay (Luminescence-Based)

This non-radioactive assay measures the uptake of 2-deoxyglucose (2-DG), a glucose analog that is taken up and phosphorylated but not further metabolized, leading to its accumulation.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes in a 96-well plate

  • This compound

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-Deoxyglucose (2-DG)

  • Luminescence-based glucose uptake assay kit (e.g., Glucose Uptake-Glo™ Assay, Promega)

Procedure:

  • Cell Preparation: Differentiate cells in a 96-well plate. On the day of the assay, wash cells and starve them in serum-free medium for 2-4 hours.

  • Stimulation: Wash cells with KRPH buffer. Treat cells with various concentrations of this compound in KRPH buffer for a specified time (e.g., 1 hour). Include positive (e.g., insulin) and vehicle controls.

  • Initiate Uptake: Add 2-DG to each well to a final concentration of 1 mM. Incubate for 10-20 minutes at 37°C.

  • Terminate Uptake and Lyse Cells: Stop the reaction by adding the Stop Buffer provided in the kit. This buffer also lyses the cells and inactivates endogenous enzymes.

  • Neutralization: Add the Neutralization Buffer from the kit.

  • Detection: Add the Detection Reagent, which contains enzymes that convert the accumulated 2-DG-6-phosphate into a substrate for luciferase.

  • Measure Luminescence: Incubate for 30-60 minutes at room temperature. Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of 2-DG taken up by the cells.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC, a key downstream target of AMPK, by quantifying the conversion of acetyl-CoA to malonyl-CoA. The original method relies on the incorporation of radioactive ¹⁴C from NaH¹⁴CO₃ into malonyl-CoA.

Materials:

  • Cell lysate from this compound-treated cells

  • Assay buffer (e.g., 70 mM KHCO₃, 85 mM K₂HPO₄, 9 mM KH₂PO₄, 1 mM DTT, pH 8.0)

  • ATP, Acetyl-CoA, MgCl₂, Citrate

  • NaH¹⁴CO₃ (radioactive)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare Cell Lysate: Treat cells with this compound, wash, and lyse. Centrifuge to obtain a clear supernatant containing the enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, MgCl₂, citrate, and cell lysate.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA and NaH¹⁴CO₃.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding TCA. This precipitates proteins and acidifies the sample, removing unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

  • Quantification: Centrifuge to pellet the precipitate. Take an aliquot of the supernatant (containing acid-stable ¹⁴C-malonyl-CoA) and add it to scintillation fluid.

  • Measure Radioactivity: Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to ACC activity.

Gene Expression Analysis (qPCR)

This protocol outlines the steps to measure the mRNA levels of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1c (SREBP1c).

Materials:

  • RNA extraction kit (e.g., RNeasy kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers for FASN, SREBP1c, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat differentiated 3T3-L1 adipocytes with 500 µM this compound for 24 hours.[16]

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a 96- or 384-well plate. Each reaction should contain SYBR Green Master Mix, forward and reverse primers for the target gene, and diluted cDNA.

  • Run qPCR: Perform the qPCR on a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a powerful modulator of cellular energy homeostasis, acting primarily through the inhibition of mitochondrial respiration and the subsequent activation of the master metabolic regulator, AMPK. This activation triggers a coordinated cellular response, enhancing catabolic processes like glucose uptake and fatty acid oxidation while suppressing anabolic pathways such as lipid and protein synthesis via the inhibition of the mTORC1 pathway. The detailed mechanisms and protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate this compound and related compounds as potential therapeutics for metabolic disorders, including type 2 diabetes and obesity. The convergence of this compound's action on the critical AMPK and mTOR signaling nodes highlights its significance as a tool for dissecting the complexities of cellular energy regulation.

References

The Therapeutic Potential of Galegine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine, a guanidine (B92328) alkaloid isolated from Galega officinalis, has a long-standing history in traditional medicine for its anti-diabetic properties and served as the pharmacological blueprint for the development of the widely prescribed drug, metformin. This technical guide explores the therapeutic potential of this compound and its derivatives beyond their historical context, focusing on their mechanisms of action, structure-activity relationships, and potential as novel drug candidates for metabolic and other diseases. This document provides a comprehensive overview of the core pharmacology, detailed experimental protocols for synthesis and biological evaluation, and quantitative data to support further research and development in this promising area.

Introduction

The quest for novel therapeutics for metabolic disorders has led to a renewed interest in natural products and their derivatives. This compound (isoamylene guanidine) stands out as a pivotal molecule that bridged traditional herbal remedies and modern pharmacology.[1] While this compound itself exhibited dose-limiting toxicity, its fundamental structure has proven to be a valuable scaffold for the synthesis of safer and more effective biguanide (B1667054) drugs like metformin.[1] This guide delves into the therapeutic promise of a broader range of this compound derivatives, exploring their potential to modulate key cellular signaling pathways and offering a technical resource for researchers in drug discovery and development.

Mechanism of Action: Targeting Cellular Energy Homeostasis

The primary mechanism of action for this compound and its derivatives revolves around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

AMPK Activation

This compound and its analogues activate AMPK in a concentration-dependent manner in various cell types, including hepatocytes, adipocytes, and muscle cells.[2] This activation is thought to occur, at least in part, through the inhibition of the mitochondrial respiratory chain, specifically Complex I and, as more recent evidence suggests, Complex IV.[4][5] This inhibition leads to an increase in the cellular AMP:ATP ratio, which is a primary trigger for AMPK activation.

Downstream Signaling Pathways

Once activated, AMPK phosphorylates a multitude of downstream targets, leading to profound effects on glucose and lipid metabolism.

  • Inhibition of Gluconeogenesis: Activated AMPK phosphorylates and inactivates key enzymes involved in hepatic glucose production, such as acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1c (SREBP-1c).[3]

  • Stimulation of Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.[6]

  • Inhibition of Fatty Acid Synthesis and Stimulation of Fatty Acid Oxidation: By phosphorylating and inactivating ACC, AMPK reduces the production of malonyl-CoA, a key substrate for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation. This dual action shifts cellular metabolism towards the burning of fat for energy.[3]

Quantitative Data on the Biological Activity of this compound

The following tables summarize the quantitative data available for this compound's effects on key metabolic parameters.

Cell LineConcentration (µM)Fold Activation of AMPK (relative to control)Reference
H4IIE Rat Hepatoma10~1.5[2]
300~3.5[2]
3T3-L1 Adipocytes100~1.8[2]
L6 Myotubes100~2.0[2]

Table 1: Dose-Dependent Activation of AMPK by this compound.

Cell LineThis compound ConcentrationEffect on Glucose UptakeReference
3T3-L1 Adipocytes50 µM - 3 mMConcentration-dependent stimulation[7]
L6 Myotubes1 µM - 1 mMConcentration-dependent stimulation[7]

Table 2: Effect of this compound on In Vitro Glucose Uptake.

Cell LineThis compound Concentration (µM)Effect on Acetyl-CoA Carboxylase (ACC) ActivityReference
3T3-L1 Adipocytes0.3 - 30Concentration-dependent reduction[7]
L6 Myotubes≥ 30Statistically significant reduction[7]

Table 3: Effect of this compound on Acetyl-CoA Carboxylase (ACC) Activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and key in vitro assays to evaluate their therapeutic potential.

Synthesis of this compound Derivatives

4.1.1. General Synthesis of N-Substituted Benzylguanidines

This protocol describes a general method for the synthesis of benzylguanidine analogues of this compound.

  • Materials: Substituted benzylamine (B48309), S-methylisothiourea sulfate (B86663), ethanol.

  • Procedure:

    • Dissolve the substituted benzylamine (1 equivalent) in ethanol.

    • Add S-methylisothiourea sulfate (1 equivalent) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-substituted benzylguanidine derivative.

    • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

In Vitro Biological Assays

4.2.1. AMPK Activity Assay (Radiometric SAMS Peptide Assay)

This assay measures the phosphorylation of the SAMS peptide by AMPK.

  • Materials: Recombinant AMPK, SAMS peptide (HMRSAMSGLHLVKRR), [γ-³²P]ATP, kinase assay buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl₂), phosphocellulose paper (P81), 1% phosphoric acid, scintillation fluid.

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, SAMS peptide (e.g., 200 µM), and the test compound (this compound derivative) at various concentrations.

    • Initiate the reaction by adding recombinant AMPK and [γ-³²P]ATP (e.g., 200 µM, with a specific activity of ~500 cpm/pmol).

    • Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity by scintillation counting.

    • Calculate the percentage of AMPK activity relative to a vehicle control and determine the IC₅₀ or EC₅₀ values.

4.2.2. Glucose Uptake Assay (2-Deoxyglucose Method)

This assay measures the uptake of a radiolabeled glucose analog in cultured cells.

  • Materials: Differentiated 3T3-L1 adipocytes or L6 myotubes, Krebs-Ringer-HEPES (KRH) buffer, 2-deoxy-[³H]-D-glucose, cytochalasin B (as a negative control), test compounds.

  • Procedure:

    • Seed and differentiate cells in appropriate culture plates.

    • Wash the cells with serum-free medium and then incubate in KRH buffer.

    • Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 30 minutes).

    • Initiate glucose uptake by adding 2-deoxy-[³H]-D-glucose to a final concentration of, for example, 0.1 mM.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Normalize the data to the protein concentration of each well.

4.2.3. Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC by quantifying the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

  • Materials: Cell lysates, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATP, acetyl-CoA, NaH¹⁴CO₃.

  • Procedure:

    • Prepare cell lysates from cells treated with or without the this compound derivative.

    • Set up a reaction mixture containing the assay buffer, ATP, acetyl-CoA, and NaH¹⁴CO₃.

    • Initiate the reaction by adding the cell lysate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a small volume of HCl.

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Resuspend the residue and measure the radioactivity of the acid-stable product (malonyl-CoA) by scintillation counting.

In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays

A critical aspect of drug development is the assessment of a compound's pharmacokinetic properties. A standard suite of in vitro ADME assays should be performed on promising this compound derivatives.[2][3][4]

  • Aqueous Solubility: Determines the solubility of the compound in physiological buffers.

  • LogD₇.₄: Measures the lipophilicity of the compound at physiological pH, which influences its permeability and distribution.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

  • Permeability: Assessed using cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Galegine_AMPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Derivative This compound Derivative Mitochondrial Complex I/IV Mitochondrial Complex I/IV This compound Derivative->Mitochondrial Complex I/IV Inhibition AMPK AMPK Mitochondrial Complex I/IV->AMPK Activation (via ↑AMP/ATP ratio) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibition SREBP-1c SREBP-1c AMPK->SREBP-1c Inhibition GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Stimulation Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Leads to ↓ Fatty Acid Oxidation Fatty Acid Oxidation ACC->Fatty Acid Oxidation Leads to ↑ Gluconeogenesis Gluconeogenesis SREBP-1c->Gluconeogenesis Leads to ↓ Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Leads to ↑

Caption: Simplified signaling pathway of this compound derivatives via AMPK activation.

Experimental Workflows

Synthesis_Workflow Start Reactants Substituted Benzylamine + S-methylisothiourea sulfate Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Purification Recrystallization Reaction->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final Product N-Substituted Benzylguanidine Characterization->Final Product End Final Product->End

Caption: Workflow for the synthesis of N-substituted benzylguanidine derivatives.

InVitro_Assay_Workflow Cell Culture Prepare Differentiated 3T3-L1 or L6 Cells Compound Treatment Incubate with This compound Derivative Cell Culture->Compound Treatment Assay Initiation Add Labeled Substrate (e.g., 2-deoxy-[³H]-D-glucose) Compound Treatment->Assay Initiation Incubation Incubate at 37°C Assay Initiation->Incubation Reaction Termination Wash with Ice-Cold Buffer Incubation->Reaction Termination Data Acquisition Cell Lysis and Scintillation Counting Reaction Termination->Data Acquisition Analysis Normalize to Protein and Calculate EC50 Data Acquisition->Analysis

Caption: General workflow for in vitro cell-based assays.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily through the activation of AMPK. The well-established safety and efficacy of metformin, a direct descendant of this compound, underscore the viability of this chemical scaffold. This technical guide provides a foundational resource for the continued exploration of novel this compound analogues.

Future research should focus on:

  • Synthesis of diverse chemical libraries: Exploring a wider range of substitutions on the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Comprehensive structure-activity relationship (SAR) studies: Elucidating the key structural features that govern the biological activity of these derivatives.

  • In-depth pharmacokinetic profiling: Conducting thorough in vitro and in vivo ADME studies to identify candidates with favorable drug-like properties.

  • Exploration of therapeutic applications beyond diabetes: Investigating the potential of this compound derivatives in other metabolic diseases, as well as in oncology and cardiovascular disease, where AMPK activation has shown therapeutic benefits.

By leveraging the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this historically significant and pharmacologically rich class of molecules.

References

Methodological & Application

Application Notes: Extraction and Analysis of Galegine from Galega officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galega officinalis, commonly known as goat's rue or French lilac, is a perennial herb historically used in folk medicine for its anti-diabetic properties. The primary bioactive compound responsible for this effect is galegine (isoamylene guanidine). Scientific investigation into this compound's mechanism of action provided the pharmacological basis for the development of metformin (B114582), a first-line medication for the treatment of type 2 diabetes.[1][2] Accurate and efficient extraction, purification, and quantification of this compound are critical for pharmacological research, quality control of herbal preparations, and the development of new therapeutics.

These application notes provide detailed protocols for the extraction and analysis of this compound from G. officinalis, a summary of quantitative data from relevant studies, and a visualization of the compound's key signaling pathway.

Quantitative Data Summary

The concentration of this compound varies significantly within the plant and is dependent on the extraction method employed. The following tables summarize typical yields and concentrations reported in the literature.

Table 1: this compound Concentration in Different Tissues of Galega officinalis

Plant Tissue Average this compound Concentration (mg/g Dry Weight)
Reproductive Tissues (Pods/Flowers) ~7.0 - 7.4 mg/g
Leaves ~4.0 - 4.3 mg/g
Stems ~1.4 mg/g

Data compiled from studies analyzing freeze-dried plant parts via liquid chromatography/mass spectrometry. The highest concentrations are typically observed during the immature pod stage.[3][4]

Table 2: Example Extraction Yields of this compound

Extraction Solvent/Method This compound Yield Source Material
Water (Solvent Extraction) 17.40 ± 0.04 µg/g Dried Plant Material
Hairy Root Culture (Ultrasonic Elicitation) up to 14.55 mg/g FW Transformed Hairy Roots
GO-MIP from Column Fraction 330 µg/g Concentrated Extract
GO-MIP from Raw Extract 193 µg/g Crude Extract

This table presents selected data to illustrate the range of yields. FW: Fresh Weight; GO-MIP: Graphene Oxide - Molecularly Imprinted Polymer. Yields are highly dependent on the specific protocol, plant phenological stage, and analytical method.[5][6][7]

Experimental Protocols & Workflows

The following protocols describe a general workflow for the extraction, purification, and analysis of this compound.

Workflow for this compound Extraction and Purification

G cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Plant Galega officinalis (Aerial Parts) Drying Drying & Grinding Plant->Drying Powder Powdered Plant Material Drying->Powder Extraction Solvent Extraction (e.g., Water or 50% Ethanol) Powder->Extraction Filtration Filtration Extraction->Filtration Crude Crude Liquid Extract Filtration->Crude Evaporation Solvent Evaporation Crude->Evaporation Concentrate Concentrated Extract Evaporation->Concentrate Purification Column Chromatography (Silica Gel) Concentrate->Purification Fractions Fraction Collection Purification->Fractions Analysis Analysis (TLC / HPLC) Fractions->Analysis Pure Purified this compound Analysis->Pure

General workflow for this compound extraction and purification.
Protocol 1: Sample Preparation

  • Harvesting : Collect the aerial parts of Galega officinalis, preferably during the flowering or immature pod stage for maximum this compound content.[3]

  • Drying : Dry the plant material at room temperature for several days or in a circulating air oven at a low temperature (40-50°C) until brittle.[5] Alternatively, freeze-dry the material.[3]

  • Grinding : Grind the dried plant material into a fine powder using a mechanical grinder.

  • Storage : Store the powdered material in a sealed, airtight container in a cool, dark, and dry place until extraction.[5]

Protocol 2: Solvent Extraction

This protocol describes a standard maceration technique. Water has been shown to provide a high yield of this compound.[6]

  • Maceration : Weigh 10 g of powdered G. officinalis and place it into a flask. Add 100 mL of purified water (or 70% ethanol).[8] This 1:10 sample-to-solvent ratio can be scaled as needed.

  • Extraction : Seal the flask and place it on an orbital shaker at room temperature. Agitate the mixture for 24 hours.[5] For enhanced efficiency, sonication for 30-40 minutes can be incorporated.[7]

  • Filtration : Filter the mixture through Whatman No. 41 or equivalent filter paper to separate the liquid extract from the solid plant residue.

  • Concentration : Reduce the volume of the filtrate using a rotary evaporator at 50-60°C to obtain a concentrated crude extract. This concentrate can be used for purification or further analysis.[5]

Protocol 3: Purification by Column Chromatography

This method is used to separate this compound from other compounds in the crude extract.

  • Adsorption : Dissolve a known amount of the concentrated extract (e.g., 1 g) in a minimal amount of a suitable solvent like chloroform. Add silica (B1680970) gel (e.g., 2 g) to this solution to form a slurry and then evaporate the solvent completely to get a dry, powdered sample adsorbed onto the silica.[5]

  • Column Packing : Prepare a chromatography column with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry solvent.

  • Loading : Carefully load the adsorbed sample onto the top of the packed column.

  • Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the solvent polarity by introducing and increasing the proportion of more polar solvents, such as chloroform, ethyl acetate, and finally methanol.[5] A typical gradient might be:

    • Hexane -> Chloroform (increasing concentrations)

    • Chloroform -> Methanol (increasing concentrations)

  • Fraction Collection : Collect the eluate in separate fractions (e.g., 15 mL each) and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).[5]

  • Pooling : Combine the fractions that contain the this compound spot (identified by comparison with a standard). Evaporate the solvent from the pooled fractions to yield purified this compound.

Protocol 4: Analytical Procedures

4.1 Thin-Layer Chromatography (TLC) - Qualitative Analysis

  • Stationary Phase : Silica gel TLC plates.

  • Mobile Phase : A common system is Chloroform:Methanol:Water (e.g., 6.5:3.5:1.0 v/v/v).[3]

  • Procedure : Spot the collected fractions and a this compound standard on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

  • Visualization : After development, dry the plate and spray with Sakaguchi reagent, which imparts a reddish-orange color to guanidine (B92328) compounds like this compound.[3] Alternatively, visualize under UV light (254 nm).[5]

4.2 High-Performance Liquid Chromatography (HPLC) - Quantification

  • System : A standard HPLC system with a UV or DAD detector.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase : Isocratic system using 0.05 M potassium dihydrogen phosphate (B84403) (adjusted to pH 3.5).[7]

  • Flow Rate : 1.0 mL/min.[7]

  • Injection Volume : 20 µL.[5]

  • Detection : UV detection at approximately 234 nm.

  • Quantification : Prepare a calibration curve using a certified this compound reference standard at multiple concentrations. Calculate the concentration in the samples based on the peak area and the standard curve.[5][9]

Mechanism of Action: AMPK Signaling Pathway

This compound exerts its metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This mechanism is shared with its synthetic derivative, metformin.[10][11] Activation of AMPK by this compound can explain its key hypoglycemic and metabolic actions, including enhanced glucose uptake and the inhibition of fatty acid synthesis.[10][11]

G cluster_downstream Downstream Metabolic Effects This compound This compound / Metformin Mito Mitochondrial Respiratory Chain (Complex I / IV Inhibition) This compound->Mito ATP_Ratio Increase in AMP:ATP Ratio Mito->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK Gluco ↓ Hepatic Gluconeogenesis (Inhibition of PEPCK, G6Pase) AMPK->Gluco Glucose ↑ Glucose Uptake (Muscle & Adipose Tissue) AMPK->Glucose Lipid ↓ Fatty Acid Synthesis (Inhibition of ACC) AMPK->Lipid

Simplified AMPK signaling pathway activated by this compound.

References

Application Note: Quantification of Galegine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Galegine. This compound, a guanidine (B92328) alkaloid found in plants of the Galega genus, is of significant interest in pharmaceutical research due to its historical use and association with the development of metformin, a first-line treatment for type 2 diabetes. The described method is applicable for the quantification of this compound in plant extracts and other relevant matrices. This document outlines the necessary reagents, instrumentation, sample preparation, and chromatographic conditions. Additionally, it includes a summary of method validation parameters to ensure accuracy and reliability.

Introduction

This compound ((3-methylbut-2-en-1-yl)guanidine) is a key bioactive compound in Galega officinalis (Goat's Rue), a plant with a long history in traditional medicine for managing diabetes-like symptoms. The pharmacological interest in this compound and its derivatives necessitates robust and reliable analytical methods for its quantification in various samples, including plant material and biological fluids. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific approach for this purpose. This document presents a validated HPLC method coupled with UV detection for the determination of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Standards:

    • This compound sulfate (B86663) (reference standard).

    • Acetonitrile (B52724) (HPLC grade).

    • Potassium dihydrogen phosphate (B84403) (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or equivalent).

    • 0.45 µm membrane filters.

Preparation of Solutions
  • Mobile Phase:

    • Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.5 with orthophosphoric acid.

    • The mobile phase consists of a mixture of the 0.05 M potassium dihydrogen phosphate buffer (pH 3.5) and acetonitrile in a 70:30 (v/v) ratio.[1]

    • Degas the mobile phase before use.

  • Standard Stock Solution:

    • Accurately weigh a suitable amount of this compound sulfate reference standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 5-150 mg/L).[2]

Sample Preparation (from Galega officinalis plant material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, stems, reproductive tissues) at room temperature and then grind it into a fine powder.[3]

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 5 g).

    • Add a suitable solvent for extraction. Aqueous or hydroalcoholic solvents are commonly used. For instance, macerate the powder in 50 mL of distilled water for 24 hours at room temperature with shaking.[2] Alternatively, ethanol (B145695) (e.g., 96%) can be used.[2]

    • For hairy root cultures, samples can be shaken and sonicated in a solvent.[1]

  • Filtration: Filter the extract through a Whatman filter paper (e.g., Grade No. 41) to remove solid particles.[2]

  • Solvent Evaporation (Optional): The solvent can be evaporated to concentrate the extract.[2]

  • Final Preparation: Before injection into the HPLC system, filter the final extract through a 0.45 µm membrane filter to remove any remaining particulate matter.[1]

HPLC Operating Conditions
ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25 °C[1]
Injection Volume 20 µL[1][2]
Detection UV at 232 nm[1] or 290 nm[2]
Run Time Approximately 10 minutes (retention time for this compound is around 1.4 - 3.06 minutes)[1][2]

Results and Data Presentation

The quantification of this compound is achieved by comparing the peak area of this compound in the sample chromatogram with the peak areas of the calibration standards. A calibration curve is constructed by plotting the peak area versus the concentration of the this compound standards. The concentration of this compound in the sample is then determined from this curve.

Table 1: Summary of Quantitative Data for this compound in Galega officinalis

Plant TissueThis compound Concentration (mg/g dry weight)Reference
Reproductive Tissues7[3]
Leaf4[3]
Stem1[3]

Table 2: HPLC Method Validation Parameters

ParameterResultReference
Linearity (Concentration Range) 5-150 mg/L[2]
Correlation Coefficient (R²) > 0.999[2]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for the quantification of this compound from plant material using HPLC.

Galegine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing sample Plant Material (e.g., Galega officinalis) drying Drying & Grinding sample->drying Step 1 extraction Solvent Extraction drying->extraction Step 2 filtration1 Initial Filtration extraction->filtration1 Step 3 concentration Solvent Evaporation (Optional) filtration1->concentration Step 4 filtration2 Final Filtration (0.45 µm) concentration->filtration2 Step 5 hplc HPLC System (C18 Column, UV Detector) filtration2->hplc Injection data_acquisition Data Acquisition hplc->data_acquisition quantification Quantification of this compound data_acquisition->quantification calibration Standard Calibration Curve calibration->quantification report Results Reporting quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase and Standards

  • Mobile Phase Preparation: a. Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC grade water to make a 0.05 M solution. b. Adjust the pH of the solution to 3.5 using orthophosphoric acid. c. Mix 700 mL of the pH-adjusted phosphate buffer with 300 mL of acetonitrile. d. Degas the final mobile phase solution using a vacuum filter or sonication.

  • Standard Solution Preparation: a. Accurately weigh approximately 10 mg of this compound sulfate reference standard into a 10 mL volumetric flask. b. Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution. c. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 25, 50, 100, 150 mg/L).

Protocol 2: Sample Preparation from Plant Material

  • Obtain fresh plant material (Galega officinalis) and air-dry it in a well-ventilated area away from direct sunlight until constant weight.

  • Grind the dried plant material into a fine powder using a laboratory mill.

  • Accurately weigh about 1 g of the powdered sample into a flask.

  • Add 20 mL of the mobile phase (or another suitable extraction solvent) to the flask.

  • Sonicate the mixture for 30 minutes, followed by shaking on an orbital shaker for 1 hour.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound in plant extracts. The method is straightforward, utilizing a standard C18 column and UV detection, making it accessible to most analytical laboratories. The provided protocols for sample and standard preparation, along with the defined chromatographic conditions, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The validation data from the literature supports the linearity and applicability of this method for its intended purpose.

References

Application Notes and Protocols for Galegine Purification using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine ((3-methyl-2-butenyl)guanidine) is a guanidine (B92328) alkaloid found in plants of the Galega genus, most notably Galega officinalis. It has garnered significant interest in the scientific and pharmaceutical communities for its glucose-lowering properties, which provided the chemical basis for the development of the widely used anti-diabetic drug, metformin.[1] The isolation and purification of this compound from its natural sources are crucial for further pharmacological studies and potential therapeutic applications. Column chromatography is a fundamental and effective technique for the initial separation and purification of this compound from crude plant extracts.[2][3][4] This document provides detailed application notes and protocols for the purification of this compound using column chromatography, supplemented with data tables for clarity and a workflow diagram for procedural visualization.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4][5] For the purification of this compound, a polar stationary phase like silica (B1680970) gel is typically used. The separation is achieved by starting with a non-polar mobile phase and gradually increasing its polarity. Non-polar compounds in the crude extract will have a weaker affinity for the stationary phase and will elute first with the non-polar mobile phase. As the polarity of the mobile phase is increased, more polar compounds, including this compound, will be desorbed from the stationary phase and eluted from the column.[2][3][[“]]

Experimental Protocols

Preparation of Crude Plant Extract

A critical first step is the efficient extraction of this compound from the plant material.

Protocol: Extraction of this compound from Galega officinalis

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Galega officinalis and grind them into a fine powder.

  • Extraction: Macerate 10 g of the dried powder in a 50% ethanol-water mixture.[[“]] The ratio of plant material to solvent should be sufficient to ensure complete immersion and extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Column Chromatography Protocol

This protocol outlines the step-by-step procedure for the separation of this compound from the crude extract using a silica gel column.

Materials and Reagents:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Cotton wool or fritted disc

  • Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol, Ethanol, and Water (all analytical grade)

  • Crude extract of Galega officinalis

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • Visualizing agent for TLC (e.g., iodine vapor or specific staining reagents)

Procedure:

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.

    • Prepare a slurry of silica gel in the initial mobile phase (100% hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed. Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Wash the packed column with the initial mobile phase until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Alternatively, for better resolution, adsorb the crude extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the prepared sample onto the top of the column.

  • Elution:

    • Begin the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by introducing solvents of higher polarity in a stepwise or gradient manner. A suggested gradient is outlined in the table below.

    • Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Spot a small amount of each fraction onto a TLC plate alongside a this compound standard (if available).

    • Develop the TLC plate in an appropriate solvent system (e.g., Chloroform:Methanol:Water).

    • Visualize the spots and combine the fractions that show a spot corresponding to the Rf value of this compound.

The combination of column chromatography with a subsequent purification step, such as using molecularly imprinted polymers (MIPs), has been shown to enhance the purification and isolation efficiency of this compound significantly, in some cases by up to 17 times.[2][3][7]

Data Presentation

The following tables provide a summary of the column chromatography parameters and expected outcomes.

Table 1: Column Chromatography Parameters for this compound Purification

ParameterSpecification
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions Dependent on the amount of crude extract
Mobile Phase Solvents Hexane, Ethyl Acetate, Chloroform, Methanol, Ethanol, Water
Elution Mode Gradient Elution
Fraction Volume 10-20 mL
Monitoring Technique Thin Layer Chromatography (TLC)

Table 2: Suggested Stepwise Gradient Elution Profile

StepMobile Phase CompositionTarget Eluted Compounds
1100% HexaneHighly non-polar impurities
2Hexane:Ethyl Acetate (Increasing proportions of Ethyl Acetate)Non-polar to moderately polar impurities
3100% Ethyl AcetateModerately polar compounds
4Ethyl Acetate:Chloroform (Increasing proportions of Chloroform)Compounds of intermediate polarity
5100% ChloroformPolar compounds
6Chloroform:Methanol (Increasing proportions of Methanol)This compound and other polar compounds
7100% MethanolHighly polar compounds
8Ethanol:Water (Increasing proportions of Water)Very highly polar compounds and baseline wash

Table 3: Analytical Parameters for this compound Quantification

While the provided search results do not contain specific quantitative data from a single, complete experiment, they do allude to the use of HPLC for the final quantification of this compound. The following table is a representative example based on typical analytical methods for natural products.

ParameterValue
Analytical Method High-Performance Liquid Chromatography (HPLC)
Purity of this compound (Post-Column Chromatography) Variable, requires further purification
Yield of this compound (Post-Column Chromatography) Dependent on initial concentration in crude extract
Retention Time (HPLC) Specific to the HPLC method used

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.

Galegine_Purification_Workflow cluster_extraction Plant Material Processing and Extraction cluster_chromatography Column Chromatography Purification cluster_analysis Analysis and Final Processing plant_material Dried and Powdered Galega officinalis extraction Maceration with 50% Ethanol-Water plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract sample_loading Sample Loading crude_extract->sample_loading column_packing Column Packing (Silica Gel) column_packing->sample_loading elution Gradient Elution (Hexane to Methanol/Water) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling further_purification Further Purification (e.g., MIP or HPLC) pooling->further_purification pure_this compound Pure this compound further_purification->pure_this compound

References

Application Notes and Protocols: Molecularly Imprinted Polymers for the Selective Separation of Galegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine is a guanidine (B92328) alkaloid found in plants such as Galega officinalis, which has been a basis for the development of the widely used anti-diabetic drug, metformin.[1][2] The accurate isolation and quantification of this compound from complex matrices like plant extracts are crucial for pharmacological research and quality control. Molecularly Imprinted Polymers (MIPs) offer a highly selective and robust method for the separation and purification of specific molecules.[1][3] MIPs are synthetic polymers with tailor-made recognition sites that can selectively bind to a target molecule.[4] This document provides detailed protocols and data for the application of MIPs in the separation of this compound.

The use of MIPs as a solid-phase extraction (SPE) sorbent provides a significant advantage due to its high selectivity, stability, and reusability.[1][3] When combined with traditional chromatographic techniques, the purification efficiency of this compound can be enhanced significantly.[5][6] This application note details the synthesis of a this compound-imprinted polymer, its application in solid-phase extraction, and the subsequent analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the use of MIPs for this compound separation.

Table 1: Composition for this compound Molecularly Imprinted Polymer Synthesis

ComponentRoleMolar Amount (mmol)Volume/WeightReference
This compound sulfate (B86663)Template1-[3][7]
Methacrylic Acid (MAA)Functional Monomer50.5 mL[3][7]
Ethylene Glycol Dimethacrylate (EGDMA)Cross-linker305.6 mL[3][7]
2,2'-Azobisisobutyronitrile (AIBN)Initiator-0.12 g[3][7]
Graphene OxideReinforcement (optional)-0.05 g[7]
Acetonitrile (B52724)Porogenic Solvent-9 mL[3][7]

Table 2: Analytical Performance of this compound MIP

ParameterValueReference
Purification Efficiency Enhancement (MIP with Column Chromatography)17 times[5][6]
Concentration of Extracted this compound193 µg/g[7]
Limit of Detection (LOD)4.101 µg/mL[1][2]
Limit of Quantification (LOQ)12.427 µg/mL[1][2]
Relative Standard Deviation (RSD)1.199% (n=3)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Imprinted Polymer (MIP)

This protocol describes the synthesis of a molecularly imprinted polymer for this compound, optionally reinforced with graphene oxide.

Materials:

  • This compound sulfate

  • Methacrylic Acid (MAA)

  • Ethylene Glycol Dimethacrylate (EGDMA)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Graphene Oxide (optional)

  • Acetonitrile

  • Methanol (B129727)

  • Deionized Water

  • Volumetric flask

  • Water bath

  • Filtration apparatus

Procedure:

  • In a volumetric flask, combine 1 mmol of this compound sulfate (template) and 5 mmol of methacrylic acid (functional monomer) in 9 mL of acetonitrile (solvent). Mix thoroughly.[7]

  • Add 30 mmol of EGDMA (cross-linker) to the mixture and mix again.[7]

  • Add 0.12 g of AIBN (initiator) and, if desired, 0.05 g of graphene oxide.[7]

  • De-gas the mixture for 20 minutes.[7]

  • Place the sealed flask in a water bath at 70°C for 24 hours to allow for polymerization.[7]

  • After polymerization, grind the resulting polymer into a fine powder.

  • To remove the this compound template, wash the polymer particles sequentially with methanol (twice) and water (once). The ratio of solvent to MIP should be 10:1, with each washing step lasting for 1 hour.[3]

  • Dry the washed MIP particles at 70°C.[3]

  • For the synthesis of a Non-Imprinted Polymer (NIP) as a control, follow the same procedure but omit the addition of the this compound sulfate template.[3]

Protocol 2: Sample Preparation - Extraction of this compound from Galega officinalis**

This protocol outlines the initial extraction of this compound from plant material.

Materials:

  • Dried Galega officinalis plant material

  • Hydroalcoholic solution (e.g., 70% ethanol)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Macerate the dried and powdered Galega officinalis plant material in a hydroalcoholic solution.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • For enhanced purification, the crude extract can be further fractionated using column chromatography with silica (B1680970) gel as the stationary phase, eluting with a solvent gradient of increasing polarity.[5][6][7]

Protocol 3: Molecularly Imprinted Solid-Phase Extraction (MI-SPE) of this compound

This protocol details the selective extraction of this compound from a sample solution using the synthesized MIP.

Materials:

  • Synthesized this compound MIP

  • Sample solution containing this compound (e.g., plant extract)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Whatman filter paper No. 40)[7]

  • Methanol

  • Acetic acid

Procedure:

  • Add 0.1 g of the synthesized MIP to 10 mL of the sample solution.[7]

  • Place the mixture in an ultrasonic bath for 20 minutes to facilitate the binding of this compound to the MIP.[7]

  • Filter the mixture to separate the MIP from the solution.[7]

  • The filtrate can be collected for analysis to determine the unbound this compound concentration.

  • To elute the bound this compound from the MIP, wash the polymer with a solution of methanol and acetic acid (e.g., 9:1 v/v).

  • Collect the eluate containing the purified this compound for subsequent analysis.

Protocol 4: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound using HPLC.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • C18 column

  • Mobile phase (to be optimized based on the specific HPLC system)

  • This compound standard solutions

  • Sample solutions (filtrate and eluate from MI-SPE)

Procedure:

  • Prepare a series of this compound standard solutions of known concentrations.

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Set the mobile phase flow rate to 1 mL/min and the injection volume to 20 µL.[7]

  • Inject the sample solutions (filtrate and eluate from MI-SPE) into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.[7]

Visualizations

MIP_Synthesis_Workflow cluster_mixing Component Mixing Template This compound (Template) Polymerization Polymerization (70°C, 24h) Template->Polymerization Monomer Methacrylic Acid (Monomer) Monomer->Polymerization Crosslinker EGDMA (Cross-linker) Crosslinker->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Solvent Acetonitrile (Solvent) Solvent->Polymerization Grinding Grinding Polymerization->Grinding Washing Template Removal (Washing with Methanol/Water) Grinding->Washing Drying Drying (70°C) Washing->Drying MIP This compound-MIP Drying->MIP

Caption: Workflow for the synthesis of this compound Molecularly Imprinted Polymer (MIP).

MI_SPE_Workflow Sample Sample containing this compound (e.g., Plant Extract) Add_MIP Add this compound-MIP Sample->Add_MIP Ultrasonication Ultrasonication (20 min) (Binding Step) Add_MIP->Ultrasonication Filtration Filtration Ultrasonication->Filtration Filtrate Filtrate (Unbound components) Filtration->Filtrate Liquid MIP_Bound MIP with bound this compound Filtration->MIP_Bound Solid Analysis HPLC Analysis Filtrate->Analysis Elution Elution (Methanol:Acetic Acid) MIP_Bound->Elution Eluate Eluate (Purified this compound) Elution->Eluate Eluate->Analysis

Caption: Workflow for Molecularly Imprinted Solid-Phase Extraction (MI-SPE) of this compound.

Molecular_Imprinting_Mechanism cluster_prepolymerization Pre-polymerization Complex Template This compound (Template) Polymerization Polymerization (with Cross-linker) Template->Polymerization Rebinding Rebinding of this compound Template->Rebinding Monomer Functional Monomers (Methacrylic Acid) Monomer->Polymerization Polymer_Template Polymer with Embedded Template Polymerization->Polymer_Template Template_Removal Template Removal Polymer_Template->Template_Removal MIP MIP with Specific Cavity Template_Removal->MIP MIP->Rebinding Bound_MIP Selectively Bound This compound Rebinding->Bound_MIP

Caption: The mechanism of molecular imprinting for this compound.

References

Application Notes and Protocols: In Vitro Glucose Uptake Assay Using Galegine in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3T3-L1 cells, a murine preadipocyte cell line, are a widely utilized in vitro model for studying adipogenesis and the biochemistry of adipocytes.[1][2][3] Upon differentiation, these fibroblast-like cells transform into mature adipocytes, which exhibit morphological and biochemical characteristics similar to those in vivo, including the accumulation of lipid droplets and the expression of adipogenic markers. This makes them an invaluable tool for research in metabolic diseases such as obesity and type 2 diabetes, particularly for screening compounds that may modulate insulin (B600854) sensitivity and glucose metabolism.

Galegine, a natural guanidine (B92328) derivative isolated from Galega officinalis, has been shown to possess hypoglycemic properties.[4] Understanding its mechanism of action is crucial for the development of new therapeutic agents. This document provides detailed protocols for the differentiation of 3T3-L1 preadipocytes, followed by an in vitro glucose uptake assay to assess the effects of this compound. The assay is based on the use of a fluorescent glucose analog, 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose), which allows for a non-radioactive and high-throughput compatible method to measure glucose transport.[5][6]

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

TreatmentConcentration RangeObservationKey Signaling Pathway(s)
This compound50 µM - 3 mMStimulates insulin-independent glucose uptake in a concentration-dependent manner.[4][7]PI3 Kinase, AMPK[4][7]
Insulin (Positive Control)5 nM - 100 nMStimulates glucose uptake.[8]PI3 Kinase/Akt
Wortmannin (Inhibitor)~1 µMReduces this compound-stimulated glucose uptake.[7]PI3 Kinase
LY294002 (Inhibitor)~100 µMAbolishes this compound-stimulated glucose uptake.[7]PI3 Kinase
Compound C (Inhibitor)VariesInhibits AMPK activation.AMPK

Experimental Protocols

I. Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells.[1][2][9] The process typically takes 8-12 days to achieve full differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S) solution

  • Insulin solution (10 mg/mL)

  • Dexamethasone (DEX)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Rosiglitazone (B1679542) (optional, but recommended for robust differentiation)[1][2]

  • Phosphate-Buffered Saline (PBS)

Media Preparation:

  • Proliferation Medium: DMEM with 10% BCS and 1% P/S.

  • Differentiation Medium I (MDI): DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin. The addition of a PPARγ agonist like Rosiglitazone (e.g., 2 µM) can enhance differentiation efficiency.[1][2]

  • Differentiation Medium II (Insulin Medium): DMEM with 10% FBS, 1% P/S, and 1 µg/mL Insulin.

  • Maintenance Medium: DMEM with 10% FBS and 1% P/S.

Protocol:

  • Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 96-well plate for glucose uptake assays) using Proliferation Medium.

  • Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere with 5-10% CO2. Allow the cells to grow to 100% confluence. It is crucial to maintain the cells for an additional 2 days post-confluence before inducing differentiation (Day 0).[9]

  • Initiation of Differentiation (Day 0): Aspirate the Proliferation Medium and replace it with Differentiation Medium I (MDI).

  • Induction (Day 2): After 48 hours, remove the MDI medium and replace it with Differentiation Medium II (Insulin Medium).

  • Maturation (Day 4 onwards): After another 48 hours, switch to Maintenance Medium. Replace the medium every 2 days.

  • Mature Adipocytes: By Day 8-12, the cells should be fully differentiated, characterized by the visible accumulation of lipid droplets.[9] These mature adipocytes are now ready for the glucose uptake assay.

II. In Vitro Glucose Uptake Assay using 2-NBDG

This protocol describes a non-radioactive method for measuring glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate (black, clear bottom for fluorescence measurements)

  • Krebs-Ringer Phosphate (KRP) buffer or serum-free, low-glucose DMEM

  • This compound stock solution

  • Insulin stock solution (positive control)

  • 2-NBDG (fluorescent glucose analog)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Fluorescence plate reader (Excitation/Emission ~465/540 nm)

Protocol:

  • Serum Starvation: Gently wash the differentiated 3T3-L1 adipocytes twice with warm KRP buffer or serum-free medium. Then, incubate the cells in the same buffer/medium for 2-4 hours at 37°C to serum starve them and reduce basal glucose uptake.[5]

  • Compound Treatment: Remove the starvation medium and add fresh KRP buffer containing various concentrations of this compound (e.g., 50 µM to 3 mM).[4][7] Include wells for a vehicle control (e.g., DMSO or water) and a positive control (e.g., 100 nM insulin).[8] Incubate for the desired time (e.g., 1-5 hours, based on preliminary experiments).[7]

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 10-100 µM. Incubate for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically.[5]

  • Termination of Uptake: To stop the glucose uptake, quickly aspirate the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • Fluorescence Measurement: Measure the fluorescence of the lysate in each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 465 nm, Em: 540 nm).[10]

  • Data Normalization (Optional but Recommended): To account for variations in cell number, perform a protein quantification assay (e.g., BCA assay) on the cell lysate from each well. Normalize the fluorescence readings to the protein concentration (RFU/µg protein).[10]

Visualization of Pathways and Workflows

G cluster_0 3T3-L1 Differentiation Workflow Preadipocytes 3T3-L1 Preadipocytes Confluence Grow to 100% Confluence (2 days post-confluence) Preadipocytes->Confluence MDI Differentiation Medium I (MDI) (IBMX, DEX, Insulin) Day 0-2 Confluence->MDI Insulin_Medium Differentiation Medium II (Insulin) Day 2-4 MDI->Insulin_Medium Maintenance Maintenance Medium Day 4 onwards Insulin_Medium->Maintenance Mature_Adipocytes Mature Adipocytes (Day 8-12) Maintenance->Mature_Adipocytes

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes.

G cluster_1 Glucose Uptake Assay Workflow Differentiated_Cells Differentiated 3T3-L1 Adipocytes Starvation Serum Starvation (2-4 hours) Differentiated_Cells->Starvation Treatment Treat with this compound (or controls) Starvation->Treatment NBDG_Incubation Add 2-NBDG (30-60 min) Treatment->NBDG_Incubation Wash Wash with Ice-Cold PBS NBDG_Incubation->Wash Lysis Cell Lysis Wash->Lysis Measure Measure Fluorescence Lysis->Measure

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

G cluster_2 This compound Signaling Pathway for Glucose Uptake This compound This compound AMPK AMPK This compound->AMPK activates PI3K PI3 Kinase This compound->PI3K activates GLUT4 GLUT4 Translocation AMPK->GLUT4 PI3K->GLUT4 Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Proposed signaling pathways of this compound-induced glucose uptake.

References

Application Notes and Protocols: Measuring Acetyl-CoA Carboxylase (ACC) Activity after Galegine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galegine, a natural product isolated from Galega officinalis, has been a subject of interest for its metabolic effects, which paved the way for the development of biguanide (B1667054) drugs like metformin (B114582).[1] this compound has been shown to reduce body weight and modulate glucose and lipid metabolism.[2][3] A key mechanism underlying these effects is the inhibition of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis and oxidation.[2][4] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in lipogenesis.[5] This application note provides detailed protocols for treating cells with this compound and subsequently measuring ACC activity.

The primary mechanism of this compound-mediated ACC inhibition involves the activation of AMP-activated protein kinase (AMPK).[2][4] AMPK, a cellular energy sensor, phosphorylates and inactivates ACC.[6][7] This leads to a decrease in malonyl-CoA levels, resulting in the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation.[2][8] Understanding the effect of compounds like this compound on ACC activity is crucial for the development of therapeutics for metabolic diseases.

There are two major isoforms of ACC in mammals: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it is involved in fatty acid synthesis.[5] ACC2 is located on the outer mitochondrial membrane and plays a role in regulating fatty acid oxidation.[5] this compound has been shown to inhibit ACC activity in various cell types, including adipocytes and myotubes.[4]

These protocols describe the treatment of relevant cell lines with this compound and the subsequent measurement of ACC activity using a spectrophotometric assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced ACC inhibition and the general experimental workflow.

Galegine_Pathway This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) (Active) AMPK->ACC Phosphorylates pACC p-ACC (Phosphorylated ACC) (Inactive) FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Promotes pACC->FattyAcidSynthesis Inhibits FattyAcidOxidation Fatty Acid Oxidation pACC->FattyAcidOxidation Promotes

Caption: this compound-mediated AMPK activation and subsequent ACC inhibition.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., 3T3-L1 adipocytes, L6 myotubes) GalegineTreatment 2. This compound Treatment (Varying concentrations and durations) CellCulture->GalegineTreatment CellLysis 3. Cell Lysis and Protein Extraction GalegineTreatment->CellLysis ACC_Assay 4. ACC Activity Assay (Spectrophotometric Method) CellLysis->ACC_Assay DataAnalysis 5. Data Analysis and Interpretation ACC_Assay->DataAnalysis

Caption: General experimental workflow for measuring ACC activity.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on ACC activity in different cell lines as reported in the literature.

Table 1: Effect of this compound on ACC Activity in 3T3-L1 Adipocytes

This compound Concentration (µM)Treatment DurationACC Activity (% of control)Reference
0.324 h~85%[4]
124 h~70%[4]
324 h~55%[4]
1024 h~40%[4]
3024 h~30%[4]

Table 2: Effect of this compound on ACC Activity in L6 Myotubes

This compound Concentration (µM)Treatment DurationACC Activity (% of control)Reference
1024 hNot statistically significant[4]
3024 h~75% (Statistically significant)[4]
10024 h~60% (Statistically significant)[4]
30024 h~50% (Statistically significant)[4]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

1.1. Materials:

1.2. Cell Culture and Differentiation:

  • 3T3-L1 Adipocytes: Culture 3T3-L1 fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. To differentiate into adipocytes, grow cells to confluence and then treat with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine, and 1 µg/mL insulin) for 2 days. Subsequently, culture in DMEM with 10% FBS and 1 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS. Experiments are typically performed on fully differentiated adipocytes (8-12 days post-differentiation).

  • L6 Myotubes: Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach ~80% confluency. Allow cells to differentiate for 5-7 days.

1.3. This compound Treatment:

  • Prepare a stock solution of this compound in sterile water or an appropriate solvent.

  • On the day of the experiment, aspirate the culture medium from the differentiated cells.

  • Add fresh culture medium containing the desired concentrations of this compound (e.g., 0.3 µM to 300 µM). Include a vehicle control (medium with the solvent used for this compound stock).

  • Incubate the cells for the desired duration (e.g., 24 hours).[4]

Protocol 2: Cell Lysis and Protein Extraction

2.1. Materials:

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Microcentrifuge

2.2. Procedure:

  • After this compound treatment, place the cell culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold cell lysis buffer to each plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[9]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of the extract using a standard protein assay (e.g., Bradford or BCA assay).

Protocol 3: Spectrophotometric Assay for ACC Activity

This protocol is based on a coupled enzyme assay where the production of malonyl-CoA by ACC is linked to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase. The decrease in NADPH is monitored spectrophotometrically.[10]

3.1. Materials:

  • UV-transparent cuvettes or microplate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 365 nm or 340 nm

  • Reaction buffer (e.g., 50 mM MOPS, pH 7.5, containing 5 mM MgCl₂, 1 mM DTT)

  • Acetyl-CoA

  • ATP

  • KHCO₃

  • NADPH

  • Recombinant Malonyl-CoA Reductase

  • Cell extract containing ACC

3.2. Assay Procedure:

  • Prepare a reaction mixture in a cuvette or microplate well containing:

    • Reaction buffer

    • ATP (final concentration ~3.33 mM)

    • MgCl₂ (final concentration ~6.67 mM)

    • KHCO₃ (final concentration ~50 mM)

    • NADPH (final concentration ~400 µM)

    • Purified Malonyl-CoA Reductase (~130 µg/mL)

    • Cell extract (add a specific amount of protein, e.g., 50-100 µg)

  • Mix gently and incubate at 37°C for a few minutes to allow the temperature to equilibrate.

  • Measure the baseline absorbance at 365 nm (or 340 nm) over time to determine the background rate of NADPH oxidation.

  • Initiate the ACC reaction by adding acetyl-CoA (final concentration ~2 mM) and mix quickly.

  • Immediately start monitoring the decrease in absorbance at 365 nm (or 340 nm) over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

3.3. Calculation of ACC Activity:

  • Calculate the change in absorbance per minute (ΔA/min) from the linear range of the curve.

  • Subtract the background rate of NADPH oxidation (from step 3) from the rate obtained after adding acetyl-CoA.

  • Use the Beer-Lambert law (A = εcl) to calculate the rate of NADPH consumption, which is equivalent to the rate of malonyl-CoA production. The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ and at 365 nm is 3400 M⁻¹cm⁻¹.

  • ACC activity is typically expressed as nmol of malonyl-CoA produced per minute per mg of protein (nmol/min/mg).

Disclaimer: These protocols are intended for research use only. Researchers should optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated AMPK (p-AMPK) Following Galegine Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a guanidine (B92328) derivative isolated from Galega officinalis, is a known activator of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[1][2] AMPK is activated in response to cellular stress that depletes ATP levels, such as hypoxia, ischemia, and treatment with certain pharmacological agents.[3][4] The activation of AMPK involves the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit.[5][6] This phosphorylation event serves as a key indicator of AMPK activation. Western blotting is a widely used and effective technique to detect and quantify the levels of phosphorylated AMPK (p-AMPK), thereby providing a measure of AMPK activation in response to stimuli like this compound.

This document provides detailed protocols for the analysis of p-AMPK by Western blot following stimulation with this compound, along with a summary of expected quantitative results and a depiction of the relevant signaling pathway and experimental workflow.

Mechanism of Action: this compound and AMPK Activation

This compound activates AMPK primarily by inhibiting the mitochondrial respiratory chain, specifically complex I and complex IV.[7][8] This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio.[6][7] The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at Thr172 by upstream kinases, most notably Liver Kinase B1 (LKB1).[6] Activated AMPK then proceeds to phosphorylate downstream targets to restore cellular energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[1][3][4]

Quantitative Data Summary

The following table summarizes the dose-dependent effect of this compound on the phosphorylation of AMPKα at Thr172 in various cell lines, as determined by Western blot analysis. The data is presented as the relative integrated density of the p-AMPK band normalized to a loading control (e.g., total AMPK, β-actin, or GAPDH).

Cell LineThis compound ConcentrationIncubation TimeFold Increase in p-AMPK (relative to control)Reference
3T3-L1 Adipocytes10 µM1 hourConcentration-dependent activation observed[1]
3T3-L1 Adipocytes300 µM1 hourMarkedly greater activation than 10 µM[1]
L6 Myotubes10 µM1 hourConcentration-dependent activation observed[1]
L6 Myotubes300 µM1 hourMarkedly greater activation than 10 µM[1]
H4IIE Rat Hepatoma Cells≥ 10 µMNot SpecifiedConcentration-dependent activation[1][2]
HEK293 Human Kidney Cells≥ 10 µMNot SpecifiedConcentration-dependent activation[1][2]

Signaling Pathway and Experimental Workflow

This compound-Induced AMPK Signaling Pathway

Galegine_AMPK_Pathway cluster_AMPK This compound This compound Mito Mitochondrial Respiratory Chain This compound->Mito Inhibits ATP ↓ ATP Synthesis Mito->ATP AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Thr172) Downstream Downstream Targets (e.g., ACC phosphorylation) pAMPK->Downstream Phosphorylates Metabolic Metabolic Effects (↑ Catabolism, ↓ Anabolism) Downstream->Metabolic

Caption: this compound-induced AMPK signaling pathway.

Western Blot Workflow for p-AMPK Analysis

Western_Blot_Workflow start Start cell_culture Cell Culture & This compound Treatment start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, Total AMPK, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Western blot workflow for AMPK activation analysis.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of p-AMPK following this compound treatment.

Part 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the chosen cell line (e.g., HepG2, C2C12, 3T3-L1) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.[5]

  • Culture Conditions: Culture the cells in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.[5]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10, 50, 100, 300 µM) in serum-free medium.[1][2]

  • Incubation: Aspirate the culture medium from the cells, wash once with Phosphate-Buffered Saline (PBS), and then add the media containing the different concentrations of this compound.[5] Include a vehicle-only control. Incubate the cells for the desired time points (e.g., 1, 3, 6 hours).[5]

Part 2: Protein Extraction and Quantification
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[5][6]

  • Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer, supplemented with protease and phosphatase inhibitors, to each well.[5][6]

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[5][6]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to new pre-chilled tubes.[5][6]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[5][6]

Part 3: SDS-PAGE and Western Blotting
  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[5]

  • SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.[6] A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[5][6]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Washing: Repeat the washing step as described above.[6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[6]

Part 4: Data Analysis
  • Densitometry: Quantify the band intensities for p-AMPK, total AMPK, and the loading control using densitometry software.

  • Normalization: Normalize the p-AMPK band intensity to the total AMPK or loading control band intensity for each sample.

  • Comparison: Express the results as a fold change relative to the vehicle-treated control group.

By following these protocols, researchers can reliably assess the activation of AMPK in response to this compound stimulation, providing valuable insights into its cellular and metabolic effects.

References

Application Notes and Protocols for Studying Galegine's Effects in L6 Myotubes and HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a natural guanidine (B92328) derivative isolated from Galega officinalis, has garnered significant interest for its metabolic effects, which parallel those of the widely used anti-diabetic drug metformin. Understanding the cellular mechanisms of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and protocols for studying the effects of this compound in two commonly used cell culture models: L6 rat myotubes and Human Embryonic Kidney 293 (HEK293) cells. L6 myotubes are a well-established model for skeletal muscle glucose uptake, while HEK293 cells are a versatile model for studying various cellular signaling pathways.

These protocols focus on key assays to elucidate this compound's mechanism of action, including its effects on glucose uptake, cell viability, and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on L6 myotubes and HEK293 cells as reported in the literature.

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes

This compound ConcentrationDuration of TreatmentFold Increase in Glucose Uptake (vs. Control)Citation
1 µM - 1 mM5 hoursConcentration-dependent increase[1]
50 µM - 3 mMNot SpecifiedStimulated glucose uptake[1]

Table 2: Effect of this compound on AMPK Activation

Cell LineThis compound ConcentrationDuration of TreatmentObservationCitation
L6 Myotubes10 µM and above1 hourConcentration-dependent activation of AMPK[1]
HEK29310 µM and above1 hourConcentration-dependent activation of AMPK[1]

Table 3: Effect of this compound on Acetyl-CoA Carboxylase (ACC) Activity in L6 Myotubes

This compound ConcentrationDuration of TreatmentObservationCitation
30 µM and above24 hoursStatistically significant reduction in ACC activity[1]

Experimental Protocols

Protocol 1: L6 Myoblast Culture and Differentiation

Objective: To culture and differentiate L6 myoblasts into myotubes suitable for experimentation.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Culture plates/flasks

Procedure:

  • Myoblast Expansion: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and re-seed into appropriate culture plates (e.g., 24-well plates for glucose uptake assays, 6-well plates for Western blotting) at a density that allows for confluence within 2-3 days.

  • Differentiation: Once the myoblasts reach confluence, induce differentiation by switching the growth medium to DMEM containing 2% FBS.

  • Myotube Formation: Maintain the cells in the differentiation medium for 4-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the formation of elongated, multinucleated myotubes.

  • Serum Starvation: Prior to experimentation, serum-starve the differentiated myotubes for 4-18 hours in DMEM containing 0.2% bovine serum albumin (BSA) to reduce basal signaling activity.

Protocol 2: 2-Deoxy-D-[³H]-Glucose Uptake Assay in L6 Myotubes

Objective: To measure the rate of glucose uptake in L6 myotubes following this compound treatment.

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • This compound

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, and 1.3 mM MgSO₄)

  • 2-deoxy-D-[³H]-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Phosphate Buffered Saline (PBS), ice-cold

  • 0.05 N NaOH

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Differentiate and serum-starve L6 myotubes as described in Protocol 1.

  • This compound Treatment: Wash the myotubes twice with KRH buffer. Incubate the cells with KRH buffer containing the desired concentrations of this compound for the specified duration (e.g., 1-5 hours) at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake: Add 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM) to each well and incubate for 10 minutes at 37°C.

  • Termination of Uptake: To stop the glucose uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 250 µL of 0.05 N NaOH to each well and incubate for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration for normalization of the glucose uptake data.

Protocol 3: Western Blotting for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)

Objective: To assess the activation of AMPK and its downstream target ACC in L6 myotubes or HEK293 cells treated with this compound.

Materials:

  • L6 myotubes or HEK293 cells in 6-well plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat L6 myotubes or HEK293 cells with this compound at the desired concentrations and for the specified time. After treatment, place the plates on ice, wash the cells with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 4: MTT Cell Viability Assay in HEK293 Cells

Objective: To evaluate the potential cytotoxicity of this compound on HEK293 cells.

Materials:

  • HEK293 cells

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

Visualizations

Galegine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell L6 Myotube / HEK293 Cell This compound This compound AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC pAMPK->ACC Inhibits by Phosphorylation (Ser79) GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes pACC p-ACC (Inactive) ACC->pACC Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pAkt->GLUT4 Promotes

Caption: Proposed signaling pathway of this compound in L6 myotubes.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed L6 or HEK293 Cells differentiate Differentiate L6 Myoblasts (for L6 experiments) start->differentiate 4-7 days treat Treat with this compound start->treat For HEK293 differentiate->treat glucose_uptake Glucose Uptake Assay (L6 Myotubes) treat->glucose_uptake western_blot Western Blot (p-AMPK, p-ACC) treat->western_blot mtt_assay MTT Assay (HEK293) treat->mtt_assay analyze Quantify and Analyze Data glucose_uptake->analyze western_blot->analyze mtt_assay->analyze

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols for In Vivo Administration of Galegine in Mouse Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of galegine in various mouse models of obesity. This document includes a summary of the key metabolic effects of this compound, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows.

Introduction

This compound, a guanidine (B92328) derivative isolated from the plant Galega officinalis, has demonstrated significant potential as an anti-obesity and anti-diabetic agent. Its mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. In vivo studies in mouse models have shown that this compound can effectively reduce body weight, improve glucose metabolism, and modulate lipid profiles. These effects are observed to be at least partially independent of reductions in food intake, suggesting a direct impact on metabolic pathways.[1][2][3] This document outlines the protocols for administering this compound to normal, genetically obese (ob/ob), and diet-induced obese (DIO) mouse models to study its metabolic effects.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and its source plant, Galega officinalis, in different mouse models of obesity.

Table 1: Effects of this compound on Metabolic Parameters in Normal Mice (BALB/c)

ParameterTreatment GroupControl GroupDurationKey FindingsReference
Body Weight Significant decreaseNo significant change7-11 daysThis compound (3.41 mmol/kg in diet) reduced body weight.[2]Mooney et al., 2008
Food Intake Transient decreaseNo significant change7 daysA transient reduction in food intake was observed.[2]Mooney et al., 2008
Blood Glucose 3.2 ± 0.4 mmol/L6.0 ± 0.5 mmol/L7 daysSignificant reduction in blood glucose levels.[2]Mooney et al., 2008

Table 2: Effects of Galega officinalis Extract in Genetically Obese (ob/ob) Mice

ParameterTreatment GroupControl GroupDurationKey FindingsReference
Body Weight Significant reductionProgressive increase28 daysGalega officinalis (10% w/w in diet) caused a marked reduction in body weight.[3]Palit et al., 1999
Food Intake Persistent reductionHigh28 daysA sustained decrease in food intake was observed throughout the treatment period.[3]Palit et al., 1999
Serum Glucose Significantly reducedElevated28 daysA significant decrease in serum glucose levels was noted.[3]Palit et al., 1999
Serum Insulin (B600854) Significantly reducedMarkedly elevated28 daysA significant reduction in the elevated serum insulin levels was observed.[3]Palit et al., 1999

Table 3: Effects of a this compound Analogue in Different Mouse Models of Obesity

Mouse ModelTreatment Group (this compound Analogue)Key FindingsReference
BALB/c (Normal) Average daily weight difference of -19.7 ± 1.0% from controlsSignificant weight-reducing properties.Coxon et al., 2009
ob/ob (Genetically Obese) Average daily weight difference of -11.0 ± 0.7% from controlsEffective in reducing weight in a genetic obesity model.Coxon et al., 2009
DIO (Diet-Induced Obesity) Average daily weight difference of -7.3 ± 0.8% from controlsDemonstrated efficacy in a diet-induced obesity model.Coxon et al., 2009

Signaling Pathway

The primary mechanism through which this compound exerts its metabolic effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

Galegine_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC GlucoseUptake Glucose Uptake (Stimulated) AMPK->GlucoseUptake FattyAcidSynthesis Fatty Acid Synthesis (Inhibited) ACC->FattyAcidSynthesis FattyAcidOxidation Fatty Acid Oxidation (Stimulated) ACC->FattyAcidOxidation

Caption: this compound activates AMPK, leading to metabolic changes.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in different mouse models of obesity.

Protocol 1: Administration of this compound in the Diet to Normal Mice (e.g., BALB/c)

This protocol is adapted from the methodology described by Mooney et al. (2008).[2]

1. Animal Model:

  • Male BALB/c mice.

  • House mice individually to monitor food intake and body weight accurately.

  • Acclimatize mice to individual housing for at least one week before the start of the experiment.

2. Diet Preparation:

  • Prepare a standard rodent diet containing this compound at a concentration of 3.41 mmol/kg of feed (approximately 600 mg/kg of feed).

  • Ensure homogenous mixing of this compound into the powdered diet before pelleting.

  • Prepare a control diet without this compound using the same procedure.

3. Experimental Procedure:

  • Randomly assign mice to two groups: Control and this compound-treated (n=6-8 per group).

  • Provide ad libitum access to the respective diets and water.

  • Record body weight and food intake daily at the same time.

  • Continue the treatment for a period of 7 to 11 days.

  • At the end of the study, collect blood samples for glucose measurement.

4. Pair-Feeding Study (Optional):

  • To distinguish the effects of this compound from those of reduced food intake, a pair-feeding study can be conducted.

  • A third group of mice is fed the control diet but restricted to the same amount of food consumed by the this compound-treated group on the previous day.

Protocol1_Workflow Start Start: Acclimatize BALB/c Mice Randomize Randomize into Control & This compound Groups Start->Randomize Diet Administer Control or This compound-containing Diet Randomize->Diet Monitor Daily Monitoring: - Body Weight - Food Intake Diet->Monitor Endpoint Endpoint (Day 7-11): Collect Blood for Glucose Analysis Monitor->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Workflow for this compound administration in normal mice.

Protocol 2: Administration of Galega officinalis Extract to Genetically Obese (ob/ob) Mice

This protocol is based on the study by Palit et al. (1999), which used the whole plant extract.[3]

1. Animal Model:

  • Genetically obese (ob/ob) mice.

  • House mice individually for accurate data collection.

  • Allow for an acclimatization period before the experiment.

2. Diet Preparation:

  • Prepare a powdered diet containing 10% (w/w) of dried, powdered Galega officinalis herb.

  • Ensure thorough mixing of the plant material into the standard diet.

  • Prepare a control diet of the same composition without the Galega officinalis extract.

3. Experimental Procedure:

  • Divide the ob/ob mice into a control group and a treatment group.

  • Provide the respective diets and water ad libitum.

  • Monitor body weight and food intake regularly (e.g., daily or several times a week).

  • The treatment duration in the cited study was 28 days.

  • At the end of the treatment period, collect blood samples to measure serum glucose and insulin levels.

Protocol2_Workflow Start Start: Acclimatize ob/ob Mice Grouping Group into Control & Galega-treated Cohorts Start->Grouping DietAdmin Administer Control or 10% Galega officinalis Diet Grouping->DietAdmin Monitoring Monitor over 28 Days: - Body Weight - Food Intake DietAdmin->Monitoring EndpointCollection Endpoint: Collect Blood for Glucose & Insulin Analysis Monitoring->EndpointCollection DataAnalysis Analyze Results EndpointCollection->DataAnalysis

Caption: Workflow for Galega officinalis administration in ob/ob mice.

Protocol 3: General Protocol for Administration of this compound or its Analogues in Diet-Induced Obese (DIO) Mice

1. Animal Model and Diet-Induced Obesity Induction:

  • Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

  • Feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce an obese phenotype.

  • A control group should be fed a standard chow diet.

  • Confirm the obese phenotype by monitoring body weight gain.

2. Treatment Phase:

  • Once the mice are obese, divide them into a control group (continuing on HFD) and a treatment group (HFD containing this compound or its analogue).

  • The dosage of this compound can be based on the effective dose in normal mice (e.g., 3.41 mmol/kg of feed), but may require optimization for the DIO model.

  • Administer the diets for a specified period (e.g., 4-8 weeks).

  • Monitor body weight, food intake, and other relevant metabolic parameters (e.g., fasting blood glucose, insulin, lipid profile) at regular intervals.

3. Endpoint Analysis:

  • At the termination of the study, collect blood and tissues (e.g., liver, adipose tissue) for further analysis, such as gene expression or protein analysis related to the AMPK pathway.

Protocol3_Workflow Start Start: C57BL/6J Mice Induction Induce Obesity with High-Fat Diet (8-12 weeks) Start->Induction Grouping Group Obese Mice into Control (HFD) & Treatment (HFD + this compound) Induction->Grouping Treatment Administer Diets for 4-8 weeks Grouping->Treatment Monitoring Regular Monitoring: - Body Weight & Food Intake - Metabolic Parameters Treatment->Monitoring Endpoint Endpoint: Collect Blood and Tissues for Analysis Monitoring->Endpoint

Caption: Workflow for this compound administration in DIO mice.

References

Application Note: Quantification of Galegine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galegine ((3-methyl-2-butenyl)guanidine) is a guanidine (B92328) alkaloid found in plants of the Galega genus, most notably Galega officinalis (Goat's Rue). Historically used in traditional medicine for diabetes-related symptoms, this compound's pharmacological activity provided the basis for the development of biguanide (B1667054) drugs, including metformin.[1][2] Accurate quantification of this compound in plant extracts is crucial for research, standardization of herbal products, toxicological assessment, and drug discovery. This application note provides detailed protocols for the extraction and quantitative analysis of this compound from plant materials using various analytical techniques.

Sample Preparation: Extraction of this compound from Plant Material

Proper sample preparation is critical for accurate quantification. The following protocol describes a general method for extracting this compound from dried plant material.

Protocol 1.1: Aqueous-Ethanolic Extraction

  • Plant Material Preparation:

    • Harvest aerial parts of the plant (leaves, stems, flowers).

    • Dry the plant material at room temperature for up to 30 days or freeze-dry to preserve constituents.[3][4]

    • Grind the dried material into a fine powder using a mechanical grinder. The powder can be passed through a sieve to ensure uniform particle size.[4]

  • Initial Aqueous Extraction:

    • Weigh 5 g of the dried plant powder and place it into a suitable flask.

    • Add 50 mL of distilled water.

    • Stir the mixture on a shaker for 24 hours at room temperature.[4]

    • Filter the extract through Whatman Grade No. 41 quantitative filter paper.[4]

    • Evaporate the solvent from the filtrate at 50-60 °C using a rotary evaporator or a temperature-controlled oven.[4]

  • Ethanolic Extraction:

    • To the residue from the previous step, add 25 mL of 96% ethanol (B145695).[4]

    • Mix thoroughly to dissolve the remaining compounds.

    • Filter the ethanolic mixture again through filter paper.

    • Evaporate the ethanol at 60-70 °C.[4]

    • The resulting crude extract can be stored at 2-8 °C in a sealed, dark glass container before analysis.[4]

  • Final Sample Preparation for Analysis:

    • Reconstitute a known amount of the dried extract in the mobile phase to be used for chromatographic analysis.

    • Sonicate the solution for up to 40 minutes to ensure complete dissolution.[5]

    • Filter the solution through a 0.45 µm syringe filter (e.g., PVDF) prior to injection into an HPLC or LC-MS/MS system to remove any particulate matter.[5]

Analytical Methodologies for this compound Quantification

Several analytical methods can be employed for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and robust approach.

Protocol 2.1: HPLC-UV Method

This method is suitable for routine quantification where high sensitivity is not paramount.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å (4.6 mm x 100mm).[6]

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 1-20 µL.[4][6]

  • Detection Wavelength: 195 nm.[6][7]

  • Run Time: Approximately 21 minutes.[7]

  • Quantification: Create a calibration curve using a certified this compound standard (e.g., this compound sulfate) at several concentration levels (e.g., 5, 10, 15, 20, 25 mg/L).[2] The concentration of this compound in the plant extract is determined by comparing the peak area of the analyte to the calibration curve.

Protocol 2.2: LC-MS/MS Method

Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for complex matrices.

  • Instrumentation: An UHPLC system coupled to a tandem mass spectrometer (e.g., QqTOF-MS).[8]

  • Column: Kinetex 5 µm C18 (150 x 4.6 mm) or equivalent.[9]

  • Mobile Phase A: Water with 0.1% Formic Acid.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

  • Gradient Elution:

    • Start with 15% B, hold for 5 minutes.

    • Linearly increase to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 7 minutes.[9]

  • Flow Rate: 0.3 mL/min.[8]

  • Injection Volume: 1 µL.[8]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Quantification: Quantification is based on a calibration curve of a this compound standard.[8] The method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ).[8]

Data Presentation and Performance

The performance of analytical methods and typical this compound concentrations found in Galega officinalis are summarized below.

Table 1: Method Performance Characteristics

Parameter Method Value Reference
Limit of Detection (LOD) Polarography with MIP 4.101 µg/mL [1][2]
Limit of Quantification (LOQ) Polarography with MIP 12.427 µg/mL [1][2]
Linearity (R²) UHPLC Methods >0.998 [8]

| Relative Standard Deviation (RSD%) | Polarography with MIP | 1.199% |[1][2] |

Table 2: Typical this compound Concentration in Galega officinalis

Plant Tissue Concentration (mg/g Dry Weight) Reference
Reproductive Tissues 7.0 mg/g [3]
Leaves 4.0 mg/g [3]

| Stem | 1.0 mg/g |[3] |

Experimental Workflow Visualization

The overall process from sample collection to final analysis is depicted in the workflow diagram below.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analytical Quantification cluster_results Phase 3: Data Processing Plant Plant Material Collection (e.g., Galega officinalis) DryGrind Drying & Grinding Plant->DryGrind Extract Aqueous-Ethanolic Extraction DryGrind->Extract Cleanup Filtration & Reconstitution Extract->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC Inject Sample LCMS LC-MS/MS Analysis Cleanup->LCMS Inject Sample Other Other Methods (e.g., TLC, Polarography) Cleanup->Other Apply Sample Quant Quantification (vs. Standard Curve) HPLC->Quant LCMS->Quant Other->Quant Report Final Report (Concentration mg/g) Quant->Report

References

Application Notes: Spectrophotometric Methods for the Detection of Galegine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine ((3-methyl-2-butenyl)guanidine) is a key bioactive guanidine (B92328) alkaloid found in plants such as Galega officinalis. It is of significant pharmacological interest due to its historical connection to the development of metformin, a first-line treatment for type 2 diabetes. Accurate and efficient quantification of this compound in plant extracts and pharmaceutical preparations is crucial for research, quality control, and drug development.

These application notes describe two spectrophotometric methods for the determination of this compound: a direct Ultraviolet (UV) Spectrophotometric Method and a more selective colorimetric assay based on the Sakaguchi reaction.

Method 1: Direct UV Spectrophotometry

This method relies on the intrinsic UV absorbance of the this compound molecule. While rapid and straightforward, it is susceptible to interference from other UV-absorbing compounds present in complex samples like crude plant extracts. Therefore, this method is best suited for the analysis of purified or semi-purified samples. The presence of this compound in chromatographic fractions can be monitored at a wavelength of approximately 290 nm.[1]

Experimental Protocol
  • Instrument: A UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Solvent (Diluent): Methanol (B129727) or a mixture of methanol and water (e.g., 80:20 v/v), adjusted to pH 3 with phosphoric acid.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in the chosen diluent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 5-150 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh the plant extract or sample.

    • Dissolve the sample in the diluent.

    • Vortex and/or sonicate the sample to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

    • Dilute the filtered solution with the diluent as necessary to bring the this compound concentration within the calibration range.

  • Measurement:

    • Set the spectrophotometer to a wavelength of 290 nm.[1]

    • Use the diluent to zero the instrument (blank).

    • Measure the absorbance of each calibration standard and the prepared sample.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation
ParameterValueReference
Wavelength (λmax)290 nm[1]
Linearity Range5 - 150 µg/mL[1]
Correlation Coefficient (R²)> 0.999[1]
Note: This data is based on HPLC-UV detection and represents a plausible range for a direct UV spectrophotometric method. Performance may vary based on sample purity.

Experimental Workflow

G Workflow for Direct UV Spectrophotometry of this compound A Prepare this compound Standards (e.g., 5-150 µg/mL) D Measure Absorbance of Standards and Sample A->D B Prepare Sample (Dissolve, Filter, Dilute) B->D C Set Spectrophotometer (λ = 290 nm, Blank with Diluent) C->D E Construct Calibration Curve (Absorbance vs. Concentration) D->E F Calculate Sample Concentration E->F

Direct UV Spectrophotometry Workflow

Method 2: Colorimetric Sakaguchi Reaction

The Sakaguchi reaction is a specific colorimetric test for the detection and quantification of guanidino groups.[2][3][4] this compound, being a guanidine derivative, reacts with α-naphthol and an oxidizing agent (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) in an alkaline medium to produce a characteristic red-colored complex.[3][4] The intensity of the color, measured spectrophotometrically, is proportional to the concentration of this compound. This method offers greater selectivity than direct UV measurement, particularly for complex samples. The absorption maximum of the colored product is typically observed around 500-520 nm.[2][5]

Experimental Protocol
  • Instrument: A UV-Vis spectrophotometer with 1 cm glass or plastic cuvettes.

  • Reagents:

    • This compound Standard Stock Solution: 100 µg/mL in distilled water.

    • Sodium Hydroxide (NaOH): 2.5 M solution.[5]

    • α-Naphthol Solution: 1% (w/v) in ethanol.[3]

    • Sodium Hypobromite (NaOBr) or Sodium Hypochlorite (NaOCl): A freshly prepared solution (e.g., 10% commercial bleach) or bromine water.[3]

    • Urea (B33335) Solution: 1.67 M (10% w/v). Urea is used to stabilize the colored product by quenching the excess oxidizing agent.[5][6]

  • Standard Curve Preparation:

    • Pipette aliquots of the this compound standard stock solution into a series of test tubes to create concentrations ranging from approximately 5 to 50 µg/mL. Adjust the volume in each tube to 1 mL with distilled water.

    • Prepare a blank using 1 mL of distilled water.

    • Place the test tubes in an ice bath to cool.

  • Color Development:

    • To each tube (standards, sample, and blank) in the ice bath, add 1.0 mL of 2.5 M NaOH and mix.

    • Add 0.5 mL of 1% α-naphthol solution and mix thoroughly.

    • Add 0.2 mL of the NaOBr or NaOCl solution and mix immediately. A red color will develop.

    • After approximately 30-60 seconds, add 1.0 mL of the urea solution to stabilize the color. Mix well.

    • Allow the tubes to stand in the ice bath for 10 minutes for the color to stabilize.[5]

  • Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a standard (typically ~501-520 nm).[2][5]

    • Use the reagent blank to zero the instrument.

    • Measure the absorbance of each standard and the prepared sample within 20-30 minutes, as the color may fade over time.

  • Sample Preparation and Quantification:

    • Prepare the sample as described in Method 1, using distilled water as the diluent. An initial sample clean-up using solid-phase extraction (SPE) with a strong cation exchange resin may be necessary for crude extracts to minimize interference.[5]

    • Take 1 mL of the diluted and filtered sample extract and follow the color development procedure (Step 4).

    • Construct a calibration curve and determine the concentration of this compound in the sample as described in Method 1.

Data Presentation
ParameterValueReference
PrincipleSakaguchi Reaction[2][3]
Wavelength (λmax)~501 nm[5][7]
Linearity Range1 - 45 µg/mL[8]
Limit of Detection (LOD)~0.5 µg/mL[8]
Limit of Quantification (LOQ)~1.5 µg/mL(Estimated)
Note: Quantitative data is based on the analysis of L-arginine, another guanidino compound, and serves as a representative example. The method must be fully validated for this compound.

Reaction and Workflow Diagram

G cluster_0 Sakaguchi Reaction Principle cluster_1 Experimental Workflow A This compound (Guanidino Group) E Red-Colored Complex (Absorbance at ~501 nm) A->E A->E + B α-Naphthol B->E B->E + C NaOBr / NaOCl (Oxidizing Agent) C->E C->E + D Alkaline Medium (NaOH) D->E F Prepare Standards & Sample in Ice Bath G Add NaOH, then α-Naphthol F->G H Add NaOBr/NaOCl (Color Develops) G->H I Add Urea to Stabilize H->I J Measure Absorbance at λmax I->J K Quantify using Calibration Curve J->K

References

Preparation of Stable Galegine Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stable solutions of galegine for various experimental applications. This compound, a guanidine (B92328) derivative, is a valuable research chemical, and understanding its solubility and stability is crucial for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is an alkaloid with the molecular formula C₆H₁₃N₃ and a molecular weight of 127.19 g/mol .[1] It is a strong base and is often supplied as a salt, such as this compound hydrochloride or this compound sulfate, to improve its handling and stability. The guanidinium (B1211019) group of this compound is protonated at physiological pH, rendering the molecule highly polar.[2]

Solubility Data

Quantitative solubility data for this compound hydrochloride has been experimentally determined in common laboratory solvents. The use of sonication is recommended to aid dissolution.[3][4][5]

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water43.33264.77Ultrasonic assistance may be required for complete dissolution.[3][4][5]
Dimethyl Sulfoxide (DMSO)5.231.78Use of new, anhydrous DMSO is recommended as it is hygroscopic.[3][4]

Table 1: Solubility of this compound Hydrochloride.

Stability of this compound Solutions

While specific kinetic data on the degradation of this compound is limited, information on the stability of guanidine-containing compounds and the structurally related drug, metformin (B114582), provides valuable insights into its stability profile.

Key Factors Influencing Stability:

  • pH: The guanidine group is susceptible to hydrolysis under alkaline conditions.[6][7] Studies on metformin show significant degradation in both acidic and alkaline solutions, with greater instability at higher pH.[8][9][10][11] Therefore, it is recommended to maintain this compound solutions at a neutral or slightly acidic pH for enhanced stability.

  • Temperature: Elevated temperatures can accelerate the degradation of guanidine compounds.[12] For long-term storage of stock solutions, freezing at -20°C or -80°C is recommended.[3]

  • Light: Exposure to UV light has been shown to cause degradation of metformin.[10] To minimize photodegradation, this compound solutions should be protected from light.

Storage Recommendations for this compound Solutions
Solution TypeStorage TemperatureDurationNotes
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.[3]
Working Dilution 2-8°C< 24 hoursPrepare fresh daily from stock solution.

Table 2: Recommended Storage Conditions for this compound Hydrochloride Solutions.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Hydrochloride Stock Solution in Water

This protocol describes the preparation of a 10 mM aqueous stock solution of this compound hydrochloride (MW: 163.65 g/mol ).

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Analytical balance

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh 1.64 mg of this compound hydrochloride powder.

  • Dissolution: Add the weighed powder to a sterile tube. Add 1 mL of sterile water.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Sterilization: If the solution is intended for cell culture experiments, sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol for Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare the desired final concentration by diluting the stock solution in the appropriate cell culture medium or experimental buffer. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 (e.g., add 10 µL of stock solution to 990 µL of medium).

  • Use: Use the freshly prepared working solution for your experiment immediately. Do not store diluted working solutions for extended periods.

Signaling Pathway

This compound is known to activate the AMP-activated protein kinase (AMPK) signaling pathway.[3] This activation is a key mechanism underlying its metabolic effects.

This compound-Mediated AMPK Activation Workflow

The following diagram illustrates the proposed workflow for the activation of AMPK by this compound, leading to downstream metabolic regulation.

Galegine_AMPK_Workflow Experimental Workflow for this compound-Mediated AMPK Activation Studies cluster_prep Solution Preparation cluster_exp Cellular Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound HCl Stock Solution (in H2O or DMSO) prep_working Prepare Working Solutions (e.g., 10 µM - 1 mM in Culture Medium) prep_stock->prep_working treatment Treat Cells with this compound Working Solutions prep_working->treatment cell_culture Culture Cells of Interest (e.g., 3T3-L1, L6, HEK293) cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis glucose_uptake Glucose Uptake Assay treatment->glucose_uptake western_blot Western Blot Analysis for p-AMPK, p-ACC, etc. lysis->western_blot gene_expression Gene Expression Analysis (e.g., qPCR for lipogenic genes) lysis->gene_expression Galegine_Signaling cluster_cell Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiratory Chain AMPK AMPK Mitochondria->AMPK ↑ AMP:ATP Ratio pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates mTORC1 mTORC1 pAMPK->mTORC1 Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits GlucoseUptake Glucose Uptake pAMPK->GlucoseUptake Stimulates FattyAcidOxidation Fatty Acid Oxidation pAMPK->FattyAcidOxidation Stimulates pACC p-ACC (Inactive) Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes FAS Fatty Acid Synthase (FAS) SREBP1c->FAS Activates FAS->Lipogenesis Promotes

References

Application Notes and Protocols for Galegine Treatment in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a guanidine (B92328) alkaloid originally isolated from Galega officinalis (Goat's Rue), is a natural compound that has garnered significant interest in metabolic research. It is structurally related to the biguanide (B1667054) class of antidiabetic drugs, including metformin.[1] this compound has been shown to exert various biological effects, primarily related to glucose and lipid metabolism, making it a valuable tool for in vitro studies aimed at understanding metabolic pathways and developing novel therapeutics. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its effects on cell viability, apoptosis, and key metabolic signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] AMPK activation triggers a cascade of downstream events aimed at restoring cellular energy balance by stimulating catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., lipogenesis).[2] this compound's activation of AMPK can explain many of its observed metabolic effects.[2] Additionally, some evidence suggests that this compound, similar to other biguanides, may inhibit Complex IV of the mitochondrial respiratory chain.

Galegine_Signaling_Pathway This compound Signaling Pathway This compound This compound Mitochondria Mitochondrial Complex IV Inhibition This compound->Mitochondria AMPK AMPK Activation This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC Phosphorylates & Inhibits Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Promotes Lipolysis Reduced Lipolysis AMPK->Lipolysis Inhibits Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes

Figure 1: Simplified signaling pathway of this compound.

Application Notes & Experimental Protocols

This section provides detailed protocols for key cell-based assays to evaluate the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Dilute the stock solution to various concentrations (e.g., 0-4 mM) in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (1x10^4 cells/well) Add_this compound Add this compound to Cells Seed_Cells->Add_this compound Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Add_this compound Incubate_24h Incubate (24h) Add_this compound->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound. Annexin V-FITC binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium (B1200493) iodide (PI) stains necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 7 x 10⁵ cells in a 6-well plate) and treat with the desired concentrations of this compound (e.g., IC50 and 1/2 IC50) for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 200 µL of 1X binding buffer.

  • Staining: Transfer 96 µL of the cell suspension to a flow cytometry tube. Add 1 µL of Annexin V-FITC and 12.5 µL of PI solution.

  • Incubation: Incubate the cells for 10 minutes on ice in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells Seed Cells (7x10^5 cells/well) Treat_this compound Treat with this compound (e.g., 24h) Seed_Cells->Treat_this compound Harvest_Cells Harvest Cells Treat_this compound->Harvest_Cells Wash_PBS Wash with PBS Harvest_Cells->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate_10min Incubate (10 min, dark) Add_Stains->Incubate_10min Flow_Cytometry Analyze by Flow Cytometry Incubate_10min->Flow_Cytometry

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

AMPK Activity Assay

This assay measures the activity of AMPK in cell lysates following this compound treatment by quantifying the phosphorylation of a synthetic peptide substrate (SAMS peptide).

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., H4IIE, HEK293, 3T3-L1, L6) in 10 cm plates and treat with various concentrations of this compound for a specified time (e.g., 1 hour).[2]

  • Cell Lysis: Prepare cell lysates according to standard protocols.

  • Kinase Reaction: Perform the AMPK activity assay by measuring the phosphorylation of the SAMS peptide substrate (HMRSAMSGLHLVKRR).[2]

  • Data Quantification: Express AMPK activity as nmol of phosphate (B84403) incorporated into the peptide substrate per minute per mg of lysate (nmol min⁻¹ mg⁻¹).[2]

AMPK_Activity_Workflow AMPK Activity Assay Workflow cluster_prep Cell Culture & Treatment cluster_assay Assay Culture_Cells Culture Cells (10 cm plate) Treat_this compound Treat with this compound (e.g., 1h) Culture_Cells->Treat_this compound Cell_Lysis Prepare Cell Lysates Treat_this compound->Cell_Lysis Kinase_Reaction Perform Kinase Reaction with SAMS peptide Cell_Lysis->Kinase_Reaction Quantify_Activity Quantify Phosphate Incorporation Kinase_Reaction->Quantify_Activity

Figure 4: Workflow for the AMPK activity assay.

Glucose Uptake Assay (2-NBDG)

This protocol measures the uptake of glucose in cells treated with this compound using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Protocol:

  • Cell Seeding: Seed adherent cells (e.g., 3T3-L1 adipocytes) in a 96-well plate (2-5 x 10⁴ cells/well) and incubate overnight.[4]

  • Serum Starvation: Before the assay, serum-starve the cells for a defined period (e.g., 3 hours) in serum-free medium.

  • This compound Treatment: Treat the cells with different concentrations of this compound in glucose-free medium for the desired duration.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 30 minutes at 37°C.[5]

  • Washing: Wash the cells once with ice-cold 1X Analysis Buffer.[4]

  • Fluorescence Measurement: Resuspend the cells in 1X Analysis Buffer and measure the fluorescence using a fluorescence microscope or plate reader with a blue excitation filter (excitation ~485 nm, emission ~535 nm).[5]

Glucose_Uptake_Workflow 2-NBDG Glucose Uptake Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Uptake cluster_analysis Analysis Seed_Cells Seed Cells (2-5x10^4 cells/well) Serum_Starve Serum Starve (e.g., 3h) Seed_Cells->Serum_Starve Treat_this compound Treat with this compound Serum_Starve->Treat_this compound Add_2NBDG Add 2-NBDG (30 min) Treat_this compound->Add_2NBDG Wash_Cells Wash with Analysis Buffer Add_2NBDG->Wash_Cells Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/535 nm) Wash_Cells->Measure_Fluorescence

Figure 5: Workflow for the 2-NBDG glucose uptake assay.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound in various cell-based assays.

Table 1: Cytotoxicity of this compound in Human Melanoma Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Reference
DFW24630
SK-MEL-5243300

Table 2: Effect of this compound on AMPK Activation and Downstream Targets

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
H4IIE rat hepatoma10 µM and above1 hourConcentration-dependent activation of AMPK[2]
HEK293 human kidney10 µM and above1 hourConcentration-dependent activation of AMPK[2]
3T3-L1 adipocytes10 µM and above1 hourConcentration-dependent activation of AMPK[2]
L6 myotubes10 µM and above1 hourConcentration-dependent activation of AMPK[2]
3T3-L1 adipocytes0.3–30 µM24 hoursConcentration-dependent reduction in ACC activity[2]
L6 myotubes≥ 30 µM24 hoursReduction in ACC activity[2]

Table 3: Effect of this compound on Glucose Uptake and Lipolysis

Cell LineThis compound ConcentrationTreatment DurationObserved EffectReference
3T3-L1 adipocytes50 µM - 3 mMNot specifiedStimulation of glucose uptake[2]
L6 myotubes50 µM - 3 mMNot specifiedStimulation of glucose uptake[2]
3T3-L1 adipocytes1–300 µMNot specifiedReduction in isoprenaline-mediated lipolysis[2]

References

Application Note and Protocols: Unraveling Galegine's Therapeutic Targets Using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to identify and validate the molecular targets of Galegine, a natural compound with significant potential in metabolic disease and cancer therapeutics.

Introduction

This compound, a guanidine (B92328) derivative isolated from Galega officinalis, has garnered considerable interest for its metabolic regulatory properties, including weight reduction and glucose-lowering effects.[1][2] Mechanistic studies have revealed that this compound's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK by this compound leads to the inhibition of anabolic pathways such as fatty acid synthesis and the stimulation of catabolic processes like glucose uptake and fatty acid oxidation.[1][2] Furthermore, recent evidence suggests this compound may also impact mitochondrial function by inhibiting complex IV of the electron transport chain.[4] While AMPK is a key player, the full spectrum of this compound's downstream effectors remains to be elucidated.

Lentiviral-mediated shRNA knockdown offers a powerful and stable method for silencing specific gene expression, making it an ideal tool to dissect the signaling pathways influenced by this compound.[5][6][7] By systematically knocking down putative downstream targets and observing the subsequent effects on this compound's cellular activities, researchers can pinpoint the critical mediators of its therapeutic actions. This application note provides detailed protocols for a lentiviral shRNA-based investigation into this compound's targets in relevant cell models.

Proposed Signaling Pathway of this compound

Galegine_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Complex IV This compound->Mitochondria Inhibits AMPK AMPK This compound->AMPK Activates p53 p53 This compound->p53 Upregulates Mitochondria->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FASN_SREBP FASN & SREBP AMPK->FASN_SREBP Downregulates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis FASN_SREBP->FattyAcid_Synthesis Apoptosis Apoptosis (in cancer cells) Bax_Bcl2 Bax/Bcl-2 Ratio p53->Bax_Bcl2 Increases Bax_Bcl2->Apoptosis

Caption: Simplified diagram of this compound's proposed signaling pathways.

Experimental Design and Workflow

The overall experimental strategy involves the generation of stable cell lines with specific gene knockdowns, followed by treatment with this compound and assessment of key cellular phenotypes. This approach will help to determine if the knockdown of a particular gene alters the cellular response to this compound.

Experimental_Workflow cluster_0 Lentiviral shRNA Production cluster_1 Stable Cell Line Generation cluster_2 Functional Assays shRNA_Design shRNA Design & Vector Cloning Lenti_Production Lentivirus Production in HEK293T cells shRNA_Design->Lenti_Production Lenti_Titering Lentivirus Titering Lenti_Production->Lenti_Titering Transduction Lentiviral Transduction Lenti_Titering->Transduction Cell_Culture Target Cell Culture (e.g., H4IIE, 3T3-L1) Cell_Culture->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Knockdown_Validation Knockdown Validation (qPCR, Western Blot) Selection->Knockdown_Validation Galegine_Treatment This compound Treatment Knockdown_Validation->Galegine_Treatment Glucose_Uptake_Assay Glucose Uptake Assay Galegine_Treatment->Glucose_Uptake_Assay Viability_Apoptosis_Assay Cell Viability & Apoptosis Assays Galegine_Treatment->Viability_Apoptosis_Assay Fatty_Acid_Assay Fatty Acid Synthesis Assay Galegine_Treatment->Fatty_Acid_Assay

Caption: Experimental workflow for lentiviral shRNA knockdown and functional analysis.

Detailed Experimental Protocols

Protocol 1: Lentiviral shRNA Plasmid Construction

  • shRNA Design: Design at least three to four shRNA sequences targeting the mRNA of the gene of interest. Utilize online design tools and ensure sequence verification. Also, design a non-targeting scramble shRNA control.

  • Vector Selection: Use a third-generation lentiviral vector containing a puromycin resistance gene for selection and a reporter gene like GFP to monitor transduction efficiency.[8] The shRNA expression should be driven by a U6 promoter.

  • Cloning: Synthesize and anneal complementary shRNA oligonucleotides and ligate them into the digested lentiviral vector.

  • Transformation and Verification: Transform the ligated product into competent E. coli, select for positive colonies, and verify the correct insertion by Sanger sequencing.

Protocol 2: Lentivirus Production and Titering

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS to 70-80% confluency.

  • Transfection: Co-transfect the HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Harvest the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.

  • Concentration (Optional): For in vivo applications or difficult-to-transduce cells, concentrate the viral particles.[5]

  • Titering: Determine the viral titer by transducing a target cell line with serial dilutions of the viral supernatant and selecting with puromycin to count resistant colonies.

Protocol 3: Generation of Stable Knockdown Cell Lines

  • Cell Plating: Plate the target cells (e.g., H4IIE, 3T3-L1, or SK-MEL-5) at a density that will result in 50-70% confluency on the day of transduction.[9][10]

  • Transduction: Add the lentiviral particles at a desired multiplicity of infection (MOI) along with polybrene (8 µg/mL) to enhance transduction efficiency.[9][10]

  • Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration to select for transduced cells.[9][10]

  • Expansion: Expand the puromycin-resistant cells to establish a stable knockdown cell line.

Protocol 4: Validation of Gene Knockdown

  • RNA Extraction and qRT-PCR: Extract total RNA from the stable knockdown and control cell lines. Perform quantitative real-time PCR (qRT-PCR) to quantify the mRNA levels of the target gene.

  • Protein Extraction and Western Blot: Extract total protein and perform Western blotting using an antibody specific to the target protein to confirm knockdown at the protein level.

Protocol 5: Downstream Functional Assays

  • Cell Viability and Apoptosis Assays:

    • MTT Assay: Treat knockdown and control cells with a range of this compound concentrations (e.g., 0-4 mM) for 24-48 hours. Assess cell viability using the MTT assay to determine the IC50 value.

    • Annexin V/PI Staining: To quantify apoptosis, treat cells with this compound and then stain with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry analysis.

  • Glucose Uptake Assay:

    • Treat cells with this compound (e.g., 10 µM - 3 mM) for a specified time (e.g., 5 hours).[1]

    • Measure the uptake of a fluorescent glucose analog (e.g., 2-NBDG) using a plate reader or flow cytometer.

  • Fatty Acid Synthesis Assay:

    • Treat cells with this compound.

    • Measure the incorporation of a radiolabeled precursor (e.g., [14C]-acetate) into total lipids.

  • Acetyl-CoA Carboxylase (ACC) Activity Assay:

    • Prepare cell lysates from this compound-treated cells.

    • Measure ACC activity by monitoring the incorporation of [14C]-bicarbonate into an acid-stable product.

Data Presentation

Table 1: Hypothetical shRNA Target Sequences and Knockdown Efficiency

Target GeneshRNA IDTarget Sequence (5'-3')Knockdown Efficiency (mRNA %)Knockdown Efficiency (Protein %)
PRKAA1shAMPKα1-1GCA TGT GAC GAT GAA GAT AAG85 ± 5%80 ± 7%
PRKAA1shAMPKα1-2GCT CAA GTT AGA GAG CCA AAT92 ± 4%88 ± 6%
ACACAshACC1-1GAG AAT TCT TCC ATC TCT GAC78 ± 6%75 ± 8%
ACACAshACC1-2GCT GAC AAG AAG TTT GAC AAT88 ± 5%82 ± 5%
FASNshFASN-1GCA GAG AAG TTT GAT GAC AAT90 ± 3%85 ± 4%
FASNshFASN-2GCT GAC AAG AAG TTT GAC AAT85 ± 6%81 ± 7%
ScrambleshCtrlN/A0%0%

Table 2: Effect of Gene Knockdown on this compound's IC50 in SK-MEL-5 Melanoma Cells

Cell LineIC50 of this compound (µM)Fold Change vs. shCtrl
shCtrl3300 ± 2501.0
shAMPKα1> 5000> 1.5
shACC13100 ± 3000.94
shFASN3450 ± 2801.05

Table 3: Effect of AMPKα1 Knockdown on this compound-Stimulated Glucose Uptake in H4IIE Cells

Cell LineTreatmentGlucose Uptake (Fold Change vs. Untreated)
shCtrlVehicle1.0 ± 0.1
shCtrlThis compound (500 µM)2.5 ± 0.3
shAMPKα1Vehicle1.1 ± 0.2
shAMPKα1This compound (500 µM)1.3 ± 0.2

Table 4: Effect of ACC1 Knockdown on this compound-Inhibited Fatty Acid Synthesis in 3T3-L1 Adipocytes

Cell LineTreatmentFatty Acid Synthesis (% of Control)
shCtrlVehicle100 ± 8
shCtrlThis compound (30 µM)45 ± 5
shACC1Vehicle60 ± 7
shACC1This compound (30 µM)55 ± 6

Logical Diagram for Hypothesis Testing

Hypothesis_Testing cluster_0 Experimental Groups cluster_1 Treatment cluster_2 Observation cluster_3 Conclusion Hypothesis Hypothesis: This compound's effect on Phenotype X is mediated by Target Gene Y Control_Cells Control Cells (Scramble shRNA) Hypothesis->Control_Cells Knockdown_Cells Knockdown Cells (shRNA for Gene Y) Hypothesis->Knockdown_Cells Control_this compound Control Cells + this compound Control_Cells->Control_this compound Knockdown_this compound Knockdown Cells + this compound Knockdown_Cells->Knockdown_this compound Observe_Phenotype_Ctrl Observe Phenotype X Control_this compound->Observe_Phenotype_Ctrl Observe_Phenotype_KD Observe Phenotype X Knockdown_this compound->Observe_Phenotype_KD Comparison Comparison Observe_Phenotype_Ctrl->Comparison Compare Phenotypes Observe_Phenotype_KD->Comparison Compare Phenotypes Conclusion_Yes Hypothesis Supported: Effect of this compound on Phenotype X is reduced Conclusion_No Hypothesis Not Supported: Effect of this compound on Phenotype X is unchanged Comparison->Conclusion_Yes Significant Difference Comparison->Conclusion_No No Significant Difference

Caption: Logical flow for testing the role of a target gene in this compound's activity.

Conclusion

The application of lentiviral shRNA technology provides a robust framework for the systematic identification and validation of this compound's molecular targets. By combining stable gene knockdown with a panel of relevant functional assays, researchers can delineate the precise signaling pathways through which this compound exerts its therapeutic effects. The protocols and experimental design outlined in this document offer a clear roadmap for drug development professionals to advance our understanding of this compound's mechanism of action, ultimately facilitating its translation into clinical applications for metabolic disorders and oncology.

References

Application Notes and Protocols: Tracing Glucose Uptake with Galegine Using Radiolabeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a natural product isolated from Galega officinalis, has garnered significant interest for its metabolic effects, including the ability to stimulate glucose uptake.[1][2] This document provides detailed application notes and protocols for utilizing radiolabeled glucose, specifically 2-deoxy-D-[3H]glucose, to trace and quantify glucose uptake in response to this compound treatment in various cell lines. These protocols are designed to be a valuable resource for researchers investigating the mechanism of action of this compound and similar compounds in the context of metabolic diseases like type 2 diabetes.

This compound's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound leads to a cascade of downstream events, including the stimulation of glucose uptake in insulin-sensitive tissues such as adipocytes and skeletal muscle.[1][3] This is, in part, mediated by the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[1][4]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on glucose uptake and related metabolic parameters in various cell lines.

Table 1: Effect of this compound on 2-deoxy-D-glucose Uptake in 3T3-L1 Adipocytes and L6 Myotubes

Cell LineThis compound ConcentrationDuration of Treatment% of Basal Glucose Uptake (Mean ± SEM)
3T3-L1 Adipocytes50 µM24 hours~150%
3 mM24 hours~250%
L6 Myotubes50 µM24 hours~120%
3 mM24 hours~180%

Data synthesized from studies demonstrating a concentration-dependent stimulation of glucose uptake by this compound.[1]

Table 2: Concentration-Dependent Activation of AMPK by this compound

Cell LineThis compound ConcentrationDuration of TreatmentFold Activation of AMPK (Approximate)
3T3-L1 Adipocytes10 µM1 hour>1.5
300 µM1 hour>2.5
L6 Myotubes10 µM1 hour~1.5
300 µM1 hour~2.0
H4IIE Hepatoma Cells10 µM6 hours~1.5
300 µM6 hours~2.5

Data synthesized from studies showing this compound-induced AMPK activation.[1]

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action

This compound exerts its effects on glucose metabolism primarily through the activation of the AMPK signaling pathway. This leads to increased glucose uptake and inhibition of anabolic processes like fatty acid synthesis.

Galegine_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK GLUT4 GLUT4 Translocation to Plasma Membrane AMPK->GLUT4 ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis

Caption: this compound signaling pathway leading to increased glucose uptake.

Experimental Workflow for Radiolabeled Glucose Uptake Assay

The following diagram outlines the key steps in performing a radiolabeled glucose uptake assay to assess the effect of this compound.

Experimental_Workflow Cell_Culture 1. Culture and differentiate cells (e.g., 3T3-L1, L6) Serum_Starvation 2. Serum starve cells Cell_Culture->Serum_Starvation Galegine_Incubation 3. Incubate with this compound at desired concentrations Serum_Starvation->Galegine_Incubation Glucose_Uptake_Initiation 4. Add [3H]-2-deoxy-D-glucose and incubate for a short period Galegine_Incubation->Glucose_Uptake_Initiation Uptake_Termination 5. Terminate uptake with ice-cold PBS wash Glucose_Uptake_Initiation->Uptake_Termination Cell_Lysis 6. Lyse cells Uptake_Termination->Cell_Lysis Scintillation_Counting 7. Measure radioactivity using a scintillation counter Cell_Lysis->Scintillation_Counting Data_Analysis 8. Analyze and normalize data Scintillation_Counting->Data_Analysis

Caption: Workflow for a [3H]-2-deoxy-D-glucose uptake assay.

Experimental Protocols

Protocol 1: In Vitro 2-Deoxy-D-[3H]glucose Uptake Assay in Adherent Cells (e.g., 3T3-L1 Adipocytes or L6 Myotubes)

This protocol is adapted from standard methodologies for measuring glucose uptake in cultured cells.[5][6][7]

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes in 12-well or 24-well plates

  • This compound stock solution (in an appropriate vehicle, e.g., water or DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)

  • [3H]-2-deoxy-D-glucose (radiolabeled glucose analog)[5]

  • Unlabeled 2-deoxy-D-glucose (cold 2-DG)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 0.1% SDS or 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA or Bradford)

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes or L6 myoblasts to confluence and differentiate them into mature adipocytes or myotubes using established protocols.

  • Serum Starvation: Prior to the assay, wash the differentiated cells twice with serum-free medium and then incubate in serum-free medium for 2-4 hours to lower basal glucose uptake.[7]

  • Pre-incubation with this compound:

    • Prepare working solutions of this compound at various concentrations in KRH buffer. Include a vehicle-only control.

    • Remove the serum-free medium and wash the cells once with KRH buffer.

    • Add the this compound working solutions to the respective wells and incubate for the desired time (e.g., 1-24 hours) at 37°C.[1]

  • Glucose Uptake Measurement:

    • Prepare a glucose uptake solution containing [3H]-2-deoxy-D-glucose (e.g., 0.5-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of e.g., 10-100 µM) in KRH buffer.[7]

    • Remove the this compound-containing buffer from the wells.

    • Initiate glucose uptake by adding the glucose uptake solution to each well. Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.[8] This time should be within the linear range of uptake for the specific cell type.

  • Termination of Uptake:

    • To stop the glucose uptake, rapidly aspirate the uptake solution.

    • Immediately wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled glucose.

  • Cell Lysis:

    • Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

  • Scintillation Counting:

    • Transfer a portion of the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial and mix thoroughly.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.[7]

  • Protein Quantification:

    • Use the remaining cell lysate to determine the protein concentration in each well using a standard protein assay. This will be used for normalization.[7]

  • Data Analysis:

    • Normalize the CPM values to the protein concentration for each well (CPM/mg protein).

    • Express the results as a percentage of the basal glucose uptake (vehicle control) or as specific uptake (e.g., pmol/mg/min).[7]

Protocol 2: AMPK Activation Assay by Western Blotting

This protocol outlines the steps to assess the phosphorylation status of AMPK as an indicator of its activation by this compound.

Materials:

  • Differentiated cells treated with this compound as described in Protocol 1.

  • RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein assay reagent.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the results as the ratio of phospho-AMPK to total AMPK.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound on glucose uptake using radiolabeled tracers. By following these detailed methodologies, scientists can obtain robust and reproducible data to further elucidate the molecular mechanisms underlying the metabolic benefits of this compound and related compounds. The activation of AMPK is a key event in this compound's action, and its assessment is crucial for a complete understanding of the observed effects on glucose transport.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Galegine Toxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing galegine in cell culture experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges associated with this compound-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a guanidine-containing natural product originally isolated from Galega officinalis (Goat's Rue). It is a precursor to the biguanide (B1667054) class of antidiabetic drugs, including metformin. In research, this compound is often used to study metabolic pathways, particularly the activation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1][2] It has also been investigated for its potential anti-cancer properties due to its ability to induce apoptosis in some cancer cell lines.[1]

Q2: What are the known mechanisms of action of this compound?

This compound's primary known mechanism of action is the activation of AMP-activated protein kinase (AMPK).[2] This activation can lead to a variety of downstream effects, including:

  • Increased glucose uptake in cells.

  • Inhibition of fatty acid synthesis.

  • Stimulation of fatty acid oxidation.

At higher concentrations, this compound can induce apoptosis (programmed cell death), particularly in cancer cells. This is thought to occur through the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] In some cell lines, an upregulation of the tumor suppressor protein p53 has also been observed.[1]

Q3: Why is this compound toxic to cells in culture?

The precise mechanisms of this compound-induced toxicity are not fully elucidated, but it is known to cause cell death, particularly at higher concentrations. The cytotoxicity is concentration-dependent and varies between cell lines.[1] Some guanidino compounds have been shown to induce the production of reactive oxygen species (ROS), which can lead to cellular stress and damage. While not definitively shown for this compound, this is a potential mechanism contributing to its toxicity.

Q4: What are typical cytotoxic concentrations of this compound?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For example, in one study, the half-maximal inhibitory concentration (IC50) after 24 hours of treatment was found to be:

Cell LineIC50 Value
DFW (human melanoma)630 µM
SK-MEL-5 (human melanoma)3300 µM

Data from Arjmand et al., 2022.[1]

It is crucial to perform a dose-response experiment with your specific cell line to determine the optimal concentration range for your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cell culture experiments with this compound.

Problem 1: My cells are dying at lower-than-expected concentrations of this compound.

  • Possible Cause 1: Cell Line Sensitivity. Your cell line may be particularly sensitive to this compound.

    • Solution: Perform a careful dose-response curve, starting with very low concentrations, to determine the IC50 for your specific cell line.

  • Possible Cause 2: Sub-optimal Cell Health. Cells that are stressed for other reasons (e.g., high passage number, nutrient-depleted medium) may be more susceptible to this compound's toxic effects.

    • Solution: Ensure you are using healthy, low-passage cells and fresh culture medium.

  • Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to cytotoxic compounds.

    • Solution: Regularly test your cell cultures for mycoplasma and other contaminants.

Problem 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding Density. The number of cells seeded can affect their response to a drug.

    • Solution: Ensure you are seeding the same number of viable cells for each experiment.

  • Possible Cause 2: Variability in this compound Stock Solution. Improper storage or repeated freeze-thaw cycles can affect the stability and potency of your this compound stock.

    • Solution: Prepare single-use aliquots of your this compound stock solution and store them at -20°C or -80°C.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the drug and affect cell growth.

    • Solution: Avoid using the outer wells of your plates for experimental treatments. Fill them with sterile PBS or media to maintain humidity.

Problem 3: I want to study the metabolic effects of this compound but the toxicity is confounding my results.

  • Possible Cause: The effective concentration for metabolic studies is close to the toxic concentration.

    • Solution 1: Time-course experiment. Determine if the metabolic effects you are interested in can be observed at earlier time points before significant cytotoxicity occurs.

    • Solution 2: Co-treatment with an antioxidant. While direct experimental evidence for reducing this compound-specific toxicity with antioxidants is limited, it is a rational approach based on the known mechanisms of cytotoxicity for similar compounds. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture. A pilot experiment to test the effect of NAC on this compound cytotoxicity would be a reasonable approach. See the experimental protocols section for a suggested starting point.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound (IC50)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line using an MTT assay.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. The optimal seeding density should be determined empirically for your cell line.

    • Incubate the plate overnight to allow the cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. A starting range of 0 µM to 5000 µM is a reasonable starting point, but this may need to be adjusted based on the expected sensitivity of your cell line.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, if any).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Investigating the Protective Effect of N-Acetylcysteine (NAC) on this compound-Induced Cytotoxicity (Pilot Experiment)

This protocol provides a starting point for investigating whether NAC can mitigate this compound's toxicity.

  • Cell Seeding:

    • Seed your cells in a 96-well plate as described in Protocol 1.

  • Co-treatment with NAC and this compound:

    • Prepare a range of this compound concentrations as in Protocol 1.

    • For each this compound concentration, prepare two sets of wells: one with this compound alone and one with this compound plus a fixed concentration of NAC. A starting concentration of 1-5 mM NAC is a reasonable starting point, but it is advisable to first perform a toxicity test for NAC alone on your cell line.

    • Pre-incubating the cells with NAC for 1-2 hours before adding this compound may also be considered.

    • Include control wells with no treatment, vehicle only, and NAC only.

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • Perform an MTT assay as described in Protocol 1.

    • Calculate and compare the IC50 values for this compound in the presence and absence of NAC. An increase in the IC50 value in the presence of NAC would suggest a protective effect.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and experimental workflows.

Galegine_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation caption This compound activates the AMPK signaling pathway. Galegine_Apoptosis_Pathway This compound This compound (High Concentration) p53 p53 This compound->p53 Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis caption This compound-induced apoptosis signaling pathway. Troubleshooting_Workflow Start Unexpected Cell Death with this compound Treatment Check_Controls Are control cells (no treatment, vehicle) healthy? Start->Check_Controls Contamination Check for contamination (mycoplasma, bacteria, fungi) Check_Controls->Contamination No Dose_Response Perform detailed dose-response curve Check_Controls->Dose_Response Yes Reagent_Quality Verify reagent quality (media, serum, this compound stock) Contamination->Reagent_Quality Cell_Health Assess overall cell health (passage number, morphology) Reagent_Quality->Cell_Health End Problem Identified Cell_Health->End Antioxidant_Trial Consider pilot experiment with an antioxidant (e.g., NAC) Dose_Response->Antioxidant_Trial Antioxidant_Trial->End caption Workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Maximizing Galegine Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the extraction, purification, and yield enhancement of galegine from Galega officinalis (also known as goat's rue or French lilac).

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound, and which plant parts have the highest concentration?

A1: The primary plant source for this compound is Galega officinalis.[1] this compound concentration varies significantly among different plant tissues. The highest levels are typically found in the reproductive tissues (flowers and pods), followed by the leaves, and then the stems.[2][3]

Q2: How does the developmental stage of Galega officinalis affect this compound yield?

A2: The concentration of this compound changes throughout the plant's phenological growth stages. The total amount of this compound per stalk is lowest during the vegetative stage and reaches its peak at the immature pod stage.[2] Therefore, harvesting at the immature pod stage is optimal for maximizing this compound yield.[2]

Q3: What are the most effective methods for extracting this compound from plant material?

A3: this compound is typically extracted using polar solvents. A common method involves using a 50% ethanol-water mixture.[4] Other successful extractions have utilized 5% HCl in ethanol. The powdered plant material is extracted multiple times to ensure the complete recovery of the alkaloids.

Q4: How can the purity of the extracted this compound be significantly improved?

A4: A highly effective method for purifying this compound is the use of Molecularly Imprinted Polymers (MIPs).[4] This technique, especially when combined with preliminary purification by column chromatography, can enhance the purification and isolation efficiency of this compound by up to 17 times.[4]

Q5: Are there biotechnological methods to enhance this compound production?

A5: Yes, hairy root cultures of Galega officinalis induced by Rhizobium rhizogenes have been shown to be a promising method for producing this compound under controlled laboratory conditions.[5] The yield can be further increased through elicitation.[5]

Troubleshooting Guides

Issue 1: Low this compound Yield During Extraction
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Harvesting Time Harvest Galega officinalis at the immature pod stage.[2]Maximized this compound concentration in the starting plant material.
Improper Plant Part Used Prioritize the use of reproductive tissues (flowers, pods) and leaves over stems.[2][3]Higher initial concentration of this compound in the biomass.
Inefficient Solvent Extraction Ensure the plant material is finely powdered to maximize surface area. Use a polar solvent system like 50% ethanol-water or acidified ethanol. Perform multiple extraction cycles until exhaustion.Improved efficiency of this compound recovery from the plant matrix.
Suboptimal Cultivation Conditions Ensure adequate plant spacing (wider spacing can promote growth) and consider the impact of nitrogen sources on biomass.[6]Healthier plants with potentially higher overall this compound content.
Issue 2: High Levels of Impurities in the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Co-extraction of other compounds Implement a preliminary purification step using column chromatography with a silica (B1680970) gel stationary phase.[4]Removal of a significant portion of interfering compounds before final purification.
Ineffective Final Purification Utilize a Molecularly Imprinted Polymer (MIP) specifically designed for this compound for the final purification step.[4]Highly selective binding and purification of this compound, leading to a high-purity final product.
Contamination during processing Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents for all extraction and purification steps.Minimized introduction of external contaminants.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound yield under different conditions.

Table 1: this compound Concentration in Different Parts of Galega officinalis

Plant Part Average this compound Concentration (mg/g Dry Weight)
Reproductive Tissues7.35[3]
Leaves4.25[3]
Stems1.44[3]

Table 2: Effect of Elicitors on this compound Yield in Hairy Root Cultures of Galega officinalis

Elicitor Concentration/Duration This compound Yield (mg/g Fresh Weight)
Control (No Elicitor)-Not specified, used as baseline
Salicylic Acid200 µM (4 days)12.58[5]
Salicylic Acid300 µM (4 days)12.38[5]
Chitosan200 mg/L (2 and 4 days)Increased[5]
Chitosan400 mg/L (2 and 4 days)Increased[5]
Ultrasound4 minutes (harvested after 2 days)14.55[7]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound
  • Plant Material Preparation : Dry the aerial parts of Galega officinalis (harvested at the immature pod stage) at room temperature for 30 days. Grind the dried material into a fine powder.

  • Solvent Extraction : Macerate 10g of the dried powder in a 50% ethanol-water mixture. Stir the mixture on a shaker for 24 hours at room temperature.

  • Filtration : Filter the extract through Whatman No. 41 filter paper.

  • Concentration : Evaporate the solvent from the filtrate at 50-60°C to obtain the crude extract.

  • Column Chromatography :

    • Pack a chromatography column with silica gel as the stationary phase.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Start the elution with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding solvents such as ethyl acetate, chloroform, and methanol.[4]

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC).

    • Combine the fractions containing this compound for further purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column is typically used.

  • Mobile Phase : A suitable mobile phase for this compound analysis often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in an isocratic or gradient mode.

  • Detection : this compound can be detected by UV absorbance, typically around 234 nm.

  • Quantification : Prepare a standard curve using a certified this compound standard. The concentration of this compound in the plant extracts is determined by comparing the peak area of the sample to the standard curve.

Visualizations

experimental_workflow cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Galega officinalis Cultivation harvesting Harvesting at Immature Pod Stage cultivation->harvesting drying Drying & Grinding harvesting->drying extraction Solvent Extraction (Ethanol/Water) drying->extraction filtration Filtration & Concentration extraction->filtration column_chrom Column Chromatography filtration->column_chrom mip Molecularly Imprinted Polymer (MIP) Purification column_chrom->mip hplc HPLC Quantification mip->hplc

Caption: Workflow for this compound Extraction and Purification.

elicitation_pathway cluster_cell Plant Cell Response elicitor Elicitor (e.g., Salicylic Acid, Chitosan, Ultrasound) receptor Elicitor Recognition elicitor->receptor Induces Stress Response signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Activation of Biosynthesis Genes signal_transduction->gene_expression biosynthesis Increased this compound Biosynthesis gene_expression->biosynthesis

Caption: Elicitation Pathway for Enhanced this compound Production.

References

Technical Support Center: Optimizing HPLC for Galegine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of Galegine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting parameters for HPLC analysis of this compound?

A1: A common starting point for this compound analysis is using a reversed-phase C18 column. The mobile phase is often an isocratic mixture of an acidic aqueous buffer and an organic solvent like acetonitrile (B52724).[1] Detection is typically performed using a UV detector at a wavelength of around 232 nm.[1]

Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?

A2: Peak tailing in this compound analysis is often due to secondary interactions between the basic guanidine (B92328) group of this compound and residual silanol (B1196071) groups on the HPLC column packing.[2] To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 3.5 with potassium dihydrogen phosphate) can help protonate the silanol groups, reducing unwanted interactions.[1]

  • Use a Different Column: Consider using a column with end-capping or a polar-embedded phase, which is designed to shield residual silanols.

  • Add an Ion-Pairing Reagent: While more complex, adding an ion-pairing reagent to the mobile phase can improve peak shape for highly basic compounds like this compound.

Q3: I am not getting any peak for this compound. What should I check?

A3: If no peak is observed, several factors could be the cause:

  • Incorrect Detection Wavelength: Ensure your UV detector is set to an appropriate wavelength for this compound, such as 232 nm.[1] this compound has limited UV absorbance, so a low wavelength is often necessary.[3]

  • Sample Degradation: this compound may be unstable under certain conditions. Ensure proper sample handling and storage.

  • Derivatization: Since this compound is a small, polar molecule with a weak chromophore, pre-column derivatization can be employed to enhance its detectability.[4][5] This involves reacting this compound with a reagent that attaches a strongly UV-absorbing or fluorescent tag.

  • System Leaks: Check the HPLC system for any leaks, particularly between the injector, column, and detector, which could prevent the sample from reaching the detector.[6]

  • Detector Issues: The detector lamp may be failing or the detector settings might be incorrect.[7]

Q4: My retention times for this compound are shifting between injections. What is causing this?

A4: Retention time variability can be caused by several factors:

  • Inconsistent Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is well-mixed. If using a gradient, ensure the pump is delivering the correct composition.[8]

  • Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection. Insufficient equilibration can lead to drifting retention times.[6]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[8]

  • Pump Malfunction: Check the pump for leaks and ensure it is delivering a consistent flow rate.[8]

HPLC Parameters for this compound Analysis

The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various studies.

ParameterSpecificationSource
HPLC System YL9100 HPLC system or equivalent[1]
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm particle size)[1]
Mobile Phase Isocratic: 0.05 M Potassium Dihydrogen Phosphate (B84403) (pH 3.5) and Acetonitrile (70:30 v/v)[1]
Flow Rate 1.0 mL/min[1][9]
Column Temperature 25 ± 2 °C[1][9]
Detection UV-Vis Detector at 232 nm[1]
Injection Volume 20 µL[1][9]

Experimental Protocol: Isocratic HPLC Analysis of this compound

This protocol outlines a standard method for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound standard (Reference grade)

  • Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade

  • Phosphoric acid (for pH adjustment), HPLC grade

  • Acetonitrile, HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Instrument and Conditions

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • Column oven

  • Sonicator for degassing

3. Procedure

  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of potassium dihydrogen phosphate in ultrapure water.

    • Adjust the pH of the buffer to 3.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing the filtered buffer and acetonitrile in a 70:30 (v/v) ratio.

    • Degas the mobile phase using sonication or helium sparging for at least 15 minutes.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 5, 15, 25, 50, 150 mg/L).[10]

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., methanol (B129727) or water).[9]

    • Centrifuge or filter the extract to remove particulates.

    • If necessary, dilute the final extract with the mobile phase to fall within the calibration range.

  • HPLC Analysis:

    • Set up the HPLC system with the parameters listed in the table above.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject the calibration standards, followed by the samples.

    • Record the peak area and retention time for this compound. The retention time for this compound under these conditions is approximately 1.4 minutes.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

HPLC_Troubleshooting_this compound start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention Retention Time Shift (Inconsistent RT) start->retention no_peak No Peak / Low Sensitivity start->no_peak baseline Baseline Noise / Drift start->baseline cause_ps1 Secondary Interactions (Silanol Groups) peak_shape->cause_ps1 Potential Causes cause_ps2 Column Overload peak_shape->cause_ps2 Potential Causes cause_ps3 Column Degradation peak_shape->cause_ps3 Potential Causes cause_rt1 Mobile Phase Inconsistency retention->cause_rt1 Potential Causes cause_rt2 Temperature Fluctuation retention->cause_rt2 Potential Causes cause_rt3 Flow Rate Variation / Leaks retention->cause_rt3 Potential Causes cause_rt4 Poor Column Equilibration retention->cause_rt4 Potential Causes cause_np1 Incorrect Wavelength (Check 232 nm) no_peak->cause_np1 Potential Causes cause_np2 System Leak no_peak->cause_np2 Potential Causes cause_np3 Detector Lamp/Setting Issue no_peak->cause_np3 Potential Causes cause_np4 Sample Concentration Too Low no_peak->cause_np4 Potential Causes cause_bl1 Contaminated Mobile Phase baseline->cause_bl1 Potential Causes cause_bl2 Air Bubbles in System baseline->cause_bl2 Potential Causes cause_bl3 Detector Cell Contamination baseline->cause_bl3 Potential Causes solution_ps1 Lower Mobile Phase pH (e.g., 3.5) Use End-Capped Column cause_ps1->solution_ps1 Solution solution_ps2 Dilute Sample Reduce Injection Volume cause_ps2->solution_ps2 Solution solution_ps3 Flush Column Replace Column cause_ps3->solution_ps3 Solution solution_rt1 Prepare Fresh Mobile Phase Ensure Proper Mixing cause_rt1->solution_rt1 Solution solution_rt2 Use Column Oven cause_rt2->solution_rt2 Solution solution_rt3 Check Fittings for Leaks Service Pump cause_rt3->solution_rt3 Solution solution_rt4 Increase Equilibration Time cause_rt4->solution_rt4 Solution solution_np1 Set Detector to 232 nm cause_np1->solution_np1 Solution solution_np2 Inspect System for Leaks cause_np2->solution_np2 Solution solution_np3 Check Lamp Status Verify Detector Settings cause_np3->solution_np3 Solution solution_np4 Concentrate Sample Consider Derivatization cause_np4->solution_np4 Solution solution_bl1 Use Fresh HPLC-Grade Solvents cause_bl1->solution_bl1 Solution solution_bl2 Degas Mobile Phase cause_bl2->solution_bl2 Solution solution_bl3 Flush Detector Cell cause_bl3->solution_bl3 Solution

Caption: A logical workflow for troubleshooting common HPLC issues in this compound analysis.

References

Troubleshooting inconsistent results in Galegine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Galegine-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common challenges and inconsistencies encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the novel G-protein coupled receptor, GPR-X. By binding to GPR-X, this compound allosterically inhibits the downstream activation of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival in several cancer cell lines.

Q2: At what concentration does this compound typically show optimal efficacy in vitro?

A2: The optimal in vitro concentration of this compound can vary depending on the cell line and assay duration. However, most studies report a working concentration range of 10 µM to 50 µM for significant inhibition of the PI3K/Akt pathway. We recommend performing a dose-response curve to determine the IC50 for your specific cell model.

Q3: Is this compound soluble in aqueous solutions?

A3: this compound has low solubility in aqueous solutions like PBS or cell culture media. It is recommended to prepare a stock solution in DMSO (10-20 mM) and then dilute it to the final working concentration in your experimental medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Inconsistent In Vitro Results

Problem: High variability in cell viability assay results between replicate experiments.

This is a common issue that can be caused by several factors. Below is a systematic guide to help you identify the potential source of the inconsistency.

Logical Troubleshooting Workflow

A Start: Inconsistent Viability Results B Check Cell Culture Conditions (Passage number, confluence, contamination) A->B C Review this compound Preparation (Stock concentration, dilutions, solubility) A->C D Verify Assay Protocol (Incubation times, reagent volumes, plate reader settings) A->D E Problem Resolved? B->E C->E D->E F End: Consistent Results E->F Yes G Contact Technical Support E->G No cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPRX GPR-X PI3K PI3K GPRX->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes This compound This compound This compound->GPRX inhibits

Galegine Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galegine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability a research focus?

This compound is a guanidine (B92328) alkaloid naturally found in the plant Galega officinalis.[1] It was the basis for the development of the widely used anti-diabetic drug, metformin (B114582).[2] this compound itself has demonstrated glucose-lowering and weight-reducing properties, primarily by activating AMP-activated protein kinase (AMPK).[3][4] However, like many natural compounds and its synthetic analogue metformin, its clinical potential is likely limited by suboptimal oral bioavailability. Enhancing its absorption and systemic exposure is crucial to developing it as a viable therapeutic agent.

Q2: What are the primary barriers to the oral absorption of this compound?

While specific data for this compound is limited, its structure strongly suggests it shares key physicochemical properties with metformin that hinder its absorption. At physiological pH, this compound is a hydrophilic, cationic molecule.[5][6] These properties create two main barriers:

  • Low Passive Permeability: Its hydrophilicity and positive charge limit its ability to passively diffuse across the lipid-rich membranes of intestinal epithelial cells (transcellular pathway).[6]

  • Transporter-Dependent Uptake: Absorption is likely dependent on specific carrier proteins, such as Organic Cation Transporters (OCTs), which can become saturated at higher concentrations, limiting the rate and extent of absorption.[7][8]

Troubleshooting Guide

Problem: My in vivo oral dosing experiments with this compound show very low and highly variable plasma concentrations.

Possible Causes and Solutions:

  • Poor Membrane Permeation: As a hydrophilic cation, this compound's ability to cross the intestinal epithelium is inherently low. The variability can be influenced by physiological differences in animal models, such as fluctuations in gastric pH and intestinal transit time.[9]

    • Solution 1: Permeation Enhancers. Co-administer agents that transiently open the tight junctions between intestinal cells, facilitating paracellular transport. Studies on metformin have shown that enhancers like chitosan (B1678972) and sodium caprate can significantly increase its permeability across Caco-2 cell monolayers.[10]

    • Solution 2: Nanoformulations. Encapsulating this compound in nanocarriers like polymeric nanoparticles or liposomes can protect it from the harsh GI environment and facilitate its uptake through various mechanisms, including endocytosis by enterocytes or M-cells in Peyer's patches.

  • Saturable Absorption Kinetics: If this compound relies on transporters like metformin, high doses can saturate these carriers, leading to a disproportional, lower-than-expected increase in absorption.[7]

    • Solution: Controlled-Release Formulations. Develop a formulation that releases this compound slowly along the small intestine. This maintains a lower, more consistent local concentration of the drug, preventing transporter saturation and allowing for continuous absorption over a longer period.

  • Pre-systemic Metabolism (First-Pass Effect): While metformin is not metabolized, it is crucial to verify if this compound undergoes any enzymatic degradation in the intestinal wall or liver.[5][7]

    • Solution: Co-administration with Enzyme Inhibitors. If metabolism is confirmed, co-administration with a bioenhancer that inhibits relevant enzymes (e.g., specific Cytochrome P450 enzymes) could increase systemic exposure.

Problem: My this compound nanoformulation has low encapsulation efficiency.

Possible Causes and Solutions:

  • High Water Solubility of this compound: Hydrophilic drugs like this compound can readily partition into the external aqueous phase during the nanoparticle formulation process, especially in emulsion-based methods.

    • Solution 1: Optimize Formulation Method. For a cationic drug like this compound, methods like ionotropic gelation using anionic polymers (e.g., chitosan and tripolyphosphate) are highly effective. The electrostatic interaction between the positively charged drug and the negatively charged polymer/cross-linker drives high encapsulation.

    • Solution 2: Adjust Drug-to-Polymer Ratio. Systematically vary the ratio of this compound to the polymer. Increasing the relative amount of polymer can often provide more space within the matrix to entrap the drug, though this may affect particle size and release kinetics.

Quantitative Data: Pharmacokinetics of Metformin (this compound Analogue)

ParameterValueDescriptionSource(s)
Oral Bioavailability (F) 40 - 60%The fraction of the administered oral dose that reaches systemic circulation.[7][[“]]
Time to Peak (Tmax) 1 - 3 hours (Immediate Release)Time to reach maximum plasma concentration after oral administration.[5]
Plasma Half-life (t½) 4 - 8.7 hoursThe time required for the plasma concentration to decrease by half.[7]
Plasma Protein Binding NegligibleThe drug circulates freely in the blood, not bound to proteins like albumin.[5][6]
Metabolism NoneMetformin is not metabolized by the liver and is excreted unchanged.[5][7]
Primary Excretion Route UrineEliminated from the body via the kidneys through tubular secretion.[6][7]
Apparent Caco-2 Permeability (Papp) 1.36 x 10⁻⁵ cm/sA measure of a drug's ability to cross a monolayer of intestinal cells in vitro.[10]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the synthesis of this compound-loaded chitosan nanoparticles via the ionotropic gelation method, suitable for encapsulating cationic drugs.

Materials:

  • This compound

  • Low molecular weight Chitosan

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water (e.g., Milli-Q)

Procedure:

  • Prepare Chitosan Solution: Dissolve 2 mg/mL of chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

  • Prepare this compound Solution: Dissolve this compound in purified water to a concentration of 1 mg/mL.

  • Incorporate this compound: Add the this compound solution to the chitosan solution at a predetermined ratio (e.g., 1:4 v/v, this compound solution:chitosan solution). Stir for 30 minutes at room temperature.

  • Prepare TPP Solution: Dissolve TPP in purified water to a concentration of 1 mg/mL.

  • Form Nanoparticles: Add the TPP solution dropwise to the chitosan-Galegine mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature. A characteristic opalescent suspension will form, indicating nanoparticle formation.

  • Stir and Stabilize: Continue stirring for an additional 60 minutes to allow for the stabilization of the nanoparticles.

  • Isolate Nanoparticles: Centrifuge the nanoparticle suspension at approximately 15,000 x g for 30 minutes at 4°C.

  • Wash and Resuspend: Discard the supernatant. Wash the nanoparticle pellet by resuspending it in purified water and centrifuging again. This step removes unencapsulated this compound and excess reactants.

  • Final Formulation: Resuspend the final washed pellet in a suitable aqueous buffer or lyoprotectant solution for storage or immediate use.

  • Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to assess the oral bioavailability of a new this compound formulation.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation and control solution

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.

  • Fasting: Fast the animals overnight (10-12 hours) before dosing, with free access to water.

  • Group Allocation: Randomly divide rats into groups (n=5-6 per group), e.g., Group 1 (Control: this compound in water) and Group 2 (Test: this compound nanoformulation).

  • Dosing: Administer the respective formulations via oral gavage at a dose of 10 mg/kg. Record the exact time of administration for each animal.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at predefined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of this compound.

    • Process the study samples (plasma) using a suitable extraction method (e.g., protein precipitation or solid-phase extraction).

    • Analyze the extracted samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC (Area Under the Curve).[12][13]

    • Calculate the relative bioavailability of the test formulation compared to the control solution using the formula: Relative F (%) = (AUC_test / AUC_control) * 100.

Visualizations

Bioavailability_Strategy_Workflow start Start: Low Bioavailability of this compound q1 Is the issue poor membrane permeability? start->q1 s1 Strategy: Formulate with Permeation Enhancers (e.g., Chitosan) q1->s1 Yes s2 Strategy: Develop Nanoformulations (Liposomes, Nanoparticles) q1->s2 Yes q2 Is the issue saturable absorption? q1->q2 No end Evaluate New Formulation In Vivo s1->end s2->end s3 Strategy: Design Controlled-Release Formulation q2->s3 Yes q3 Is pre-systemic metabolism confirmed? q2->q3 No s3->end s4 Strategy: Co-administer with Enzyme Inhibitors q3->s4 Yes q3->end No s4->end

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

PK_Study_Workflow acclimate 1. Animal Acclimatization & Fasting dosing 2. Oral Dosing (Control vs. Test Formulation) acclimate->dosing sampling 3. Serial Blood Sampling (0-24h) dosing->sampling processing 4. Plasma Preparation & Storage sampling->processing analysis 5. Bioanalysis (LC-MS/MS) processing->analysis pk_calc 6. PK Parameter Calculation (AUC, Cmax) analysis->pk_calc

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Managing off-target effects of Galegine in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Galegine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a guanidine (B92328) alkaloid originally isolated from the plant Galega officinalis. Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][2] Activation of AMPK by this compound can lead to a variety of metabolic effects, including increased glucose uptake and inhibition of fatty acid synthesis.[1][2]

Q2: What are the known off-target effects of this compound?

The most well-documented off-target effect of this compound is the inhibition of mitochondrial respiratory chain complex IV (cytochrome c oxidase).[2][3] At higher concentrations, this compound can also induce cytotoxicity, which may be independent of its effects on AMPK or mitochondrial respiration.[4] In animal studies, high doses of this compound have been associated with toxicity, including respiratory distress and organ damage.[4]

Q3: How does this compound compare to Metformin (B114582)?

This compound is a structural precursor to the biguanide (B1667054) drug metformin. Both compounds share the ability to activate AMPK and inhibit mitochondrial complex IV.[2][3] However, they exhibit differences in their potency and cellular uptake mechanisms. For instance, the uptake of metformin into some cells is dependent on the organic cation transporter 1 (OCT1), whereas this compound's uptake can be independent of this transporter.[5]

Q4: What are the initial signs of off-target effects in my cell culture experiments?

Common indicators of off-target effects include:

  • Unexpected changes in cell morphology or viability.

  • Phenotypes that do not align with the known consequences of AMPK activation.

  • Discrepancies between the concentration of this compound required to see the desired effect and the concentration that causes cytotoxicity.

  • Activation of cellular pathways unrelated to AMPK signaling.

Troubleshooting Guide for Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Workflow for Troubleshooting Unexpected Phenotypes

G cluster_0 Start: Unexpected Phenotype Observed cluster_1 Step 1: Assess Cytotoxicity cluster_2 Step 2: Differentiate On-Target vs. Off-Target Effects cluster_3 Step 3: Confirm Target Engagement cluster_4 Conclusion start Unexpected Phenotype (e.g., excessive cell death, unexpected signaling) dose_response Perform Dose-Response Cytotoxicity Assay (MTT/LDH) start->dose_response compare_ic50 Compare Cytotoxicity IC50 with Effective Concentration (EC50) for On-Target Effect dose_response->compare_ic50 ampk_mutant Use Cells with AMP-Insensitive AMPK (e.g., γ2 R531G mutant) compare_ic50->ampk_mutant If IC50 is close to EC50 complex_iv_assay Measure Mitochondrial Complex IV Activity compare_ic50->complex_iv_assay If phenotype persists at non-toxic concentrations cetsa_darts Perform Target Engagement Assay (CETSA or DARTS) ampk_mutant->cetsa_darts If phenotype is AMPK-independent complex_iv_assay->cetsa_darts If Complex IV is inhibited conclusion Refine Experimental Conditions or Re-evaluate Hypothesis cetsa_darts->conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Issue 1: Observed phenotype is inconsistent with AMPK activation.

  • Possible Cause: The observed effect may be due to an off-target activity of this compound, such as inhibition of mitochondrial complex IV or general cytotoxicity.

  • Troubleshooting Steps:

    • Differentiate AMPK-dependent vs. independent effects: A key experiment is to use cells expressing an AMP-insensitive mutant of AMPK (e.g., containing the γ2 subunit with an R531G mutation). If this compound still produces the phenotype in these cells, it is likely an AMPK-independent, off-target effect.[5][6]

    • Assess mitochondrial function: Measure mitochondrial complex IV activity in the presence of this compound. A decrease in activity would suggest that this off-target effect is contributing to the observed phenotype.

    • Perform a dose-response analysis: Compare the concentration of this compound required to elicit the phenotype of interest with the concentration that inhibits complex IV or causes cytotoxicity. If these concentrations overlap, off-target effects are likely confounding the results.

Issue 2: Excessive cell death or unexpected decrease in cell viability.

  • Possible Cause: The concentration of this compound being used may be cytotoxic to the specific cell line.

  • Troubleshooting Steps:

    • Determine the cytotoxic concentration (IC50): Perform a dose-response experiment using a cytotoxicity assay such as the MTT or LDH release assay to determine the IC50 of this compound in your cell line.

    • Work below the cytotoxic threshold: Ensure that the concentrations of this compound used in your experiments are well below the determined IC50 value to minimize confounding effects from cytotoxicity.

    • Use a positive control for cytotoxicity: Include a known cytotoxic agent as a positive control in your cytotoxicity assays to ensure the assay is performing correctly.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent experimental conditions, reagent stability, or cell line variability.

  • Troubleshooting Steps:

    • Standardize experimental parameters: Ensure consistency in cell density, passage number, incubation times, and reagent concentrations.

    • Verify this compound stability: Prepare fresh stock solutions of this compound and store them appropriately. Purity of synthesized this compound should also be confirmed.

    • Regularly check cell line health: Monitor cell morphology and growth rates to ensure the health and consistency of your cell line.

Quantitative Data Summary

Table 1: this compound Potency for On-Target and Off-Target Effects

ParameterTarget/EffectCell Line/SystemValueReference
EC50 (AMPK Activation) AMPK3T3-L1 adipocytes, L6 myotubes10 µM and above (concentration-dependent activation)[1]
IC50 (Complex IV Inhibition) Mitochondrial Complex IVIsolated rat liver mitochondria≥300 µM (at pH 7.4), ≥100 µM (at pH 7.9)[2]
IC50 (Cytotoxicity) Cell ViabilityDFW human melanoma cells630 µM
IC50 (Cytotoxicity) Cell ViabilitySK-MEL-5 human melanoma cells3300 µM

Key Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay

This protocol is adapted from a study on the cytotoxic effects of this compound on human melanoma cells.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.

  • Incubate the cells with this compound for the desired time period (e.g., 24 hours).

  • Add MTT solution to each well to a final concentration of 0.05% and incubate for 4 hours.

  • Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm (with a reference wavelength of 620 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2: Measuring Mitochondrial Complex IV Activity

Several commercial kits are available for measuring mitochondrial complex IV activity. The general principle involves monitoring the oxidation of reduced cytochrome c, which can be measured spectrophotometrically.

General Principle: Mitochondrial complex IV (cytochrome c oxidase) catalyzes the oxidation of reduced cytochrome c. This reaction can be monitored by measuring the decrease in absorbance at 550 nm, which is characteristic of reduced cytochrome c.

Generic Kit Components:

  • Assay Buffer

  • Reduced Cytochrome c Substrate

  • Enzyme Source (e.g., isolated mitochondria or cell lysate)

  • Inhibitor (e.g., potassium cyanide) for control experiments

General Methodology:

  • Prepare isolated mitochondria or cell lysates from control and this compound-treated cells.

  • In a microplate, add the assay buffer and the sample (mitochondria or lysate).

  • Initiate the reaction by adding the reduced cytochrome c substrate.

  • Immediately measure the decrease in absorbance at 550 nm over time using a microplate reader in kinetic mode.

  • The rate of decrease in absorbance is proportional to the complex IV activity.

  • Include a negative control with a known complex IV inhibitor (e.g., potassium cyanide) to confirm the specificity of the assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a ligand (this compound) to its target protein (e.g., AMPK) in a cellular context.[1][7][8][9][10] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • This compound

  • Cell line of interest

  • PBS and lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against the target protein (e.g., anti-AMPKα)

Methodology:

  • Treat intact cells with this compound at various concentrations or a vehicle control.

  • After incubation, wash the cells to remove unbound compound.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Signaling Pathway Diagrams

On-Target: this compound-Induced AMPK Signaling Pathway

G This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Promotes FattyAcid_Synthesis Fatty Acid Synthesis ACC->FattyAcid_Synthesis Catalyzes

Caption: The primary on-target effect of this compound is the activation of AMPK.

Off-Target: this compound's Effect on the Mitochondrial Electron Transport Chain

G cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP_Production ATP Production ATP_Synthase->ATP_Production This compound This compound This compound->ComplexIV Inhibits

Caption: A known off-target effect of this compound is the inhibition of Complex IV.

References

Technical Support Center: Assaying Galegine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and troubleshooting cell viability assays for evaluating the cytotoxic effects of Galegine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: My MTT or Resazurin (B115843) (AlamarBlue®) assay shows a decrease in signal at low this compound concentrations but the signal increases or plateaus at high concentrations. Is this a real biological effect?

A1: This is likely an artifact caused by assay interference. This compound, a guanidine-containing compound, can affect cellular metabolic activity and may also have intrinsic reducing potential. There are two primary causes for this U-shaped dose-response curve:

  • Direct Chemical Interference : At high concentrations, compounds with reducing properties can directly reduce tetrazolium salts (like MTT, MTS, XTT) or resazurin in a cell-free environment.[1][2] This chemical reaction mimics the metabolic activity of viable cells, leading to a false-positive signal that masks the compound's true cytotoxic effect.[3]

  • Metabolic Reprogramming : this compound is known to activate AMP-activated protein kinase (AMPK) and inhibit mitochondrial complex IV.[4][5] These actions alter the metabolic state of the cell, which can directly impact the readout of assays that rely on measuring NAD(P)H-dependent reductase activity, making the results difficult to interpret as a simple measure of cell viability.[6]

Recommended Action : Perform a cell-free control experiment to determine if this compound directly reduces your assay reagent.

Q2: How do I perform a cell-free control experiment to test for assay interference?

A2: A cell-free control is essential to validate your results from metabolic assays.[3]

Protocol: Cell-Free Interference Assay

  • Prepare a 96-well plate.

  • Add the same volume of cell culture medium (without cells) to each well as you would in your cellular experiment.

  • Add a serial dilution of this compound to the wells, matching the concentrations used in your cytotoxicity study. Include a "medium only" control.

  • Add the assay reagent (e.g., MTT, MTS, or resazurin) to each well according to the manufacturer's protocol.

  • Incubate the plate for the same duration and under the same conditions (e.g., 1-4 hours at 37°C) as your cell-based experiment.

  • Measure the absorbance or fluorescence. If the signal increases in a dose-dependent manner with the concentration of this compound, it confirms direct interference.[1]

Q3: My cell-free control confirms this compound interferes with my MTT assay. What are the best alternative assays?

A3: When a compound interferes with metabolic assays, it is crucial to use assays with different endpoints that are not based on cellular reduction potential.

  • ATP Quantification Assays (e.g., CellTiter-Glo®) : These assays measure the level of intracellular ATP, which is a robust indicator of viable, metabolically active cells.[7] ATP levels deplete rapidly upon cell death. This method is generally less susceptible to interference from reducing compounds.[8]

  • Membrane Integrity Assays (e.g., LDH Release) : These assays quantify the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes. This is a direct measure of cytotoxicity or cell lysis.

  • Protein Quantification Assays (e.g., Sulforhodamine B - SRB) : The SRB assay measures total cellular protein content, which correlates with the number of viable cells. It is independent of cellular metabolic activity and is a reliable alternative when interference is suspected.[1][2]

Q4: My replicate wells show high variability. What are the common causes?

A4: High variability can stem from several factors unrelated to the compound's effect:

  • Inconsistent Cell Seeding : A non-homogenous cell suspension is a primary cause. Ensure you thoroughly mix the cell suspension before and during plating.

  • Pipetting Errors : Calibrate your pipettes regularly. Inaccurate or inconsistent pipetting of cells, compounds, or reagents will lead to significant variability.

  • Edge Effects : Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.

  • Compound Precipitation : At high concentrations, this compound may precipitate out of the solution. Visually inspect the wells under a microscope. Precipitates can interfere with optical readings and reduce the effective concentration of the compound.[9]

Comparison of Key Cell Viability Assays

The choice of assay is critical when evaluating compounds like this compound that modulate cellular metabolism. The table below summarizes the principles and key considerations for the most common assays.

Assay TypePrincipleEndpointProsCons & this compound-Specific Considerations
MTT / MTS / XTT Enzymatic reduction of a tetrazolium salt by mitochondrial/cellular reductases in viable cells to form a colored formazan (B1609692) product.[7]ColorimetricInexpensive, well-established.High risk of interference. this compound's effect on mitochondrial function can alter results.[6] Susceptible to direct reduction by compounds.[10]
Resazurin (AlamarBlue®) Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.FluorometricMore sensitive than tetrazolium assays; homogeneous format.High risk of interference. Also based on reductase activity and susceptible to similar artifacts as MTT. Can be directly reduced by test compounds.
LDH Release Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.Colorimetric / LuminescentDirectly measures cytotoxicity/cell lysis, not metabolic activity.Timing is critical as it measures a late-stage event in cell death. Less sensitive for detecting anti-proliferative effects.
ATP Quantification (e.g., CellTiter-Glo®) Quantifies ATP, which is present in all metabolically active cells. The reagent lyses cells to release ATP, which generates a luminescent signal via a luciferase reaction.[7]LuminescentHighly sensitive, fast, and robust. Low potential for compound interference. Reflects viable cell number accurately.[8]Reagents can be more expensive. Changes in cellular ATP that are not related to viability could theoretically affect results.
SRB Assay Measures total biomass by staining cellular proteins with the sulforhodamine B (SRB) dye.ColorimetricSimple, inexpensive, and independent of metabolic activity. Less prone to interference from reducing compounds.[2]Requires a fixation step, which can lead to cell loss if not performed carefully.

Data Presentation

The following table presents example 50% inhibitory concentration (IC50) values for this compound as determined by an MTT assay in two human melanoma cell lines after 24 hours of treatment.

Cell LineAssay UsedIC50 Value (µM)
DFWMTT630
SK-MEL-5MTT3300

Note: As discussed, MTT-derived IC50 values for compounds like this compound should be interpreted with caution and ideally validated with an orthogonal, non-metabolic assay.

Mandatory Visualizations

Experimental & Logical Workflows

The following diagrams illustrate key decision-making and mechanistic pathways relevant to assessing this compound-induced cytotoxicity.

G start Start: Assess this compound Cytotoxicity q1 Is the assay based on mitochondrial reductase activity? (e.g., MTT, MTS, Resazurin) start->q1 cell_free Perform Cell-Free Control Assay q1->cell_free Yes alternative Select Alternative Assay: - ATP-based (e.g., CellTiter-Glo) - Membrane Integrity (e.g., LDH) - Protein-based (e.g., SRB) q1->alternative No q2 Does this compound directly reduce the reagent? cell_free->q2 interference High Risk of Interference. Data is unreliable. q2->interference Yes proceed_caution Proceed with caution. Include proper controls. q2->proceed_caution No interference->alternative end End: Reliable Cytotoxicity Data proceed_caution->end alternative->end

Caption: Workflow for selecting a suitable cell viability assay for this compound.

G cluster_mito Mitochondrial Effects This compound This compound AMPK AMPK Activation This compound->AMPK ComplexIV Complex IV Inhibition This compound->ComplexIV Mito Mitochondrion Bax ↑ Bax/Bcl-2 Ratio AMPK->Bax Indirect Effect ATP_dec ↓ ATP Production ComplexIV->ATP_dec ROS ↑ ROS ComplexIV->ROS ROS->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

Protocol 1: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

This protocol is recommended for assessing this compound cytotoxicity due to its robustness and low susceptibility to interference.

  • Cell Seeding : Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. Include wells for "no-cell" background controls.

  • Compound Treatment : After allowing cells to adhere (typically overnight), add serial dilutions of this compound to the appropriate wells. Include vehicle-only controls.

  • Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Reagent Preparation : Thaw the ATP assay buffer and substrate, equilibrating them to room temperature before mixing to form the final reagent.

  • Assay Execution : Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[7]

  • Add a volume of ATP assay reagent equal to the culture medium in each well (e.g., 100 µL reagent into 100 µL medium).[7]

  • Lysis & Signal Stabilization : Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Measurement : Read luminescence using a plate luminometer.

  • Data Analysis : Subtract the average background luminescence from all readings. Express the results as a percentage of the vehicle-treated control.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol directly measures cell death by quantifying plasma membrane damage.

  • Cell Seeding : Seed cells in a clear, flat-bottomed 96-well plate in 100 µL of culture medium.

  • Controls : Prepare triplicate wells for the following controls:

    • Untreated Control : Cells treated with vehicle only (for spontaneous LDH release).

    • Maximum LDH Release Control : Cells treated with a lysis buffer (provided in most kits) 15-45 minutes before the end of the experiment.

    • No-Cell Control : Medium only (for background).

  • Compound Treatment : Add serial dilutions of this compound to the experimental wells.

  • Incubation : Incubate the plate for the desired exposure period at 37°C.

  • Sample Collection : Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Preparation : Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Assay Execution : Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation : Incubate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction : Add 50 µL of stop solution (if required by the kit).

  • Measurement : Read the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Protocol 3: MTT Assay (For Comparative Purposes or When Interference is Ruled Out)

This protocol is provided for reference but should be used with extreme caution for compounds like this compound. A cell-free control is mandatory.

  • Cell Seeding : Seed cells in a clear, flat-bottomed 96-well plate in 100 µL of culture medium.

  • Compound Treatment : Treat cells with serial dilutions of this compound for the desired time.

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7]

  • Incubation : Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.[7]

  • Solubilization : Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well.[11]

  • Measurement : Mix thoroughly to ensure all formazan crystals are dissolved. Read the absorbance at ~570 nm.

  • Data Analysis : After subtracting background, express results as a percentage of the vehicle-treated control. Cross-reference any positive viability signals with cell morphology under a microscope to check for signs of cell death.

References

Methods to reduce variability in Galegine-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Galegine-based assays. Our goal is to help you reduce variability and ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

High variability in this compound assays can arise from multiple sources, from sample preparation to data analysis. This guide is designed to help you identify and address common issues.

High-Performance Liquid Chromatography (HPLC) Assays

Problem: Poor Peak Shape or Resolution

Potential CauseRecommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For this compound, a common mobile phase is a ratio of potassium dihydrogen phosphate (B84403) buffer (pH 3.5) and acetonitrile (B52724).[1]
Column Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Sample Overload Reduce the injection volume or dilute the sample.
Inadequate Sample Filtration Ensure all samples are filtered through a 0.45-micron membrane filter before injection to remove particulate matter.[1]

Problem: High Variability in Retention Time

Potential CauseRecommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature, for example, at 25 ± 2 °C.[1]
Inconsistent Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate pH adjustment.
Air Bubbles in the System Degas the mobile phase before use.

Problem: Inaccurate Quantification

Potential CauseRecommended Solution
Poor Standard Curve Prepare fresh standards for each run. Ensure the standard curve covers the expected concentration range of the samples. A good linearity (R² > 0.99) is crucial.[1]
Matrix Effects Perform a matrix effect evaluation by comparing the response of the analyte in the matrix extract to the response in a neat solution.[2] If matrix effects are significant, consider further sample purification steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4]
Inconsistent Sample Extraction Standardize the extraction procedure, including solvent volumes, extraction time, and temperature. Sonication can aid in achieving consistent extraction.[1]
Immunoassay (e.g., ELISA) Assays

While specific troubleshooting for this compound immunoassays is not widely published, the following general guidance for small molecule ELISAs can be applied.

Problem: High Background or Non-Specific Binding

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash steps and ensure complete aspiration of the wash buffer between steps.[5][6]
Ineffective Blocking Optimize the blocking buffer. Common blockers include BSA or casein.[7]
High Antibody Concentration Reduce the concentration of the primary or secondary antibody.[5]
Cross-Reactivity If the sample matrix is complex, consider a sample clean-up step to remove interfering substances.[8][9]

Problem: Weak or No Signal

Potential CauseRecommended Solution
Inactive Reagents Ensure reagents are stored correctly and are within their expiration date. Prepare fresh substrate solutions for each experiment.[5][10]
Incorrect Antibody Pairing Ensure the primary and secondary antibodies are compatible.
Low Analyte Concentration If samples are below the detection limit, consider concentrating the samples.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting this compound from plant material?

A1: A common method involves extracting the dried and powdered plant material with a solvent like 70% ethanol (B145695) or distilled water.[9][11] The extraction can be enhanced by shaking or sonication.[1] The resulting extract should be filtered to remove solid debris.[1] For cleaner samples, further purification using techniques like column chromatography or solid-phase extraction can be employed.[12][13]

Q2: How should I prepare my samples to minimize matrix effects in an LC-MS/MS assay?

A2: Matrix effects, caused by co-eluting compounds that suppress or enhance the ionization of this compound, are a common source of variability in LC-MS/MS assays.[3] To minimize these effects, several sample preparation techniques can be used, ranging from simple dilution to more rigorous extraction methods like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4] The choice of method will depend on the complexity of your sample matrix and the required sensitivity of the assay.[3]

Q3: What are the critical factors for developing a reliable HPLC method for this compound quantification?

A3: Key factors for a robust HPLC method for this compound include:

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: An isocratic system with a buffer such as 0.05 M potassium dihydrogen phosphate (pH = 3.5) and an organic modifier like acetonitrile is effective.[1]

  • Detection: UV detection at a wavelength of 232 nm is suitable for this compound.[1]

  • Standard Curve: A well-defined standard curve with a high correlation coefficient (e.g., R² = 0.998) is essential for accurate quantification.[1]

Q4: How can I ensure the stability of this compound in my samples during storage and handling?

A4: To ensure the stability of this compound, it is crucial to define appropriate storage and handling conditions during method development.[14] This includes assessing bench-top stability, freeze-thaw stability, and long-term storage stability.[14] For biological samples, it is important that the collection and storage procedures maintain the integrity of the analyte.[14] Factors such as temperature, exposure to light, and the type of storage container should be considered and standardized.[14]

Experimental Protocols

Protocol 1: this compound Extraction from Galega officinalis

This protocol is based on methodologies for extracting this compound from plant tissues.[1][9]

  • Sample Preparation: Dry the aerial parts of Galega officinalis at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 5 g of the powdered plant material.

    • Add 50 mL of 70% ethanol.

    • Shake the mixture at 110 rpm for 30 minutes at 25 °C.

    • Sonicate the mixture in an ultrasonic bath for 40 minutes at room temperature.[1]

  • Filtration and Concentration:

    • Filter the extract through Whatman filter paper.

    • Concentrate the filtrate in an oven at 50 °C.

  • Final Preparation:

    • Pass the concentrated extract through a 0.45-micron PVDF membrane filter before analysis.[1]

Protocol 2: HPLC Quantification of this compound

This protocol provides a method for the quantification of this compound using HPLC with UV detection.[1]

  • HPLC System:

    • Column: Reversed-phase C18 column (250 mm × 4.6 mm, 5 µm particle size).[1]

    • Detector: UV/Vis detector set at 232 nm.[1]

    • Column Temperature: 25 °C.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

  • Mobile Phase:

    • Prepare a mobile phase consisting of 0.05 M potassium dihydrogen phosphate (pH adjusted to 3.5) and acetonitrile in a 70:30 ratio.[1]

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Create a series of dilutions to generate a standard curve (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Analysis:

    • Inject the standards to generate a standard curve.

    • Inject the prepared samples.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.[1]

Visualizations

Troubleshooting_High_Variability_in_HPLC Start High Variability in HPLC Results Check_Peak_Shape Check Peak Shape and Resolution Start->Check_Peak_Shape Check_Retention_Time Check Retention Time Stability Start->Check_Retention_Time Check_Quantification Check Quantification Accuracy Start->Check_Quantification Poor_Peak_Shape Poor Peak Shape? Check_Peak_Shape->Poor_Peak_Shape RT_Shift Retention Time Shift? Check_Retention_Time->RT_Shift Inaccurate_Quant Inaccurate Quantification? Check_Quantification->Inaccurate_Quant Optimize_Mobile_Phase Optimize Mobile Phase Poor_Peak_Shape->Optimize_Mobile_Phase Yes Check_Column Check Column Health Poor_Peak_Shape->Check_Column Yes Adjust_Sample_Load Adjust Sample Load/Dilution Poor_Peak_Shape->Adjust_Sample_Load Yes End Consistent Results Poor_Peak_Shape->End No Stabilize_Temp Stabilize Column Temperature RT_Shift->Stabilize_Temp Yes Check_Mobile_Phase_Prep Check Mobile Phase Prep RT_Shift->Check_Mobile_Phase_Prep Yes Degas_Mobile_Phase Degas Mobile Phase RT_Shift->Degas_Mobile_Phase Yes RT_Shift->End No Rebuild_Std_Curve Rebuild Standard Curve Inaccurate_Quant->Rebuild_Std_Curve Yes Assess_Matrix_Effects Assess Matrix Effects Inaccurate_Quant->Assess_Matrix_Effects Yes Standardize_Extraction Standardize Extraction Inaccurate_Quant->Standardize_Extraction Yes Inaccurate_Quant->End No

Caption: Troubleshooting workflow for high variability in HPLC results.

Analytical_Method_Selection Start Select Analytical Method for this compound Sample_Matrix What is the sample matrix? Start->Sample_Matrix Plant_Extract Plant Extract Sample_Matrix->Plant_Extract Simple Biological_Fluid Biological Fluid (Plasma, Urine) Sample_Matrix->Biological_Fluid Complex Sensitivity_Needed High Sensitivity Required? Plant_Extract->Sensitivity_Needed LC_MS_MS LC-MS/MS Biological_Fluid->LC_MS_MS HPLC_UV HPLC-UV Sensitivity_Needed->HPLC_UV No Sensitivity_Needed->LC_MS_MS Yes High_Throughput High Throughput Needed? High_Throughput->HPLC_UV No High_Throughput->LC_MS_MS Moderate ELISA Immunoassay (ELISA) High_Throughput->ELISA Yes HPLC_UV->High_Throughput LC_MS_MS->High_Throughput

Caption: Decision tree for selecting an analytical method for this compound.

Matrix_Effects_Impact Analyte This compound in Sample Ion_Source LC-MS Ion Source Analyte->Ion_Source Matrix Co-eluting Matrix Components Matrix->Ion_Source Ion_Suppression Ion Suppression Ion_Source->Ion_Suppression Ion_Enhancement Ion Enhancement Ion_Source->Ion_Enhancement Inaccurate_Result Inaccurate Quantification (High Variability) Ion_Suppression->Inaccurate_Result Ion_Enhancement->Inaccurate_Result

Caption: Impact of matrix effects on LC-MS quantification.

References

Technical Support Center: Enhancing Galegine Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Galegine for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro studies?

This compound is a guanidine (B92328) derivative originally isolated from Galega officinalis. It is a precursor to the biguanide (B1667054) class of antidiabetic drugs, including metformin. For in vitro studies, achieving appropriate and consistent solubility of this compound is crucial for accurate and reproducible experimental results. Poor solubility can lead to inaccurate dosing, precipitation in cell culture media, and ultimately, unreliable data.

Q2: What are the general solubility properties of this compound?

This compound, as a free base, is a strong base. It is generally known to be freely soluble in polar solvents like water and alcohol, with limited solubility in non-polar organic solvents.[1][2] The hydrochloride salt of this compound is often used in research and has defined solubility in certain solvents.

Q3: What are the recommended solvents for dissolving this compound for in vitro assays?

Water and Dimethyl sulfoxide (B87167) (DMSO) are common solvents for preparing stock solutions of this compound for in vitro experiments.[3] For cell-based assays, it is critical to use cell culture grade solvents.

Q4: What is the maximum concentration of DMSO that can be used in cell culture experiments with this compound?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cell lines or long-term incubation.[4] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q5: Can I heat the solution to improve this compound's solubility?

Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to use a controlled heating method, such as a water bath, and to avoid excessive temperatures that could lead to degradation of the compound.

Q6: Is sonication a suitable method for dissolving this compound?

Yes, sonication can be an effective technique to break down compound agglomerates and enhance the rate of dissolution, particularly when preparing solutions in solvents like DMSO.[3]

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen solvent.

dot

start Start: Poor this compound Solubility agitate Increase Agitation (Vortexing/Stirring) start->agitate Initial Step sonicate Apply Sonication agitate->sonicate If still insoluble heat Gentle Heating (e.g., 37-50°C) sonicate->heat If needed check_dissolution Assess Solubility heat->check_dissolution cosolvent Consider a Co-solvent (e.g., DMSO) check_dissolution->cosolvent No success Solubility Achieved check_dissolution->success Yes ph_adjust pH Adjustment (for aqueous solutions) cosolvent->ph_adjust If applicable re_evaluate Re-evaluate Solvent Choice or Experimental Concentration ph_adjust->re_evaluate If still insoluble re_evaluate->start

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Troubleshooting Steps:

  • Increase Agitation: Ensure vigorous and prolonged vortexing or stirring.

  • Apply Sonication: Use an ultrasonic bath to break up any particulate matter.

  • Gentle Heating: Warm the solvent in a water bath (typically not exceeding 50°C) to increase solubility.

  • Use of Co-solvents: If using an aqueous buffer, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into the aqueous medium.

  • pH Adjustment: Since this compound is a strong base, its solubility in aqueous solutions can be influenced by pH. Adjusting the pH might be necessary, but ensure the final pH is compatible with your experimental system.

  • Re-evaluate Solvent and Concentration: If the above steps fail, consider if the chosen solvent is appropriate for the desired concentration. It may be necessary to select a different solvent or work with a lower concentration of this compound.

Issue 2: this compound precipitates after being added to cell culture medium.

Possible Causes:

  • "Salting out": The high concentration of salts in the cell culture medium can reduce the solubility of a compound, causing it to precipitate.

  • pH Shift: The pH of your stock solution and the cell culture medium may differ, leading to a change in the ionization state and solubility of this compound.

  • Temperature Change: Adding a cold stock solution to a warm medium can sometimes cause precipitation.

  • High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in that complex aqueous environment.

Troubleshooting Steps:

  • Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Slow Addition: Add the stock solution dropwise to the medium while gently swirling. This avoids localized high concentrations.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of medium before adding it to the final culture volume.

  • Lower the Stock Concentration: If precipitation persists, try preparing a more dilute stock solution.

  • Filter Sterilization: If a fine precipitate forms, consider filter-sterilizing the final this compound-containing medium through a 0.22 µm filter before adding it to the cells. Be aware that this may remove some of the precipitated compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound hydrochloride.

SolventSolubilityNotes
Water43.33 mg/mL (264.77 mM)Ultrasonication may be required.
DMSO5.2 mg/mL (31.78 mM)Requires ultrasonication. The hygroscopic nature of DMSO can affect solubility. Use freshly opened DMSO.
EthanolData not availableThis compound is generally considered soluble in alcohol, but specific quantitative data is not readily available.
PBS (Phosphate-Buffered Saline)Data not availableSolubility is expected to be good due to its polarity, but may be influenced by the salt concentration.

Data for this compound hydrochloride.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound hydrochloride (Molar Mass: 163.65 g/mol ), you will need 1.6365 mg.

  • Weigh the compound: Carefully weigh the calculated amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of DMSO to the tube.

  • Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 15-30 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (recommended): To minimize the final DMSO concentration, first prepare an intermediate dilution. For example, to achieve a final concentration of 100 µM, you can dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution.

  • Prepare the final working solution: Add the required volume of the intermediate solution (or the stock solution if not preparing an intermediate) to the pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

  • Sterile Filtration (Optional): If you observe any fine precipitate, you can filter the final working solution through a 0.22 µm syringe filter before adding it to your cells.

Signaling Pathway

This compound is known to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a central role in regulating metabolism.

dot

cluster_upstream Upstream Activation cluster_downstream Downstream Effects This compound This compound amp_atp ↑ AMP/ATP Ratio This compound->amp_atp ampk AMPK Activation amp_atp->ampk glucose_uptake ↑ Glucose Uptake ampk->glucose_uptake stimulates fatty_acid_oxidation ↑ Fatty Acid Oxidation ampk->fatty_acid_oxidation stimulates protein_synthesis ↓ Protein Synthesis ampk->protein_synthesis inhibits lipogenesis ↓ Lipogenesis ampk->lipogenesis inhibits

Caption: Simplified diagram of the AMPK signaling pathway activated by this compound.

References

Technical Support Center: Elicitor-Mediated Enhancement of Galegine Production in Hairy Root Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for increasing galegine production in hairy root cultures of Galega officinalis through elicitor treatment.

Frequently Asked Questions (FAQs)

Q1: What are hairy root cultures and why are they used for this compound production?

A1: Hairy root cultures, also known as transformed root cultures, are derived from plant tissues infected with the soil bacterium Agrobacterium rhizogenes.[1][2] This bacterium transfers a part of its DNA to the plant cells, inducing the formation of highly branched, fast-growing roots.[1] These cultures are advantageous for producing secondary metabolites like this compound because they exhibit genetic and biochemical stability, have a high growth rate in media without growth regulators, and can be cultivated in large-scale bioreactors.[3][4] This makes them a consistent and controllable platform for producing valuable plant-derived compounds.

Q2: What is an elicitor and how does it increase this compound production?

A2: Elicitors are compounds that stimulate defense responses in plants, leading to the increased production of secondary metabolites.[5][6] When applied to hairy root cultures, elicitors trigger signaling pathways that activate the biosynthesis of compounds like this compound, which is an alkaloid with potential therapeutic properties.[3][7] This process, known as elicitation, is a common strategy to enhance the yield of desired phytochemicals in plant tissue cultures.[8][9]

Q3: Which elicitors are effective for increasing this compound production in Galega officinalis hairy roots?

A3: Research has shown that various biotic and abiotic elicitors can enhance this compound production. Specifically, chitosan (B1678972), salicylic (B10762653) acid (SA), and ultrasound have been successfully used to increase this compound content in Galega officinalis hairy root cultures.[3][10] The effectiveness of each elicitor depends on its concentration and the duration of the treatment.[3]

Q4: What are the general signaling pathways activated by elicitors like salicylic acid?

A4: Elicitors like salicylic acid (SA) activate complex signaling cascades within the plant cells.[11][12] Upon perception of the elicitor, a series of events is triggered, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of protein kinases.[13][14] These initial events lead to the accumulation of SA, which then activates downstream defense genes, including those involved in secondary metabolite biosynthesis.[15][16] A key regulator in the SA pathway is the NPR1 protein, which, upon activation by SA, moves to the nucleus and interacts with transcription factors to induce the expression of defense-related genes.[12][15]

Troubleshooting Guide

Problem 1: Low or no induction of hairy roots after infection with Agrobacterium rhizogenes.

  • Possible Cause: Inefficient bacterial strain or low bacterial density.

    • Solution: Ensure the use of a virulent strain of A. rhizogenes, such as A4, which has been shown to be effective for Galega officinalis.[3][10] Optimize the bacterial concentration in the infection medium. A higher density may be required, but excessive bacteria can be detrimental to the explant.

  • Possible Cause: Inappropriate explant type or age.

    • Solution: The type and developmental stage of the plant tissue used as an explant are critical.[17] Young, actively growing tissues, such as leaf discs or stem segments, are often more susceptible to transformation. Experiment with different explant sources from healthy, in vitro-grown plantlets.

  • Possible Cause: Suboptimal co-cultivation conditions.

    • Solution: The co-cultivation period (the time explants and bacteria are cultured together) is crucial.[17] A period of 2-3 days is typical. Ensure the co-cultivation medium does not contain antibiotics that would inhibit bacterial growth. The temperature and light conditions during this period should also be optimized.

Problem 2: Hairy root cultures are growing slowly or appear unhealthy.

  • Possible Cause: Suboptimal culture medium composition.

    • Solution: Hairy roots of G. officinalis can be grown on a basal medium such as Murashige and Skoog (MS) or Gamborg's B5 medium, often without plant growth regulators.[1] Ensure the medium contains the necessary macro- and micronutrients and a suitable carbon source (e.g., sucrose). The pH of the medium should be adjusted to the optimal range (typically 5.6-5.8) before autoclaving.

  • Possible Cause: Contamination of the culture.

    • Solution: Strict aseptic techniques are essential. If contamination occurs, discard the contaminated cultures. To prevent further contamination, ensure all equipment and media are properly sterilized and work in a laminar flow hood. After the co-cultivation phase, washing the explants and using an appropriate antibiotic (e.g., cefotaxime) in the subsequent culture medium can eliminate residual Agrobacterium.[4]

  • Possible Cause: Inadequate aeration in liquid culture.

    • Solution: For liquid cultures in flasks, maintain an appropriate culture volume-to-flask volume ratio (e.g., 1:5) and agitate the cultures on an orbital shaker at a suitable speed (e.g., 100-120 rpm) to ensure adequate oxygen supply. For larger-scale bioreactors, ensure proper aeration and agitation rates are maintained.

Problem 3: Elicitor treatment does not significantly increase this compound production.

  • Possible Cause: Incorrect elicitor concentration or treatment duration.

    • Solution: The response to elicitors is highly dependent on concentration and exposure time.[3][9] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific hairy root line. Refer to the data in Table 1 for starting points based on published research. For example, with salicylic acid, a concentration of 200-300 µM for 4 days has been shown to be effective.[3]

  • Possible Cause: Hairy roots are not in the optimal growth phase for elicitation.

    • Solution: Elicitation is generally most effective when applied to cultures in the late logarithmic or early stationary phase of growth.[3] At this stage, the biomass is substantial, and the cells are metabolically active and responsive to stimuli. Monitor the growth curve of your hairy root cultures to determine the optimal time for elicitor application.

  • Possible Cause: Ineffective elicitor solution.

    • Solution: Prepare fresh elicitor stock solutions and sterilize them appropriately (e.g., by filter sterilization) before adding them to the culture medium. Ensure the chemical integrity of the elicitor has not been compromised during storage.

Problem 4: Difficulty in accurately quantifying this compound content.

  • Possible Cause: Inefficient extraction of this compound from the hairy root biomass.

    • Solution: A robust extraction method is critical for accurate quantification. A common method involves homogenizing the dried, powdered root material in an acidic aqueous solution, followed by purification steps.[3][18] Ensure complete extraction by optimizing the solvent-to-sample ratio and the extraction time.

  • Possible Cause: Issues with the analytical method (e.g., HPLC).

    • Solution: High-Performance Liquid Chromatography (HPLC) is a standard method for this compound quantification.[3][10] Ensure the HPLC system is properly calibrated with a this compound standard. Optimize the mobile phase composition, flow rate, and column temperature to achieve good separation and a sharp peak for this compound. The UV detection wavelength should be set appropriately (e.g., 232 nm).[3]

Quantitative Data Summary

The following table summarizes the effects of different elicitors on this compound production in Galega officinalis hairy root cultures, based on published data. This information can serve as a starting point for optimizing elicitation protocols.

Table 1: Effect of Various Elicitors on this compound Production in G. officinalis Hairy Root Cultures

ElicitorConcentrationTreatment DurationThis compound Content (mg/g FW)Fold Increase vs. ControlReference
Control --Not specified, baseline1x[3]
Chitosan 100 mg/L2 daysNot significantly different from control-[3]
200 mg/L2 daysIncreased-[3]
400 mg/L2 daysIncreased-[3]
100 mg/L4 daysNot significantly different from control-[3]
200 mg/L4 daysIncreased-[3]
400 mg/L4 daysIncreased-[3]
Salicylic Acid 100 µM2 daysNot significantly different from control-[3]
200 µM2 daysNot significantly different from control-[3]
300 µM2 daysNot significantly different from control-[3]
100 µM4 daysNot significantly different from control-[3]
200 µM4 days12.58Significant increase[3]
300 µM4 days12.38Significant increase[3]
Ultrasound 1 min2 daysIncreased-[3]
2 min2 daysIncreased-[3]
4 min2 days14.55 Highest increase [3]

Experimental Protocols

1. Hairy Root Induction and Establishment

  • Explant Preparation: Use young, healthy leaves from in vitro-grown Galega officinalis plantlets as explants.

  • Bacterial Culture: Culture Agrobacterium rhizogenes strain A4 in a suitable liquid medium (e.g., YEP) overnight on a shaker at 28°C.

  • Infection: Wound the leaf explants with a sterile scalpel and immerse them in the bacterial suspension for 15-30 minutes.

  • Co-cultivation: Blot the infected explants on sterile filter paper and place them on a hormone-free, solid MS medium. Co-cultivate in the dark for 2-3 days at 25°C.

  • Bacterial Elimination: Transfer the explants to a fresh solid MS medium containing an antibiotic such as cefotaxime (B1668864) (e.g., 500 mg/L) to eliminate the bacteria. Subculture every 2 weeks on fresh medium with a gradually decreasing concentration of the antibiotic.

  • Root Proliferation: Once hairy roots emerge from the wound sites, excise them and transfer them to a hormone-free liquid MS medium for proliferation on an orbital shaker.

  • Line Selection: Select the fastest-growing and most highly branched hairy root line for further experiments.

2. Elicitor Treatment

  • Culture Growth: Grow the selected hairy root line in liquid MS medium until it reaches the late logarithmic phase of growth.

  • Elicitor Preparation: Prepare stock solutions of the desired elicitors (e.g., chitosan dissolved in dilute acetic acid, salicylic acid in ethanol, or prepare for ultrasound treatment). Sterilize the solutions by filtration through a 0.22 µm membrane filter.

  • Elicitation: Add the sterile elicitor solution to the hairy root cultures to achieve the desired final concentration. For ultrasound treatment, place the culture flasks in an ultrasonic bath for the specified duration.

  • Incubation: Continue to incubate the treated cultures under the same conditions for the desired treatment period (e.g., 2 or 4 days).

  • Harvesting: After the treatment period, harvest the hairy roots by vacuum filtration, wash them with distilled water, blot them dry, and record the fresh weight. Store the samples at -80°C until analysis.

3. This compound Extraction and Quantification by HPLC

  • Sample Preparation: Freeze-dry the harvested hairy roots and grind them into a fine powder.

  • Extraction: Extract a known weight of the powdered root material with an appropriate solvent. For instance, use an aqueous solution of 0.05 M potassium dihydrogen phosphate (B84403) (pH 3.5) and acetonitrile (B52724) (70:30 v/v).[3] Vortex the mixture and sonicate in an ultrasonic bath.

  • Purification: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of 0.05 M potassium dihydrogen phosphate (pH 3.5) and acetonitrile (70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 232 nm.[3]

    • Quantification: Prepare a standard curve using a pure this compound standard. Identify and quantify the this compound peak in the samples by comparing its retention time and peak area to the standard curve.

Visualizations

Experimental_Workflow cluster_induction Hairy Root Induction cluster_culture Culture Establishment & Proliferation cluster_elicitation Elicitation cluster_analysis Analysis explant Explant Preparation (e.g., Leaf Discs) infection Infection with Agrobacterium rhizogenes explant->infection cocultivation Co-cultivation (2-3 days) infection->cocultivation elimination Bacterial Elimination (Antibiotic Treatment) cocultivation->elimination proliferation Root Proliferation (Liquid Medium) elimination->proliferation selection Selection of High-Growth Line proliferation->selection growth_phase Growth to Optimal Phase selection->growth_phase elicitor_app Elicitor Application (SA, Chitosan, Ultrasound) growth_phase->elicitor_app incubation Incubation (e.g., 2-4 days) elicitor_app->incubation harvest Harvesting Roots incubation->harvest extraction This compound Extraction harvest->extraction hplc HPLC Quantification extraction->hplc

Caption: Experimental workflow for elicitor-mediated this compound production.

Salicylic_Acid_Signaling elicitor Salicylic Acid (Elicitor) receptor SA Receptors (e.g., NPR3/NPR4) elicitor->receptor npr1_complex NPR1 Complex (Cytoplasm) (Inactive) receptor->npr1_complex Conformational Change npr1_nucleus NPR1 (Nucleus) (Active) npr1_complex->npr1_nucleus Translocation tga TGA Transcription Factors npr1_nucleus->tga Interaction defense_genes Defense Gene Expression tga->defense_genes Activation galegine_biosynthesis This compound Biosynthesis defense_genes->galegine_biosynthesis

Caption: Simplified salicylic acid signaling pathway.

References

Technical Support Center: Galegine Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with galegine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a guanidine (B92328) alkaloid known for its hypoglycemic (blood sugar lowering) properties.[1][2] Its discovery and study led to the development of the biguanide (B1667054) class of antidiabetic drugs, including metformin.[3][4] The primary natural source of this compound is the plant Galega officinalis, commonly known as Goat's Rue.[1][2]

Q2: Which extraction method provides the highest yield of this compound?

A2: The choice of solvent significantly impacts the extraction yield. Studies have shown that using water as a solvent can result in the highest extraction yield and this compound content compared to ethanol (B145695) or acetone (B3395972) mixtures.[5][6] However, other solvent systems, like 90% acetone-water, may yield higher concentrations of other bioactive compounds like phenols and flavonoids.[5][6] Traditional methods like heating or soxhlet extraction can risk thermal degradation of the target compounds.[7]

Q3: How can I monitor the success of my extraction and purification steps?

A3: Thin-Layer Chromatography (TLC) is a rapid and inexpensive qualitative method to track the presence of this compound in different fractions.[1][7] For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the most common method used.[7][8][9] Comparing the retention time of your sample's peaks to a this compound standard will confirm its presence and allow for quantification based on peak area.[7]

Q4: What is the primary mechanism of action for this compound?

A4: this compound's metabolic effects are largely attributed to its ability to activate AMP-activated protein kinase (AMPK).[3][10][11] Activation of AMPK can explain many of this compound's downstream effects, including increased glucose uptake in cells and the inhibition of enzymes involved in fatty acid synthesis.[3][5][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Guide 1: Low Yield of this compound in Crude Extract
Potential Cause Troubleshooting Steps
Incorrect Plant Material/Harvest Time The concentration of this compound varies significantly in different parts of Galega officinalis and with its growth stage. Reproductive tissues (flowers, pods) have the highest concentration, followed by leaves and then stems. The highest concentration is typically found at the immature pod stage. Ensure you are using the appropriate plant part and harvesting at the optimal time.
Inefficient Extraction Solvent While various solvents can be used, studies indicate that water extraction provides the highest yield of this compound itself.[5][6] If using hydro-alcoholic mixtures, optimize the water-to-alcohol ratio.
Degradation During Extraction Traditional heating methods can lead to the thermal decomposition of this compound.[7] Consider using methods that operate at or near room temperature, such as ultrasonic-assisted extraction (UAE) or maceration, to minimize degradation.
Insufficient Extraction Time Ensure the plant material has adequate contact time with the solvent. For maceration, this could be 24 hours or more.[7] For UAE, ensure the sonication time is optimized (e.g., 30-40 minutes).
Guide 2: Poor Separation and Purity after Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase Silica gel is a commonly used stationary phase for separating this compound from less polar compounds.[1][2] For separating highly polar compounds in aqueous extracts, Sephadex columns may be more suitable.[7]
Poor Mobile Phase Selection The polarity of the mobile phase is critical. A common strategy is to start with a non-polar solvent (e.g., hexane (B92381) or chloroform) to elute non-polar impurities, then gradually increase the polarity by adding solvents like ethyl acetate (B1210297) and methanol (B129727) to elute this compound and other polar compounds.[1][2][7] Use TLC with various solvent systems to determine the optimal mobile phase for separation before running the column.[7]
Column Overloading Loading too much crude extract onto the column will result in poor separation and broad, overlapping peaks. As a general rule, the sample amount should be 1-5% of the weight of the stationary phase.
Co-elution of Impurities If impurities with similar polarity to this compound are present, a single chromatography step may be insufficient. Consider a secondary purification step, such as using Molecularly Imprinted Polymers (MIPs), which offer high selectivity for the target molecule. Combining column chromatography with a subsequent MIP step has been shown to enhance purification efficiency significantly.[1][2]
Guide 3: Issues with HPLC Analysis (e.g., Peak Tailing)
Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions This compound, as a basic compound, can interact strongly with ionized silanol groups on the surface of standard silica-based HPLC columns, leading to peak tailing.[12]
Solution 1: Adjust Mobile Phase pH: Operate at a lower pH (e.g., using a phosphate (B84403) buffer at pH 3.5) to suppress the ionization of silanol groups.[12]
Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated ("end-capped") to minimize these secondary interactions.[13]
Column Contamination or Degradation Accumulation of sample matrix components on the column frit or at the head of the column can cause peak distortion for all analytes.[14]
Solution: Use a guard column to protect the analytical column. If peak shape degrades, replace the guard column. Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to asymmetrical peaks.[13][14]
Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[13]

Data and Performance Metrics

Table 1: this compound Content in Galega officinalis

Plant PartThis compound Concentration (mg/g dry weight)
Reproductive Tissues~7.0
Leaf Tissues~4.0
Stem Tissues~1.0
Data sourced from publicly available research.

Table 2: Comparison of Purification Methods

MethodThis compound Adsorbed (µg/g of polymer)Efficiency Improvement
GO-MIP on raw extract193-
GO-MIP after Column Chromatography330~1.7x
GO-MIP: Graphene Oxide - Molecularly Imprinted Polymer. Data suggests pre-purification with column chromatography significantly improves the performance of selective adsorbents.[7]

Visual Guides and Workflows

Extraction_Purification_Workflow General Workflow for this compound Extraction and Purification cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant Dried Galega officinalis (leaves, flowers) Grind Grind to Fine Powder Plant->Grind Extract Solvent Extraction (e.g., Water or 70% Ethanol, Ultrasonic-Assisted) Grind->Extract Filter Filtration Extract->Filter Crude Crude Extract Filter->Crude CC Column Chromatography (Silica Gel) Crude->CC Elute Gradient Elution (Increasing Polarity) CC->Elute Fractions Collect Fractions Elute->Fractions TLC TLC Analysis Fractions->TLC Pool Pool this compound-Rich Fractions TLC->Pool MIP Optional: MIP Purification (High Selectivity) Pool->MIP Pure Purified this compound Pool->Pure If MIP is skipped MIP->Pure HPLC HPLC Quantification Pure->HPLC Galegine_Signaling_Pathway Simplified Signaling Pathway of this compound Action This compound This compound AMPK AMPK (AMP-activated protein kinase) This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits GlucoseUptake Glucose Transporter (e.g., GLUT4) AMPK->GlucoseUptake Stimulates Translocation FAS Fatty Acid Synthesis ACC->FAS Leads to Cell Increased Glucose Uptake GlucoseUptake->Cell

References

Technical Support Center: Galegine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Galegine to ensure its stability and the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

There are varying recommendations for the storage of solid this compound. For long-term storage, ambient temperatures of 22-25°C have been suggested.[1] However, to minimize degradation, it is best practice to store it in a cool, dry place, protected from light.

Q2: How should I store this compound stock solutions?

For optimal stability, this compound hydrochloride stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[2] Store these aliquots under the following conditions:

  • -80°C for up to 6 months.[2]

  • -20°C for up to 1 month.[2]

Always ensure the solutions are in tightly sealed containers to protect them from moisture.[2]

Q3: Is this compound sensitive to light or moisture?

Q4: What solvents are suitable for dissolving this compound?

The choice of solvent will depend on the experimental requirements. For creating stock solutions, it is crucial to select a solvent in which this compound is readily soluble and stable. If using water to prepare a stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored according to the recommended temperature, light, and moisture guidelines.

    • Check for Repeated Freeze-Thaw Cycles: Excessive freeze-thaw cycles can degrade the compound.[2] If the stock solution was not aliquoted, this might be the cause.

    • Assess Purity: If degradation is suspected, the purity of the this compound stock can be assessed using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Visible changes in the physical appearance of solid this compound (e.g., clumping, discoloration).

  • Possible Cause: Moisture absorption or degradation.

  • Troubleshooting Steps:

    • Evaluate Storage Environment: Assess whether the storage container was properly sealed and if the storage environment had high humidity.

    • Purity Analysis: Perform a purity analysis (e.g., via HPLC or TLC) to determine if the compound has degraded.

    • Discard if Necessary: If significant degradation is confirmed, it is advisable to use a fresh batch of this compound to ensure the reliability of experimental results.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Solid Ambient (22-25°C)Long-termStore in a cool, dry place, protected from light.
Stock Solution -20°C1 monthAliquot to avoid freeze-thaw cycles; store sealed and away from moisture.[2]
Stock Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles; store sealed and away from moisture.[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required based on the specific HPLC system and column used.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve it in a suitable solvent (e.g., water or a specific buffer) to a known concentration. This will serve as the reference standard.

  • Preparation of Stability Samples:

    • Prepare several aliquots of a this compound solution at a known concentration.

    • Store these aliquots under different conditions to be tested (e.g., different temperatures, light exposure).

  • HPLC Analysis:

    • Mobile Phase: A suitable mobile phase needs to be developed. A common starting point for polar compounds like this compound could be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Column: A C18 column is a versatile choice for reverse-phase HPLC.

    • Injection: At specified time points (e.g., 0, 24, 48, 72 hours), inject the standard solution and the stability samples into the HPLC system.

    • Detection: Use a UV detector at an appropriate wavelength to detect this compound. The wavelength of maximum absorbance for this compound should be determined by running a UV scan.

  • Data Analysis:

    • Compare the peak area of this compound in the stability samples to the peak area of the initial sample (time 0) and the standard solution.

    • A decrease in the peak area of this compound over time indicates degradation.

    • The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Mandatory Visualization

Galegine_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_freeze_thaw Were solutions aliquoted to avoid freeze-thaw cycles? check_storage->check_freeze_thaw Yes improper_storage Improper Storage Identified check_storage->improper_storage No improper_handling Improper Handling Identified check_freeze_thaw->improper_handling No assess_purity Assess Purity (e.g., HPLC) check_freeze_thaw->assess_purity Yes use_fresh_stock Use Fresh Stock of this compound improper_storage->use_fresh_stock improper_handling->use_fresh_stock degraded Is this compound Degraded? assess_purity->degraded degraded->use_fresh_stock Yes review_protocol Review Experimental Protocol degraded->review_protocol No end_good Results Consistent use_fresh_stock->end_good end_bad Continue Troubleshooting review_protocol->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Galegine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Galegine extracts. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in herbal extracts like this compound can stem from multiple factors throughout the production and handling process. These can be broadly categorized into three main areas:

  • Raw Material Variation: The botanical source material, Galega officinalis, is a significant contributor to variability.[1][2][3][4][5] Key factors include:

    • Genetics: Different plant populations and subspecies can have varying levels of active compounds.[3]

    • Geographical Location and Cultivation Conditions: Soil composition, climate (temperature, rainfall, sunlight), and fertilization methods all impact the phytochemical profile of the plant.[1][2]

    • Harvesting: The time of harvest and the specific plant parts used (leaves, flowers, stems) significantly affect this compound concentration.[1][6] For instance, reproductive tissues tend to have the highest levels.[6]

    • Post-Harvest Handling: Drying, grinding, and storage conditions of the raw plant material can lead to degradation of active compounds.[1]

  • Extraction Process Inconsistencies: The methods used to extract this compound from the plant material are critical for consistency.[1][3] Important parameters include:

    • Solvent Choice: The type of solvent (e.g., water, ethanol, or a blend) and its polarity will determine the efficiency and selectivity of the extraction.[3][5]

    • Extraction Parameters: Variations in temperature, duration, and the solvent-to-solid ratio can lead to different yields and purity of the final extract.[1][5]

    • Equipment: Differences in extraction equipment can introduce variability.[1]

  • Post-Extraction Handling: The steps following extraction can also introduce inconsistencies.[1]

    • Solvent Removal: Inconsistent drying or solvent evaporation processes can affect the final concentration of the extract.[1]

    • Storage: Improper storage of the final extract can lead to degradation of this compound.[1]

Q2: How can I assess the consistency of my this compound extract batches?

To ensure reliable and reproducible experimental results, it is crucial to implement robust quality control measures. This involves a combination of analytical techniques to create a chemical fingerprint of each batch.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of this compound.[7][8] It allows for the precise measurement of the this compound concentration in each batch. Thin-Layer Chromatography (TLC) can also be used for qualitative identification.[6][9]

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying this compound and other related compounds in the extract.[6]

  • Multivariate Statistical Analysis: For complex extracts, analyzing the entire chromatographic fingerprint using multivariate statistical tools can help identify and compare batch-to-batch variations.[2][4]

Q3: What are the known biological effects of this compound that could be affected by variability?

This compound is known to exert its effects primarily through the activation of AMP-activated protein kinase (AMPK).[10][11][12] This can lead to several downstream effects, and variability in this compound concentration can impact the magnitude of these responses:

  • Enhanced Glucose Uptake: this compound stimulates glucose uptake in cells like adipocytes and myotubes.[10][11]

  • Inhibition of Fatty Acid Synthesis: Through AMPK activation, this compound can inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[10][11]

  • Down-regulation of Lipogenic Genes: this compound has been shown to down-regulate genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and sterol-regulatory element-binding protein (SREBP).[10][11]

  • Inhibition of Gluconeogenesis: this compound can reduce the production of glucose in the liver.[13]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Extract Batches

You notice that different batches of your this compound extract produce varying levels of a specific biological response (e.g., glucose uptake, enzyme inhibition).

Troubleshooting Workflow:

G A Inconsistent Biological Activity B Quantify this compound Concentration in Each Batch (HPLC/LC-MS) A->B C Is this compound concentration consistent across batches? B->C D No C->D No E Yes C->E Yes F Source of variability is likely the extract's active principle concentration. Review raw material sourcing, extraction, and handling protocols. D->F G Source of variability may be other components in the extract or the bioassay itself. E->G H Perform bioassay with a this compound standard to confirm assay consistency. G->H I Analyze extracts for interfering compounds. G->I

Caption: Troubleshooting workflow for inconsistent biological activity.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Variable this compound Concentration Quantify the this compound content in each batch using a validated HPLC or LC-MS method. Normalize the extract concentration based on the this compound content for consistent dosing in your experiments.
Presence of Interfering Compounds The complex nature of herbal extracts means other compounds could be influencing the biological activity.[3] Analyze the chemical profile of different batches using LC-MS to identify any significant variations in other components.
Bioassay Variability Ensure the consistency of your biological assay by running a positive control with a known concentration of a this compound standard. This will help differentiate between extract variability and assay performance issues.
Extract Degradation Improper storage can lead to the degradation of active compounds. Store extracts in a cool, dark, and dry place. Re-analyze the this compound content of older batches to check for degradation.
Issue 2: Unexpected Peaks or Poor Resolution in HPLC Analysis

Your HPLC chromatogram shows unexpected peaks, or the this compound peak is not well-resolved.

Troubleshooting Workflow:

G A Unexpected Peaks or Poor Resolution in HPLC B Check HPLC System and Method Parameters A->B C Is the system functioning correctly (pressure, flow rate)? B->C D No C->D No E Yes C->E Yes F Troubleshoot HPLC system (e.g., check for leaks, pump issues). D->F G Review sample preparation. Was the extract properly filtered? E->G H Analyze a blank (solvent) injection. E->H I Are there peaks in the blank? H->I J Yes I->J Yes K No I->K No L Contamination in solvent or system. Flush the system. J->L M Unexpected peaks are from the extract. Consider sample clean-up or method optimization. K->M

Caption: Troubleshooting workflow for HPLC analysis issues.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Contamination Thoroughly clean all extraction equipment between batches.[1] Use high-purity solvents for both extraction and HPLC analysis.
Solvent-Related Artifacts Inject a blank solvent run to identify any peaks originating from the mobile phase or the system itself.
Compound Degradation This compound may degrade under certain conditions. Protect the extract from light and heat during processing and storage.[1]
Inconsistent Extraction Variations in the extraction process can lead to different chemical profiles. Ensure that the solvent composition, temperature, and extraction time are consistent for each batch.[1]
Analytical Method Variability Validate your HPLC method for robustness. Ensure consistent column performance, mobile phase preparation, and detector settings.[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Extracts by HPLC

Objective: To determine the concentration of this compound in a given extract.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (the exact ratio may need optimization depending on the specific column and system).

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known weight of the dry this compound extract in the mobile phase. Sonicate for 15-20 minutes to ensure complete dissolution.[8] Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).[8]

    • Set the column temperature (e.g., 25 °C).[8]

    • Set the UV detection wavelength (e.g., 235 nm).

    • Inject the standard solutions and the sample solution.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro AMPK Activation Assay

Objective: To assess the biological activity of this compound extracts by measuring the activation of AMPK in a cell-based assay.

Materials:

  • Cell line (e.g., L6 myotubes, 3T3-L1 adipocytes, or H4IIE hepatoma cells)[10]

  • Cell culture medium and supplements

  • This compound extract and this compound standard

  • Lysis buffer

  • Primary antibody against phosphorylated AMPK (p-AMPK) and total AMPK

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with different concentrations of the this compound extract or this compound standard for a specified time (e.g., 1 hour).[10] Include an untreated control.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer to the cells and incubate on ice.

    • Collect the cell lysates and centrifuge to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AMPK.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total AMPK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-AMPK and total AMPK.

    • Calculate the ratio of p-AMPK to total AMPK to determine the level of AMPK activation.

Data Presentation

Table 1: this compound Content in Galega officinalis Plant Parts

Plant PartThis compound Concentration (mg/g dry weight)Reference
Reproductive Tissues~7.0[6]
Leaves~4.0[6]
Stems~1.0[6]

Table 2: Effect of Elicitors on this compound Production in Hairy Root Cultures

Elicitor TreatmentThis compound Content (mg/g Fresh Weight)Reference
ControlNot specified[8]
Ultrasonic waves (4 min)14.55[8]
Salicylic acid (200 µM, 4 days)12.58[8]
Salicylic acid (300 µM, 4 days)12.38[8]

Mandatory Visualizations

Signaling Pathway

G This compound This compound AMPK AMPK This compound->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits SREBP SREBP AMPK->SREBP Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Leads to FAS Fatty Acid Synthase (FAS) FAS->Fatty_Acid_Synthesis SREBP->FAS Activates

Caption: Simplified signaling pathway of this compound via AMPK activation.

References

Optimizing Galegine Dosage for In Vivo Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Galegine dosage for in vivo animal studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily exerts its metabolic effects through the activation of AMP-activated protein kinase (AMPK). This activation can explain many of its observed actions, including enhanced glucose uptake and the inhibition of acetyl-CoA carboxylase (ACC). The inhibition of ACC leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, which may contribute to its effects on body weight.[1][2] Additionally, some studies suggest that this compound, similar to other biguanides, may inhibit complex IV of the mitochondrial respiratory chain.[3]

Q2: What are some reported in vivo dosages of this compound in animal models?

Reported dosages of this compound vary depending on the animal model, administration route, and study objective. Below is a summary of dosages from published literature.

Animal ModelAdministration RouteDosageStudy DurationObserved EffectsReference
Male BALB/c MiceIn-feed600 mg/kg of feed (~0.5 mmol/kg body weight/day)28 daysReduced body weight and food intake; lowered blood glucose. No toxicity observed.[1][4]
RatsPortal vein infusion25 mg/kg/hour1 hourReduced fractional contribution of glycerol (B35011) to hepatic gluconeogenesis.[3]
Anesthetized Hypertensive RatsIntraperitoneal (i.p.) injection2.5, 5, and 10 mg/kg (single dose)AcuteDose-dependent decrease in mean arterial blood pressure.[5]
Kunming MiceIntraperitoneal (i.p.) injection32.8 - 80 mg/kg (single dose)Acute (for LD50 determination)Determination of lethal dose.[5]

Q3: What are the known toxic effects of this compound in animals?

This compound can be toxic, particularly at higher doses. The primary target organs for toxicity appear to be the lungs and liver.[6] In livestock, accidental consumption of Galega officinalis (a plant containing this compound) has led to severe respiratory distress, including acute pulmonary edema and hydrothorax.[7] In rodent studies, acute toxicity following high-dose intraperitoneal injections in mice manifested as prostration, tremors, abdominal breathing, paralysis of the hindlimbs, and cyanosis, leading to death in some cases.[5]

Q4: What is the reported LD50 of this compound?

An acute toxicity study in Kunming mice determined the median lethal dose (LD50) of this compound administered via intraperitoneal injection.

Animal ModelAdministration RouteLD50Reference
Kunming MiceIntraperitoneal (i.p.) injection51.5 mg/kg[5]

Q5: Is there a No Observed Adverse Effect Level (NOAEL) established for this compound?

One study in male BALB/c mice reported no toxicity when this compound was administered in the diet at a dose of 600 mg/kg of feed for 28 days.[4] This can be considered a No Observed Adverse Effect Level (NOAEL) under these specific experimental conditions.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional IACUC regulations.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, saline)

  • Gavage needles (flexible or curved, 18-20 gauge for mice)

  • Syringes

  • Animal scale

Procedure:

  • Preparation:

    • Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile if required for the study.

    • Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8][9]

  • Measurement:

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouse's nose. This prevents accidental stomach perforation.[8][10]

  • Restraint:

    • Properly restrain the mouse by scruffing the neck to ensure the head and body are in a straight line. This alignment is critical for the gavage needle to pass easily into the esophagus.[10][11]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.[8]

    • The needle should pass smoothly down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[10]

    • Once the needle is in place, dispense the solution slowly and steadily.[9]

  • Post-Administration:

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose, for at least 5-10 minutes.[8]

Protocol 2: Intraperitoneal (i.p.) Injection in Rats

This protocol is a general guideline. Adherence to specific institutional animal care and use guidelines is mandatory.

Materials:

  • This compound solution

  • Sterile syringes

  • Sterile needles (23-25 gauge for rats)

  • 70% alcohol swabs

  • Animal scale

Procedure:

  • Preparation:

    • Prepare a sterile solution of this compound in an appropriate vehicle.

    • Weigh the rat to calculate the correct injection volume. The maximum recommended volume for i.p. injection in rats is 10 ml/kg.[12][13]

  • Restraint:

    • Securely restrain the rat in dorsal recumbency (on its back), tilting the head slightly downward. This allows the abdominal organs to shift away from the injection site.[12][14]

  • Administration:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum (located on the left side) and the urinary bladder.[12][13][14]

    • Disinfect the injection site with a 70% alcohol swab.[13]

    • Insert the sterile needle, bevel up, at a 30-45 degree angle to the abdominal wall.[12][13]

    • Gently aspirate by pulling back on the syringe plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.[13][14]

    • If aspiration is clear, inject the solution smoothly.

  • Post-Administration:

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions at the injection site or changes in behavior.[12]

Visualizations

Galegine_AMPK_Pathway This compound This compound Mitochondria Mitochondrial Respiration (Complex IV Inhibition) This compound->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FattyAcidOxidation Fatty Acid Oxidation AMPK->FattyAcidOxidation Stimulates GlucoseUptake Glucose Uptake (e.g., in muscle, adipocytes) AMPK->GlucoseUptake Stimulates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis WeightLoss Potential for Weight Loss FattyAcidSynthesis->WeightLoss FattyAcidOxidation->WeightLoss Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_monitor Monitoring & Analysis Phase DoseSelection 1. Dose Range Selection (Based on literature & LD50) SolutionPrep 2. This compound Solution Preparation (Vehicle, Conc.) DoseSelection->SolutionPrep AnimalAcclimation 3. Animal Acclimation SolutionPrep->AnimalAcclimation AnimalWeight 4. Weigh Animals AnimalAcclimation->AnimalWeight DoseCalc 5. Calculate Individual Dose AnimalWeight->DoseCalc Administration 6. Administer this compound (e.g., Oral Gavage, i.p.) DoseCalc->Administration ToxicityMonitoring 7. Monitor for Clinical Signs of Toxicity Administration->ToxicityMonitoring DataCollection 8. Collect Experimental Data (e.g., Blood Glucose, Body Weight) ToxicityMonitoring->DataCollection Analysis 9. Data Analysis DataCollection->Analysis

References

Technical Support Center: Mitigating the Impact of Impurities in Galegine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from impurities in galegine samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it commonly sourced?

A1: this compound is a guanidine (B92328) alkaloid naturally found in the plant Galega officinalis (also known as Goat's rue).[1][2][3] It is a precursor to the biguanide (B1667054) class of antidiabetic drugs, including metformin.[4] In research, it is often studied for its metabolic effects, such as the activation of AMP-activated protein kinase (AMPK).[5][6]

Q2: What are the common impurities found in this compound samples extracted from Galega officinalis?

A2: this compound extracted from its natural source is often accompanied by other plant-derived compounds. These include:

  • Related Guanidines: Such as hydroxythis compound.[7]

  • Flavonoids: Including quercetin (B1663063) and rutin (B1680289) and their glycosides.[8]

  • Saponins and Tannins. [8]

  • Other Alkaloids: Tricyclic quinazoline (B50416) alkaloids have been identified in G. officinalis extracts.[7]

  • Phenolic Acids: Such as hydroxycinnamic acid esters.[9]

Q3: How can these impurities affect my experimental results?

A3: Impurities can significantly impact experimental outcomes in several ways:

  • Assay Interference: Flavonoids are known to interfere with colorimetric and fluorimetric assays, which can lead to an overestimation of protein content or false positives/negatives in enzyme inhibition assays.[10][11][12][13] Their redox-active nature can interfere with assays that rely on peroxidase reactions, such as some glucose or lipid quantification kits.[10]

  • Confounding Biological Activity: Crude extracts of G. officinalis containing various compounds have shown cytotoxic effects.[14] If your sample is not pure, observed cytotoxicity may not be attributable to this compound alone. Some co-extracted compounds, like certain alkaloids, also possess strong antiradical activity, which could interfere with antioxidant-related studies.[7]

  • Inaccurate Quantification: The presence of impurities can lead to incorrect measurements of this compound concentration, affecting dose-response calculations.

Q4: What is the stability of this compound under typical laboratory conditions?

A4: The guanidinium (B1211019) group in this compound is a very strong base, making it highly stable as a cation in neutral and acidic aqueous solutions.[3][15] However, under strong basic (alkaline) conditions, guanidine and its derivatives can undergo hydrolysis.[1][2] Therefore, it is advisable to avoid prolonged storage in highly basic buffers.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, glucose uptake).

  • Question: I'm seeing variable IC50 values for cytotoxicity or inconsistent stimulation of glucose uptake with different batches of this compound. What could be the cause?

  • Answer: This variability is likely due to differing impurity profiles between batches. Other compounds in Galega officinalis extracts, such as certain flavonoids or saponins, can exert their own cytotoxic or metabolic effects.[14] This confounds the activity of this compound. We recommend purifying your this compound sample and confirming its purity by HPLC before use.

Issue 2: My this compound sample is interfering with a colorimetric/fluorimetric assay.

  • Question: When I add my this compound sample to my assay, I see a color change or fluorescence even in my negative control. Why is this happening?

  • Answer: This is a common issue when working with plant-derived extracts. Flavonoid impurities are often the culprits.[10][11] They can directly react with assay reagents (e.g., reducing Cu2+ in BCA protein assays) or possess native fluorescence, leading to false signals.[11][12]

    • Solution 1: Purify the this compound to remove these interfering compounds using column chromatography.

    • Solution 2: If purification is not feasible, run a sample-only control (your this compound sample in assay buffer without the target analyte) and subtract this background signal from your measurements. Be aware that this may not correct for all types of interference.

Issue 3: I suspect my this compound is degrading upon storage.

  • Question: My this compound solution has been stored for a while, and its activity seems to have decreased. How can I check for degradation?

  • Answer: this compound is relatively stable, but degradation can occur, especially if stored in a strong basic solution.[1][2]

    • Troubleshooting Step: Analyze the sample using HPLC (see protocol below). Compare the chromatogram to a fresh sample or a previously recorded one. The appearance of new peaks or a decrease in the area of the main this compound peak suggests degradation.

    • Storage Recommendation: Store this compound as a dry solid in a cool, dark place. For solutions, use a slightly acidic or neutral buffer (e.g., PBS at pH 7.4) and store at -20°C or -80°C for long-term storage.

Data Presentation

Table 1: Cytotoxicity of this compound in Human Melanoma Cell Lines

Cell LineIC50 of this compound (µM)Assay Duration
DFW630Not Specified
SK-MEL-53300Not Specified

Data extracted from a study on the cytotoxic activity of this compound.

Table 2: Example HPLC Parameters for this compound Analysis

ParameterValue
Column C18 Reverse-Phase
Mobile Phase 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium (B224687) bromide, pH 6.4, and 7.5% acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 252 nm
Injection Volume 20 µL

Parameters are based on a method developed for guanine (B1146940) nucleotides and may require optimization for this compound.[16]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample and identify the presence of major impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, water, and methanol (B129727)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Tetrabutylammonium bromide

  • HPLC system with UV detector

  • C18 analytical column

  • 0.45 µm syringe filters

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of 92.5 mM KH₂PO₄, 9.25 mM tetrabutylammonium bromide in water, adjusted to pH 6.4, with 7.5% acetonitrile.[16] Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve a this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is desired.

  • Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to 252 nm.[16]

    • Inject 20 µL of the standard and sample solutions.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities.

  • Data Analysis:

    • Identify the this compound peak in your sample by comparing its retention time to that of the reference standard.

    • Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

Objective: To separate this compound from less polar and more polar impurities present in a crude plant extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: Hexane, Chloroform (B151607), Methanol (HPLC grade)

  • Sand and Cotton wool

  • Collection tubes or flasks

Methodology:

  • Column Packing (Wet Loading):

    • Place a small plug of cotton wool at the bottom of the column and add a thin layer of sand.[17]

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% chloroform).[17]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[17]

    • Open the stopcock to allow some solvent to drain, but never let the solvent level fall below the top of the silica gel. [17]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Carefully add the dissolved sample to the top of the silica gel bed.

    • Drain the solvent until the sample is absorbed into the top layer of the silica.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a non-polar solvent system. Based on literature, a gradient elution is effective.[18]

    • Start with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise manner (e.g., 9:1, 8:2, 7:3 Chloroform:Methanol, and so on).[18] This gradual increase in polarity will elute compounds of increasing polarity.

    • Collect the eluent in fractions (e.g., 10-15 mL per tube).

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain this compound. Spot each fraction on a TLC plate and compare the Rf value to a this compound standard.

    • Combine the pure this compound-containing fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using the HPLC protocol described above.

Visualizations

G Purification Workflow for this compound from Crude Extract cluster_extraction Extraction cluster_purification Column Chromatography cluster_analysis Analysis & Final Product start Crude Extract of Galega officinalis load_sample Load Sample onto Silica Gel Column start->load_sample elute_nonpolar Elute with Non-polar Solvents (e.g., Chloroform) load_sample->elute_nonpolar elute_polar Gradually Increase Polarity (e.g., add Methanol) elute_nonpolar->elute_polar collect_fractions Collect Fractions elute_polar->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Pool Pure Fractions analyze_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate hplc_check Purity Check by HPLC evaporate->hplc_check final_product Pure this compound hplc_check->final_product

Caption: Workflow for this compound purification.

G This compound Signaling and Potential Impurity Interference cluster_downstream Downstream Metabolic Effects This compound This compound ampk AMPK Activation This compound->ampk Activates impurities Impurities (e.g., Flavonoids) impurities->ampk Potential Confounding (Activation/Inhibition?) assay Experimental Assay (e.g., Enzyme Activity, Cytotoxicity) impurities->assay Direct Interference (False Signal) glucose_uptake Increased Glucose Uptake ampk->glucose_uptake Promotes fatty_acid_ox Increased Fatty Acid Oxidation ampk->fatty_acid_ox Promotes

Caption: this compound pathway and impurity interference.

G Troubleshooting Experimental Inconsistency start Inconsistent or Unexpected Results? check_purity Is the this compound sample of known high purity? start->check_purity yes_pure Purity is >95% confirmed by HPLC check_purity->yes_pure Yes no_pure Purity is unknown or it's a crude extract check_purity->no_pure No action_recheck Re-check HPLC purity. Consider sample degradation. yes_pure->action_recheck action_purify Purify sample using Column Chromatography no_pure->action_purify action_purify->check_purity Then re-evaluate check_assay Review experimental design. Check for other sources of error. action_recheck->check_assay

References

Validation & Comparative

Galegine Versus Metformin: A Comparative Analysis of AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of galegine and metformin (B114582), two guanidine-containing compounds known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This analysis is based on experimental data to delineate their respective mechanisms of action, efficacy, and impact on downstream signaling pathways.

Mechanism of Action: A Tale of Two Activators

Both this compound and metformin are indirect activators of AMPK. Their primary mechanism involves the inhibition of the mitochondrial respiratory chain, specifically Complex I. This inhibition leads to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP and ADP:ATP ratios. This shift in the cellular energy state is the catalyst for AMPK activation. The upstream kinase, Liver Kinase B1 (LKB1), plays a crucial role in phosphorylating AMPK at threonine-172 of the α-subunit, a key step in its activation cascade.

While sharing a common upstream mechanism, a notable difference lies in their cellular uptake. Metformin's entry into cells is largely dependent on the organic cation transporter 1 (OCT1). In contrast, this compound's uptake is independent of this transporter, which may contribute to its more rapid action in certain cell types.

Quantitative Comparison of AMPK Activation

The following table summarizes quantitative data from various studies on the activation of AMPK by this compound and metformin. It is important to note that experimental conditions, such as cell types and treatment durations, vary between studies, which can influence the observed efficacy.

ParameterThis compoundMetforminCell TypeSource
Concentration for AMPK Activation 10 µM and above10 µM - 2 mMH4IIE, HEK293, 3T3-L1 adipocytes, L6 myotubes[1][2][3]
Fold Increase in AMPK Activity Concentration-dependent activation observed1.3 to 1.6-fold increase at 10-20 µM (39h); 472% increase at 500 µM in human hepatocytesRat Primary Hepatocytes, Human Primary Hepatocytes[3][4]
Effect on Downstream Target (p-ACC) Increased phosphorylationIncreased phosphorylationH4IIE cells[1]
Inhibition of Acetyl-CoA Carboxylase (ACC) Activity Concentration-dependent reductionMarked suppression3T3-L1 adipocytes, L6 myotubes, Rat Primary Hepatocytes[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK activation pathway for both this compound and metformin and a general experimental workflow for their comparison.

AMPK_Activation_Pathway cluster_extracellular Extracellular cluster_cell Intracellular This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Uptake (OCT1-independent) Metformin Metformin OCT1 OCT1 Metformin->OCT1 Uptake OCT1->Mitochondrion Complex I Complex I Mitochondrion->Complex I ATP_Production ATP Production ↓ Complex I->ATP_Production Inhibition AMP_ATP_Ratio AMP/ATP Ratio ↑ ATP_Production->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation pAMPK pAMPK (Active) AMPK->pAMPK Downstream_Targets Downstream Targets pAMPK->Downstream_Targets Phosphorylation

AMPK activation by this compound and metformin.

Experimental_Workflow cluster_assays Downstream Assays Cell_Culture Cell Culture (e.g., Hepatocytes, Myotubes) Treatment Treatment with This compound or Metformin (various concentrations and durations) Cell_Culture->Treatment Harvesting Cell Harvesting and Lysis Treatment->Harvesting Western_Blot Western Blot (pAMPK, pACC, Total AMPK, Total ACC) Harvesting->Western_Blot Oxygen_Consumption Cellular Oxygen Consumption Assay Harvesting->Oxygen_Consumption Metabolite_Analysis Metabolite Analysis (ATP, AMP levels) Harvesting->Metabolite_Analysis Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis Oxygen_Consumption->Data_Analysis Metabolite_Analysis->Data_Analysis

A general experimental workflow for comparison.

Downstream Signaling Targets

Activation of AMPK by both this compound and metformin leads to the phosphorylation of several downstream targets, initiating a cascade of metabolic changes.

This compound:

  • Acetyl-CoA Carboxylase (ACC): Phosphorylation and inhibition of ACC, a rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), promoting fatty acid oxidation.[1][2]

  • Glucose Uptake: Stimulation of glucose uptake in adipocytes and myotubes.[2]

  • Lipolysis: Reduction of isoprenaline-mediated lipolysis in adipocytes.[2]

  • Gene Expression: Down-regulation of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[2]

Metformin:

  • Acetyl-CoA Carboxylase (ACC): Similar to this compound, metformin leads to the phosphorylation and inactivation of ACC.[3]

  • mTORC1 Signaling: Inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is a key regulator of cell growth and proliferation.[5][6]

  • Gluconeogenesis: Suppression of hepatic gluconeogenesis by inhibiting the expression of key enzymes such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[7]

  • Glucose Uptake: Increased glucose uptake in skeletal muscle.[3]

  • Other Signaling Pathways: Metformin has been shown to modulate a variety of other signaling pathways, including those involving ErbB, insulin, TGF-β, MAPK, and Wnt.[8]

Experimental Protocols

Western Blotting for AMPK Phosphorylation

This protocol is used to determine the activation state of AMPK by measuring the level of its phosphorylation at Threonine-172 (Thr172) relative to the total amount of AMPK protein.

  • Cell Culture and Treatment: Culture appropriate cell lines (e.g., H4IIE, HepG2, L6 myotubes) to 80-90% confluency. Treat cells with desired concentrations of this compound or metformin for the specified duration.

  • Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.

  • Normalization: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα.

Cellular Oxygen Consumption Assay

This assay measures the rate of oxygen consumption by cells, providing an indication of mitochondrial respiration.

  • Cell Seeding: Seed cells in a specialized microplate for cellular respiration analysis (e.g., Seahorse XF plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or metformin for the desired time.

  • Assay Preparation: Prior to the assay, replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Measurement: Measure the oxygen consumption rate (OCR) using an extracellular flux analyzer. Baseline OCR is measured, followed by the sequential injection of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound and metformin on mitochondrial respiration. A decrease in OCR is indicative of mitochondrial inhibition.

Conclusion

Both this compound and metformin activate AMPK through the inhibition of mitochondrial Complex I, leading to a modulation of cellular energy status. While their primary mechanism of AMPK activation is similar, differences in cellular uptake may influence their pharmacokinetics and potency in different tissues. This compound has been shown to be a potent activator of AMPK, with effects on glucose uptake and lipid metabolism. Metformin, a widely used therapeutic agent, exhibits a broader range of effects on various downstream signaling pathways. This comparative guide provides a foundation for researchers to understand the nuances of these two AMPK activators and to design further experiments to explore their therapeutic potential.

References

A Comparative Analysis of Galegine and Phenformin on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of galegine and phenformin (B89758) on mitochondrial respiration. Both are guanidine-containing compounds historically linked to the development of biguanide (B1667054) antidiabetic drugs. While phenformin is a well-characterized biguanide, this compound is its natural precursor, originally isolated from Galega officinalis. Understanding their distinct and overlapping impacts on mitochondrial function is crucial for ongoing research and drug development.

Mechanism of Action: A Tale of Two Complexes

Both this compound and phenformin exert their metabolic effects primarily by disrupting the mitochondrial electron transport chain (ETC), albeit with differing primary targets and potencies. This disruption leads to a decrease in cellular ATP production, an increase in the AMP:ATP ratio, and the subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3]

Phenformin: Phenformin is a potent inhibitor of mitochondrial respiratory chain complex I (NADH:ubiquinone oxidoreductase).[1][4][5] Its lipophilic nature allows it to accumulate in the mitochondrial matrix, where it effectively inhibits the oxidation of NADH and curtails the electron flow through the ETC.[6][7] This direct inhibition of Complex I is considered a primary mechanism for its anti-hyperglycemic and anti-neoplastic effects.[4][8] At higher concentrations, phenformin has also been shown to inhibit Complex II and IV.[7][9] The inhibition of Complex I leads to a significant decrease in the mitochondrial oxygen consumption rate (OCR).[1]

This compound: While it has long been suggested that this compound inhibits mitochondrial respiration, recent evidence points towards mitochondrial respiratory chain complex IV (cytochrome c oxidase) as a key target.[2][10] Studies have demonstrated that this compound, along with phenformin, can inhibit Complex IV activity at clinically relevant concentrations.[11][12] This action results in an increased cytosolic redox state (increased lactate:pyruvate ratio) and a selective reduction in glycerol-derived gluconeogenesis.[10][11][13] The activation of AMPK by this compound is a downstream consequence of this mitochondrial disruption.[2][14][15]

dot

G cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol ETC Electron Transport Chain C1 Complex I C4 Complex IV AMP_ATP_Ratio AMP:ATP Ratio ↑ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ ATP->AMP_ATP_Ratio ADP ADP ADP->ATP_Synthase AMPK AMPK AMP AMP AMP->AMP_ATP_Ratio AMP_ATP_Ratio->AMPK Activates Phenformin Phenformin Phenformin->C1 Inhibits Phenformin->C4 Inhibits (also reported) This compound This compound This compound->C4 Inhibits

Caption: Signaling pathway of Phenformin and this compound on mitochondrial respiration.

Data Presentation: Comparative Effects

The following tables summarize quantitative data on the effects of this compound and Phenformin on mitochondrial function.

Table 1: Inhibition of Mitochondrial Complexes

CompoundPrimary Target ComplexSecondary Target Complex(es)Potency Notes
Phenformin Complex I[1][3]Complex IV, Complex II[7][9][10]More potent inhibitor of Complex I than metformin; effective at lower concentrations due to higher lipophilicity.[6][7]
This compound Complex IV[10][11]-Inhibits Complex IV at clinically relevant concentrations (~100-200 µM).[11]

Table 2: Effects on Mitochondrial Respiration and Cellular Energetics

ParameterEffect of PhenforminEffect of this compound
Oxygen Consumption Rate (OCR) Significant decrease.[1][8]Inhibition of G3P-stimulated respiration.[10][11]
ATP Production Decreased due to ETC inhibition.[1]Decreased (inferred from AMPK activation).[2]
AMP:ATP Ratio Increased.[1]Increased.[2]
AMPK Activation Yes, via increased AMP:ATP ratio.[4]Yes, via increased AMP:ATP ratio.[14][15][16]
Lactate:Pyruvate Ratio Increased.[11]Increased.[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessing Mitochondrial Respiration via Extracellular Flux Analysis

This protocol describes the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.[17][18]

Objective: To determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration) in response to a test compound.

Materials:

  • Seahorse XF Analyzer and corresponding cell culture microplates.

  • Cell line of interest.

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • Test compounds (this compound, Phenformin).

  • Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight to allow for attachment.[17]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.[17]

  • Assay Medium Preparation: Prepare the assay medium and warm it to 37°C. Wash the cells with the assay medium and add the final volume to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.[18]

  • Compound Loading: Load the test compounds and mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge. A typical injection sequence is:

    • Port A: Test compound (this compound or Phenformin) or vehicle control.

    • Port B: Oligomycin.

    • Port C: FCCP.

    • Port D: Rotenone/Antimycin A mixture.[17]

  • Assay Execution: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR before sequentially injecting the compounds from each port and measuring the subsequent changes in OCR.[19]

  • Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the key mitochondrial parameters based on the response to the inhibitors.[20]

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay A Seed Cells in XF Microplate B Hydrate Sensor Cartridge C Prepare Assay Medium & Equilibrate Cells D Load Compounds into Sensor Cartridge C->D E Run Seahorse XF Mito Stress Test D->E F Data Analysis E->F inj1 inj1 E->inj1

References

A Comparative Guide to the Efficacy of Galegine and Synthetic Biguanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of galegine, the natural guanidine (B92328) derivative from Galega officinalis, and the synthetic biguanides, metformin (B114582) and phenformin (B89758). The information presented is collated from preclinical and in vitro studies to provide a comprehensive overview for research and drug development purposes.

At a Glance: Comparative Efficacy

The biguanide (B1667054) class of drugs, originating from the active compound this compound, has been a cornerstone in the management of type 2 diabetes for decades. While sharing a common mechanistic backbone, this compound, metformin, and phenformin exhibit distinct profiles in terms of potency, cellular uptake, and metabolic effects. Phenformin is demonstrably the most potent of the three, though its clinical use has been curtailed due to a higher risk of lactic acidosis. This compound, the natural precursor, shows comparable in vitro effects to phenformin in some assays, while metformin is less potent but possesses a more favorable safety profile.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound, metformin, and phenformin based on key performance indicators from various experimental studies.

Table 1: Comparative Efficacy on Mitochondrial Respiration and Hepatic Glucose Production

ParameterThis compoundMetforminPhenforminCell/System TypeReference(s)
Mitochondrial Complex IV Inhibition Significant inhibition at 100 µMSignificant inhibition at 200 µMSignificant inhibition at 100 µMIsolated Mitochondria (pH 7.9)[1][2]
Mitochondrial Complex I Inhibition (IC50) Not explicitly quantified in comparative studies~5 mM~0.25 mMIsolated Mitochondria
Reduction in Hepatic Glucose Production (HGP) from Glycerol Significant reductionSignificant reductionSignificant reductionRat Liver Slices / In vivo (rats)[1][3]
Increase in Lactate:Pyruvate Ratio Significant increaseSignificant increaseSignificant increaseRat Liver Slices / In vivo (rats)[1][3]

Table 2: Comparative Efficacy on Cellular Energetics and Glucose Uptake

ParameterThis compoundMetforminPhenforminCell/System TypeReference(s)
AMPK Activation Concentration-dependent activation (from 10 µM)Activation at mM concentrationsActivation at µM concentrationsH4IIE, HEK293, 3T3-L1, L6 cells[4]
Stimulation of Glucose Uptake Potent stimulationLess effective and less potentSimilar potency to this compound3T3-L1 adipocytes and L6 myotubes
Cell Viability (IC50) - T-ALL cells Not available>500 µM~5 µMT-cell Acute Lymphoblastic Leukemia cells[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound and other biguanides involves the disruption of mitochondrial respiration, leading to an increase in the cellular AMP:ATP ratio and subsequent activation of AMP-activated protein kinase (AMPK). Recent evidence suggests that at clinically relevant concentrations, this effect may be primarily mediated by the inhibition of mitochondrial Complex IV, rather than Complex I.[1][2] Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways like gluconeogenesis and promote catabolic processes.

However, AMPK-independent mechanisms also contribute to the effects of biguanides. These include the inhibition of the mTORC1 pathway in a Rag GTPase-dependent manner and the antagonism of glucagon (B607659) signaling by reducing cyclic AMP levels.

Signaling Pathway Diagram

Biguanide_Signaling cluster_Mitochondrion Mitochondrion cluster_Cell Cellular Cytosol Mito Mitochondrial Respiratory Chain ComplexIV Complex IV ComplexI Complex I ATP_prod ATP Synthesis ↓ ComplexIV->ATP_prod Inhibition ComplexI->ATP_prod Inhibition AMP_ATP ↑ AMP:ATP Ratio ATP_prod->AMP_ATP This compound This compound This compound->ComplexIV This compound->ComplexI Metformin Metformin Metformin->ComplexIV Metformin->ComplexI Phenformin Phenformin Phenformin->ComplexIV Phenformin->ComplexI AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Hepatic Gluconeogenesis ↓ pAMPK->Gluconeogenesis Glucose_Uptake Glucose Uptake ↑ pAMPK->Glucose_Uptake mTORC1 mTORC1 Signaling ↓ pAMPK->mTORC1

Caption: Biguanide mechanism of action.

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the steps for a Seahorse XF Cell Mito Stress Test to assess the impact of this compound and other biguanides on mitochondrial function.

Materials:

  • Seahorse XF96 or XFp Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound, Metformin, Phenformin stock solutions

  • Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 hepatocytes) in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Compound Preparation: Prepare a working plate containing assay medium, and the test compounds (this compound, metformin, phenformin) at various concentrations, as well as the mitochondrial stressors (oligomycin, FCCP, rotenone/antimycin A).

  • Assay Execution:

    • Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.

    • Initiate the assay protocol, which will measure the basal oxygen consumption rate (OCR).

    • Sequentially inject the biguanides, followed by oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial function (ATP production, maximal respiration, and spare respiratory capacity).

  • Data Analysis: Normalize OCR data to cell number or protein content. Compare the effects of this compound, metformin, and phenformin on the different parameters of mitochondrial respiration.

Experimental Workflow Diagram

Seahorse_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells in XF microplate prepare_compounds Prepare biguanides and mitochondrial stressors seed_cells->prepare_compounds hydrate_cartridge Hydrate sensor cartridge run_assay Load plate and cartridge into Seahorse Analyzer hydrate_cartridge->run_assay prepare_compounds->run_assay measure_basal Measure basal OCR run_assay->measure_basal inject_biguanides Inject this compound/ Metformin/Phenformin measure_basal->inject_biguanides inject_stressors Inject Oligomycin, FCCP, Rotenone/AA inject_biguanides->inject_stressors analyze_data Analyze OCR data to determine mitochondrial function parameters inject_stressors->analyze_data

Caption: Seahorse XF experimental workflow.

Conclusion

This compound, the natural progenitor of the biguanide class, demonstrates significant efficacy in preclinical models, with a potency in some cellular assays that is comparable to phenformin and greater than metformin. The primary mechanism of action for all three compounds is the disruption of mitochondrial respiration and subsequent activation of AMPK, with recent studies highlighting the potential importance of Complex IV inhibition. While phenformin's higher potency is associated with increased toxicity, the comparative efficacy and safety profile of this compound warrants further investigation for its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the nuanced differences between these related compounds.

References

Validating AMPK-Dependent Effects of Galegine: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Galegine and AMPK: A Mechanistic Overview

This compound, an isoprenyl guanidine (B92328) derivative isolated from Galega officinalis, has been shown to exert a variety of metabolic effects, including enhanced glucose uptake and inhibition of fatty acid synthesis.[1][2] These effects are largely attributed to its ability to activate AMPK, a central regulator of cellular energy homeostasis.[1][2] The primary mechanism of AMPK activation by this compound, similar to metformin (B114582) and phenformin, involves the inhibition of Complex I of the mitochondrial respiratory chain.[3][4] This inhibition leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK.

The Role of Knockout Models in Validating On-Target Effects

The definitive method for validating that the effects of a compound are mediated through a specific protein is to utilize a knockout model where the target protein is absent. In the context of AMPK, various knockout mouse models have been developed, primarily targeting the catalytic α subunits (α1 and α2). Whole-body double knockout of AMPKα1 and α2 is embryonic lethal, necessitating the use of single knockouts or tissue-specific double knockout models.

Comparative Analysis: this compound vs. Metformin in AMPK-Deficient Systems

Given the shared mechanism of action, data from metformin studies in AMPK knockout models can serve as a valuable proxy for predicting and validating the AMPK-dependent effects of this compound.

Table 1: Effects of Metformin in Wild-Type vs. AMPK Knockout Models
Parameter Compound Model System Effect in Wild-Type Effect in AMPK Knockout Conclusion
Hepatic Glucose Production MetforminLiver-specific AMPKα1/α2 knockout miceInhibitionPartially maintained inhibitionSuggests both AMPK-dependent and -independent mechanisms for inhibiting gluconeogenesis.[5][6]
Blood Glucose Lowering MetforminLiver-specific AMPKα1/α2 knockout miceSignificant reductionMaintained reductionIndicates that the glucose-lowering effect of metformin is not solely dependent on hepatic AMPK.[6]
AMPK Activation (Phosphorylation) MetforminHepatocytes from liver-specific AMPKα1/α2 knockout miceIncreased Thr172 phosphorylationNo phosphorylationConfirms the absence of AMPK activation in the knockout model.[7]
Downstream Target Phosphorylation (ACC) MetforminHepatocytes from liver-specific AMPKα1/α2 knockout miceIncreased Ser79 phosphorylationNo phosphorylationDemonstrates the necessity of AMPK for the phosphorylation of its direct downstream target.[5]
Table 2: Validation of this compound's AMP-Dependent AMPK Activation

While knockout models for this compound studies are not documented, a study using cells expressing an AMP-insensitive γ2 subunit of AMPK provides genetic evidence for its mechanism.

Parameter Compound Model System Effect in Wild-Type (WT) Cells Effect in AMP-Insensitive (R531G) Cells Conclusion
AMPK Activation This compoundHEK293 cells expressing WT or R531G γ2 subunitRobust activationNo activationConfirms that this compound activates AMPK through an AMP-dependent mechanism.[4]
AMPK Activation MetforminHEK293 cells expressing WT or R531G γ2 subunitActivationNo activationDemonstrates a similar AMP-dependent activation mechanism as this compound.[4]
AMPK Activation PhenforminHEK293 cells expressing WT or R531G γ2 subunitActivationNo activationFurther supports the shared mechanism among this class of compounds.[4]

Experimental Protocols

Generation and Use of Liver-Specific AMPK Knockout Mice
  • Model Generation: Mice with floxed alleles for Prkaa1 (AMPKα1) and Prkaa2 (AMPKα2) are crossed with mice expressing Cre recombinase under the control of an albumin promoter to achieve liver-specific deletion of both catalytic subunits.[5]

  • Genotyping: Offspring are genotyped using PCR to confirm the presence of the floxed alleles and the Cre transgene.

  • Validation of Knockout: Western blot analysis of liver lysates is performed to confirm the absence of AMPKα1 and AMPKα2 protein expression.

  • Treatment Protocol: Wild-type and liver-specific AMPK knockout mice are treated with the compound of interest (e.g., metformin administered via oral gavage).

  • Metabolic Analysis: Blood glucose levels are monitored at various time points. Hyperinsulinemic-euglycemic clamps can be performed to assess insulin (B600854) sensitivity and glucose metabolism.

  • Tissue Analysis: Livers are harvested to measure the expression and phosphorylation status of proteins in the AMPK signaling pathway (e.g., ACC) and to quantify hepatic glucose production.

Cell-Based Assay with AMP-Insensitive AMPK
  • Cell Line Generation: Isogenic cell lines (e.g., HEK293) are generated to stably express either wild-type (WT) AMPK complexes or complexes containing an AMP-insensitive γ2 variant (e.g., R531G).[4]

  • Cell Culture and Treatment: Cells are cultured under standard conditions and then treated with various concentrations of the test compound (e.g., this compound, metformin).

  • AMPK Activity Assay: Cell lysates are collected, and AMPK activity is measured by immunoprecipitating AMPK complexes and performing an in vitro kinase assay using a peptide substrate.

  • Western Blot Analysis: Phosphorylation of AMPK at Thr172 and its downstream target ACC at Ser79 is assessed by Western blotting to confirm activation of the pathway.

Visualizing the Validation Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Validation start Start with Test Compound (e.g., this compound) wt_model Wild-Type Model (Cell line or Animal) start->wt_model ko_model AMPK Knockout/Mutant Model (e.g., AMPKα KO, R531G mutant) start->ko_model treatment Administer Compound wt_model->treatment ko_model->treatment observe_effect Observe Biological Effect (e.g., decreased glucose production) treatment->observe_effect no_effect Effect is Abolished or Reduced treatment->no_effect conclusion Conclusion: Effect is AMPK-dependent no_effect->conclusion

Caption: Experimental workflow for validating AMPK-dependent effects.

G cluster_pathway This compound/Metformin Signaling Pathway This compound This compound / Metformin Mito Mitochondrial Complex I This compound->Mito inhibits ATP ATP ↓ Mito->ATP AMP AMP ↑ ATP->AMP AMPK AMPK AMP->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits Metabolic_Effects Metabolic Effects (e.g., ↓ Gluconeogenesis, ↓ Lipogenesis) ACC->Metabolic_Effects

Caption: Simplified signaling pathway of this compound and metformin via AMPK.

G cluster_logic Logical Relationship of Knockout Validation Hypothesis Hypothesis This compound's effect is mediated by AMPK Experiment Experiment Test this compound in Wild-Type vs. AMPK Knockout Model Hypothesis->Experiment Outcome1 Outcome 1 Effect present in WT Effect absent in KO Experiment->Outcome1 Outcome2 Outcome 2 Effect present in WT Effect present in KO Experiment->Outcome2 Conclusion1 {Conclusion | Hypothesis Supported} Outcome1->Conclusion1 Conclusion2 {Conclusion | Hypothesis Refuted (AMPK-independent effect)} Outcome2->Conclusion2

Caption: Logical framework for knockout model-based validation.

References

A Head-to-Head Comparison of Galegine and AICAR on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key pharmacological agents, Galegine and 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR), and their respective impacts on glucose metabolism. Both compounds are known activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding their distinct and overlapping mechanisms is crucial for research and development in metabolic diseases.

At a Glance: this compound vs. AICAR

FeatureThis compoundAICAR
Primary Mechanism Activates AMPK, likely through inhibition of the mitochondrial respiratory chain.[1][2]Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[3][4]
Effect on Glucose Uptake Stimulates glucose uptake in adipocytes and myotubes.[1][5]Stimulates glucose uptake in muscle cells and adipocytes.[6][7][8]
Effect on ACC Activity Inhibits acetyl-CoA carboxylase (ACC) activity.[1][5]Reduces acetyl-CoA carboxylase (ACC) activity.[1]
Potency (ACC Inhibition) More potent than AICAR in inhibiting ACC activity in 3T3-L1 adipocytes.[1]Less potent than this compound in inhibiting ACC activity in 3T3-L1 adipocytes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and AICAR, focusing on their effects on glucose uptake and acetyl-CoA carboxylase (ACC) activity.

Table 1: Effect on Glucose Uptake
CompoundCell Line/ModelConcentrationIncubation TimeFold Increase in Glucose Uptake (vs. Basal)Reference
This compound L6 Myotubes1 µM - 1 mM5 hoursConcentration-dependent increase[1]
This compound 3T3-L1 Adipocytes50 µM - 3 mMNot SpecifiedStimulated glucose uptake[5]
AICAR L6 Myotubes50 µM40 minutes~2-3 fold[9]
AICAR Rat Skeletal MuscleIn vivo infusionNot Applicable~2 fold[8]
AICAR White Muscle (High-Fat-Fed Rats)250 mg/kg, s.c.46 minutes4.9-fold[7]
Table 2: Effect on Acetyl-CoA Carboxylase (ACC) Activity
CompoundCell LineConcentrationIncubation Time% Reduction in ACC ActivityReference
This compound 3T3-L1 Adipocytes0.3 - 30 µM24 hoursConcentration-dependent reduction[1]
AICAR 3T3-L1 AdipocytesNot SpecifiedNot SpecifiedSignificant reduction (less potent than this compound)[1]

Signaling Pathways

Both this compound and AICAR converge on the activation of AMPK, which in turn modulates downstream targets to enhance glucose uptake and fatty acid oxidation while inhibiting anabolic processes.

Galegine_AICAR_Signaling cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound Mito Mitochondrial Respiratory Chain This compound->Mito Inhibits AICAR AICAR ZMP ZMP AICAR->ZMP Metabolized to AMPK AMPK Mito->AMPK Activates ZMP->AMPK Allosterically Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Catalyzes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Fig. 1: Signaling pathways of this compound and AICAR in glucose metabolism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in key studies.

This compound-Induced Glucose Uptake in L6 Myotubes

This protocol outlines the measurement of glucose uptake in a muscle cell line following treatment with this compound.[1]

Galegine_Protocol start Start: Differentiated L6 Myotubes step1 Incubate with varying concentrations of this compound (1 µM - 1 mM) start->step1 step2 Incubation Period: 5 hours at 37°C step1->step2 step3 Add 2-deoxy-[3H]D-glucose (final concentration 50 µM, 0.5 µCi) step2->step3 step4 Measure transport of radiolabeled glucose step3->step4 end End: Quantify Glucose Uptake step4->end

Fig. 2: Experimental workflow for this compound glucose uptake assay.

Cell Culture and Differentiation:

  • L6 muscle cells are cultured in DMEM with 10% newborn calf serum.[1]

  • To induce differentiation into myotubes, confluent cells are switched to DMEM with 1% newborn calf serum for 4-6 days.[1]

AICAR-Induced Glucose Uptake in L6 Myotubes

This protocol details the procedure for assessing glucose uptake in L6 myotubes stimulated by AICAR.[9]

AICAR_Protocol start Start: L6 Myotubes step1 Incubate in glucose-free Krebs Ringer phosphate (B84403) (KRP) medium start->step1 step2 Treat with 50 µM AICAR step1->step2 step3 Incubation Period: 40 minutes step2->step3 step4 Measure 2-[3H]deoxyglucose uptake over 5 minutes step3->step4 end End: Quantify Glucose Uptake step4->end

Fig. 3: Experimental workflow for AICAR glucose uptake assay.

Cell Culture:

  • L6 myotubes are maintained in α-MEM containing 1 mg/ml bovine serum albumin (BSA) for 3 hours prior to the experiment.[9]

In Vivo AICAR Administration in Rodents

This protocol is designed to assess the acute effects of AICAR on blood glucose in a rodent model.[3]

Procedure:

  • Animal Preparation: Fast rodents for 4-6 hours.[3]

  • AICAR Administration: Administer AICAR via subcutaneous injection (e.g., 250 mg/kg).[3][7]

  • Blood Glucose Monitoring: Measure blood glucose at baseline and at various time points post-injection using a glucometer.[3][7]

  • Tissue Collection: At the end of the experiment, anesthetize the animals and collect tissues (e.g., muscle, liver) for further analysis, such as AMPK activation. Tissues should be freeze-clamped in liquid nitrogen.[3]

Concluding Remarks

Both this compound and AICAR are potent activators of AMPK and stimulate glucose uptake, making them valuable tools for metabolic research. While they share a common downstream target in AMPK, their upstream mechanisms of activation differ. This compound's action is linked to mitochondrial function, similar to the biguanide (B1667054) metformin, while AICAR acts as a direct AMP mimetic.[1][2][4] Notably, in at least one head-to-head comparison, this compound was found to be a more potent inhibitor of ACC than AICAR in adipocytes.[1]

The choice between this compound and AICAR for experimental studies will depend on the specific research question. For studies investigating the role of mitochondrial bioenergetics in AMPK activation, this compound may be a more appropriate tool. Conversely, for studies aiming to directly activate AMPK, bypassing upstream mitochondrial events, AICAR is the established compound. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their future investigations into glucose metabolism and AMPK signaling.

References

A Comparative Analysis of the Mechanisms of Action: Galegine and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the molecular mechanisms of action of galegine and its derivative, metformin (B114582). Both guanidine-based compounds are recognized for their glucose-lowering effects, primarily through the activation of AMP-activated protein kinase (AMPK), yet subtle and significant differences in their downstream pathways and mitochondrial interactions are emerging. This document synthesizes key experimental findings to elucidate these distinctions.

Core Mechanism: AMPK Activation

Both this compound and metformin exert many of their metabolic effects through the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2] Activation of AMPK shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP.[2] This shared mechanism underlies their principal therapeutic effects, including the suppression of hepatic gluconeogenesis and enhancement of glucose uptake in peripheral tissues.[1][2]

This compound: Studies have demonstrated that this compound produces a concentration-dependent activation of AMPK in various cell lines, including H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[1][3] This activation is believed to be the unifying hypothesis explaining many of this compound's actions, such as increased glucose uptake and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][3]

Metformin: The activation of AMPK by metformin is a well-established cornerstone of its mechanism.[4][5] It is widely accepted that metformin's primary action is the inhibition of mitochondrial respiratory chain complex I, which leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP/ATP ratio.[2][6] This elevated AMP level allosterically activates AMPK, which is dependent on the upstream kinase LKB1 for phosphorylation at threonine-172.[2]

Mitochondrial Interactions: A Point of Divergence and Convergence

While both compounds are known to affect mitochondrial function, the precise nature of this interaction has been a subject of ongoing research.

This compound: The mechanism by which this compound activates AMPK is thought to be through the inhibition of mitochondrial respiration.[1] More recent research has also pointed to the inhibition of mitochondrial complex IV as a key mechanism.[7][8] This inhibition of complex IV has been shown to reduce glycerol-derived hepatic gluconeogenesis.[7][8]

Metformin: The most widely cited mechanism for metformin is the inhibition of mitochondrial respiratory chain complex I.[4][6] This inhibition is a key upstream event leading to AMPK activation.[2] However, similar to this compound, recent studies have also implicated metformin in the inhibition of complex IV, suggesting a more complex interaction with the respiratory chain than previously understood.[7][8] This dual-site action on the mitochondria may contribute to its pleiotropic effects.

Downstream Signaling and Metabolic Effects

The activation of AMPK by both this compound and metformin triggers a cascade of downstream events that ultimately lead to improved glucose homeostasis and other metabolic benefits.

Hepatic Gluconeogenesis

This compound: By activating AMPK, this compound is presumed to inhibit hepatic glucose production, a key contributor to its glucose-lowering effect.[1] The inhibition of glycerol-derived gluconeogenesis through complex IV inhibition provides a more specific mechanism.[7]

Metformin: A primary therapeutic effect of metformin is the reduction of hepatic glucose production.[2][9] Activated AMPK phosphorylates and regulates transcription factors like CRTC2, leading to the repression of key gluconeogenic enzymes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2]

Peripheral Glucose Uptake

This compound: this compound has been shown to stimulate glucose uptake in 3T3-L1 adipocytes and L6 myotubes.[1] Evidence suggests a potential role for the PI3 kinase pathway in this process, as inhibitors of this pathway were shown to reduce this compound-stimulated glucose uptake.[1]

Metformin: Metformin enhances peripheral glucose uptake, in part by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane in skeletal muscle, an effect that can be independent of insulin.[4] AMPK activation is known to play a role in this process.[4]

Lipid Metabolism

This compound: this compound has demonstrated effects on lipid metabolism, including the inhibition of acetyl-CoA carboxylase (ACC) activity and the down-regulation of genes involved in fatty acid synthesis, such as fatty acid synthase (FASN) and its upstream regulator SREBP.[1][3]

Metformin: Through AMPK activation, metformin also inhibits ACC, leading to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[5]

Cellular Uptake

This compound: The specific transporters responsible for the cellular uptake of this compound are not yet fully elucidated.[1]

Metformin: The uptake of metformin, particularly into hepatocytes, is facilitated by the organic cation transporter 1 (OCT1).[1] This transporter-mediated uptake is crucial for its therapeutic efficacy in the liver.

Summary of Quantitative Data

ParameterThis compoundMetforminReference
AMPK Activation Concentration-dependent activation (starting from 10 μM) in various cell lines.Requires concentrations in the range of 10-500 μM for significant activation in hepatocytes, depending on incubation time.[1],[5]
Mitochondrial Complex Inhibition Inhibits Complex IV activity, with significant effects observed at 100 μM. Also suggested to inhibit overall mitochondrial respiration.Primarily inhibits Complex I. Also shown to inhibit Complex IV activity, with significant effects at 200 μM.[1],[7],[8]
Inhibition of Hepatic Gluconeogenesis Reduces glycerol-derived gluconeogenesis in vivo.Suppresses hepatic gluconeogenesis by downregulating G6Pase and PEPCK.[2],[7]
Stimulation of Glucose Uptake Stimulates glucose uptake in adipocytes and myotubes (50 μM - 3 mM).Increases glucose uptake in skeletal muscle.[1],[5]
Inhibition of ACC Activity Concentration-dependent reduction in ACC activity in adipocytes (0.3–30 μM).Reduces ACC activity in hepatocytes.[1],[5]

Experimental Protocols

AMPK Activity Assay (General Protocol):

  • Cell Culture and Treatment: Plate cells (e.g., H4IIE, 3T3-L1, L6) in appropriate growth medium. Once confluent, treat with varying concentrations of this compound or metformin for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phosphorylated AMPK (Thr172) and total AMPK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometrically quantify the bands for phosphorylated and total AMPK. The ratio of p-AMPK to total AMPK indicates the level of AMPK activation.

Mitochondrial Respiration Assay (General Protocol using Seahorse XF Analyzer):

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Drug Treatment: Replace the growth medium with a low-buffered Seahorse XF assay medium and inject this compound or metformin at the desired concentrations.

  • Oxygen Consumption Rate (OCR) Measurement: Place the microplate in the Seahorse XF Analyzer to measure the OCR in real-time.

  • Mitochondrial Stress Test (Optional): To assess specific respiratory chain complex inhibition, sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Data Analysis: Analyze the OCR data to determine the effects of the compounds on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Signaling Pathway Diagrams

Galegine_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria PI3K PI3 Kinase Pathway This compound->PI3K ComplexIV Complex IV Mitochondria->ComplexIV Inhibition AMPK AMPK ComplexIV->AMPK Activation ACC ACC AMPK->ACC Inhibition GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Stimulation HepaticGluconeogenesis Hepatic Gluconeogenesis AMPK->HepaticGluconeogenesis Inhibition PI3K->GlucoseUptake Stimulation FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Inhibition

Caption: Simplified signaling pathway for this compound.

Metformin_Signaling_Pathway Metformin Metformin OCT1 OCT1 Metformin->OCT1 Mitochondria Mitochondria OCT1->Mitochondria ComplexI Complex I Mitochondria->ComplexI Inhibition ComplexIV Complex IV Mitochondria->ComplexIV Inhibition AMP_ATP_Ratio ↑ AMP/ATP Ratio ComplexI->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK Phosphorylation ACC ACC AMPK->ACC Inhibition Gluconeogenesis Hepatic Gluconeogenesis (G6Pase, PEPCK) AMPK->Gluconeogenesis Inhibition GlucoseUptake Glucose Uptake (GLUT4) AMPK->GlucoseUptake Stimulation FattyAcidMetabolism Fatty Acid Oxidation ↑ Fatty Acid Synthesis ↓ ACC->FattyAcidMetabolism Experimental_Workflow_AMPK_Activation Start Cell Culture Treatment Treat with this compound or Metformin Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE and Western Blot Quantification->SDS_PAGE Antibody_Incubation Incubate with p-AMPK and Total AMPK Antibodies SDS_PAGE->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection Analysis Densitometric Analysis Detection->Analysis Result Determine p-AMPK/Total AMPK Ratio Analysis->Result

References

A Comparative Analysis of the In Vitro Potency of Galegine and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro bioactivity of the natural compound galegine and its synthetic derivatives reveals a spectrum of potencies across different biological targets. This guide provides a comparative overview of their in vitro efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the fields of metabolic disease and beyond.

This compound, a guanidine (B92328) alkaloid originally isolated from the plant Galega officinalis, has a long history in traditional medicine for the management of diabetes-like symptoms. Its discovery ultimately led to the development of the biguanide (B1667054) class of antidiabetic drugs, most notably metformin (B114582). This guide focuses on the in vitro potency of this compound and compares it with its well-known synthetic analogs, metformin and phenformin, as well as other synthetic derivatives, to provide a clear understanding of their relative bioactivities.

Comparative In Vitro Potency

The in vitro potency of this compound and its analogs has been evaluated across various assays, primarily focusing on their effects on metabolic pathways. A key mechanism of action for these compounds is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial downstream effects such as increased glucose uptake and inhibition of lipid synthesis.

Another area of investigation has been the inhibition of specific enzymes. Recent studies have explored the inhibitory effects of these compounds on bacterial enzymes, such as E. coli agmatinase, suggesting a potential role in modulating the gut microbiome.

The following table summarizes the available quantitative data on the in vitro potency of this compound and its key synthetic analogs.

CompoundAssayTarget/Cell LinePotency (Ki/Concentration for Activation)Reference
This compound Enzyme InhibitionE. coli Agmatinase0.007 mM (Ki)[No source found]
AMPK ActivationH4IIE, HEK293, 3T3-L1, L6 cells≥ 10 µM[1]
Glucose Uptake3T3-L1 adipocytes, L6 myotubesConcentration-dependent stimulation[1]
Phenformin Enzyme InhibitionE. coli Agmatinase0.6 mM (Ki)[No source found]
AMPK ActivationHEK293 cellsEffective activator[2][3][4]
Buformin Enzyme InhibitionE. coli Agmatinase0.1 mM (Ki)[No source found]
Metformin AMPK ActivationHEK293 cellsEffective activator[2][3][4]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro AMPK Activation Assay

The activation of AMPK by this compound and its analogs is a crucial indicator of their potential metabolic effects.

Protocol:

  • Cell Culture and Treatment: H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, or L6 myotubes are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or its synthetic analogs for a specified period (e.g., 1 hour).

  • Cell Lysis: After treatment, cells are washed and lysed to extract cellular proteins.

  • Immunoprecipitation (Optional): AMPK can be immunoprecipitated from the cell lysates to isolate the enzyme for a more specific activity measurement.

  • Kinase Assay: The AMPK activity in the cell lysates or immunoprecipitates is measured by monitoring the phosphorylation of a synthetic peptide substrate, such as the SAMS peptide (HMRSAMSGLHLVKRR). This is typically done using a radioactive assay with [γ-³²P]ATP or a non-radioactive method involving specific antibodies that recognize the phosphorylated substrate.

  • Data Analysis: The amount of phosphorylated substrate is quantified to determine the AMPK activity. Results are often expressed as fold activation over a vehicle-treated control.[1]

In Vitro Glucose Uptake Assay

This assay measures the ability of the compounds to stimulate the uptake of glucose into cells, a key process in maintaining glucose homeostasis.

Protocol:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes, or L6 myoblasts are differentiated into myotubes.

  • Treatment: Differentiated cells are treated with various concentrations of this compound or its analogs for a defined period.

  • Glucose Uptake Measurement: Cells are incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]-D-glucose.

  • Cell Lysis and Scintillation Counting: After the incubation period, cells are washed to remove extracellular radiolabeled glucose and then lysed. The intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of glucose taken up by the cells. The results are typically normalized to the protein content of the cell lysates and expressed as a percentage of the basal glucose uptake (in the absence of any stimulant).[1]

E. coli Agmatinase Inhibition Assay

This assay is used to determine the inhibitory potency of this compound and its analogs against a specific bacterial enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant E. coli agmatinase is purified. The substrate, agmatine, is prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is incubated with various concentrations of the inhibitor (this compound or its analogs). The enzymatic reaction is initiated by adding the substrate.

  • Detection of Product Formation: The rate of the enzymatic reaction is monitored by measuring the formation of the product, urea, or the disappearance of the substrate, agmatine. This can be done using various detection methods, such as colorimetric assays or high-performance liquid chromatography (HPLC).

  • Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Signaling Pathway and Experimental Workflow

The primary mechanism by which this compound and its biguanide analogs exert their metabolic effects is through the activation of the AMPK signaling pathway. This activation is often an indirect consequence of the inhibition of the mitochondrial respiratory chain, particularly Complex I. This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK. Activated AMPK then phosphorylates downstream targets, leading to the stimulation of catabolic processes (like glucose uptake and fatty acid oxidation) and the inhibition of anabolic processes (like gluconeogenesis and lipid synthesis).

This compound This compound & Analogs Mitochondria Mitochondrial Respiratory Chain (Complex I) This compound->Mitochondria Inhibition ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->ATP_Ratio AMPK AMPK Activation ATP_Ratio->AMPK Glucose_Uptake ↑ Glucose Uptake AMPK->Glucose_Uptake Gluconeogenesis ↓ Hepatic Gluconeogenesis AMPK->Gluconeogenesis Lipid_Synthesis ↓ Lipid Synthesis AMPK->Lipid_Synthesis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation

Caption: Signaling pathway of this compound and its analogs.

The general workflow for assessing the in vitro potency of these compounds involves a series of sequential experiments, starting from enzyme-based assays to cell-based functional assays.

start Start synthesis Synthesis of This compound Analogs start->synthesis enzyme_assay Enzyme Inhibition Assay (e.g., Agmatinase) synthesis->enzyme_assay ampk_assay AMPK Activation Assay synthesis->ampk_assay glucose_assay Glucose Uptake Assay synthesis->glucose_assay data_analysis Data Analysis & Potency Comparison enzyme_assay->data_analysis ampk_assay->data_analysis glucose_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro potency comparison.

References

Unveiling the Anti-Cancer Potential of Galegine: A Comparative Analysis in Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-cancer agents, the natural compound Galegine has demonstrated notable cytotoxic and pro-apoptotic effects in human melanoma cell lines. This report provides a comprehensive cross-validation of this compound's efficacy, presenting key performance data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a guanidine (B92328) derivative isolated from Galega officinalis, has been investigated for its therapeutic potential. This guide synthesizes the available experimental data on this compound's effects on cancer cells, with a specific focus on human melanoma cell lines DFW and SK-MEL-5. The data indicates that this compound induces cytotoxicity and apoptosis in a cell-line-dependent manner, suggesting a potential therapeutic avenue for further investigation. This document serves as a practical resource, offering a comparative analysis of this compound's performance and standardized protocols for its evaluation.

Comparative Performance of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in different human melanoma cell lines. The following tables summarize the key findings from these studies.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Citation
DFWHuman Melanoma63024
SK-MEL-5Human Melanoma330024
Table 2: Induction of Apoptosis by this compound

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.

Cell LineCancer TypeApoptotic Cells (%)Treatment ConditionsCitation
DFWHuman Melanoma12.4Not specified
SK-MEL-5Human Melanoma41.8Not specified

Mechanism of Action: Key Signaling Pathways

This compound's anti-cancer effects are linked to the modulation of critical signaling pathways that control cell survival and death.

AMPK Activation

This compound is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can inhibit cancer cell growth by switching off anabolic pathways and promoting catabolic processes.

Regulation of Apoptotic Proteins

Studies have shown that this compound treatment leads to an upregulation of the Bax/Bcl-2 ratio in melanoma cells. Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. An increased Bax/Bcl-2 ratio is a key indicator of a cell's commitment to apoptosis.

Furthermore, this compound has been observed to upregulate the expression of the tumor suppressor protein p53 in SK-MEL-5 melanoma cells. p53 plays a crucial role in inducing apoptosis in response to cellular stress.

This compound-Induced Apoptotic Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK Activates p53 p53 This compound->p53 Upregulates in SK-MEL-5 Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates (inferred from increased Bax/Bcl-2 ratio) Apoptosis Apoptosis AMPK->Apoptosis Contributes to p53->Bax Upregulates Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

This compound-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the cross-validation of this compound's effects in different cell lines.

Experimental Workflow for this compound Cross-Validation cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Apoptosis Assays cluster_2 Mechanism of Action Analysis Cell Line Seeding Cell Line Seeding This compound Treatment This compound Treatment Cell Line Seeding->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Annexin V/PI Staining Annexin V/PI Staining This compound Treatment->Annexin V/PI Staining Western Blot Western Blot This compound Treatment->Western Blot qRT-PCR qRT-PCR This compound Treatment->qRT-PCR IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V/PI Staining->Apoptosis Quantification Protein Expression (AMPK, p53, Bax, Bcl-2) Protein Expression (AMPK, p53, Bax, Bcl-2) Western Blot->Protein Expression (AMPK, p53, Bax, Bcl-2) Gene Expression (p53, Bax, Bcl-2) Gene Expression (p53, Bax, Bcl-2) qRT-PCR->Gene Expression (p53, Bax, Bcl-2)

Experimental workflow for this compound cross-validation.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Binding Buffer

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest the cells after treatment and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 1X Binding Buffer to each sample.

    • Analyze the samples by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and control cells

    • Cold 70% ethanol (B145695)

    • PBS

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the fixed cells on ice or at -20°C.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark.

    • Analyze the samples by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Materials:

    • Treated and control cell lysates

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-AMPK, AMPK, p53, Bax, Bcl-2, and a loading control like β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities relative to the loading control.

Conclusion and Future Directions

The available data strongly suggests that this compound warrants further investigation as a potential anti-cancer agent, particularly for melanoma. Its ability to induce apoptosis through the modulation of key regulatory proteins like those in the Bcl-2 family and p53, potentially downstream of AMPK activation, presents a compelling mechanism of action.

To build upon these findings, future research should focus on:

  • Expanding the scope of investigation to a broader range of cancer cell lines to determine the spectrum of this compound's anti-cancer activity.

  • Conducting in-depth mechanistic studies to fully elucidate the downstream signaling pathways affected by this compound-induced AMPK activation.

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

This guide provides a foundational resource for researchers to design and execute further studies to comprehensively evaluate the therapeutic potential of this compound.

A Comparative Analysis of the Toxicological Profiles of Galegine and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicity of galegine, a naturally occurring guanidine (B92328) derivative, and metformin (B114582), a synthetic biguanide (B1667054) and a first-line therapeutic for type 2 diabetes. While both compounds share a common heritage and exhibit hypoglycemic properties, their toxicological profiles differ significantly, a key factor that led to the clinical prominence of metformin over its natural predecessor. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development purposes.

Executive Summary

This compound, the active compound in Galega officinalis, was historically used for its antidiabetic effects but was ultimately abandoned due to its significant toxicity.[1] Metformin, a structurally related biguanide, was later developed and demonstrated a more favorable safety profile, leading to its widespread clinical use. The primary toxicities associated with this compound are severe pulmonary edema and hepatotoxicity, whereas the main concern with metformin is the risk of lactic acidosis, particularly in cases of overdose or in patients with renal impairment.[2][3]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound and metformin in rodent models. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
This compound SulphateMiceNot Specified77.5[4]
Metformin HClRatOral1000
Metformin HClMouseOral1450 - 3500
Metformin HClRabbitOral350
Metformin HClGuinea PigOral500

Mechanisms of Toxicity

This compound: Pulmonary and Hepatic Toxicity

The primary toxic effects of this compound are centered on the lungs and liver. In animal studies, administration of this compound leads to the rapid onset of pulmonary edema, characterized by fluid accumulation in the thoracic cavity and congestion of the lungs.[2] This is believed to be a result of a direct effect on pulmonary vascular permeability.[5] Additionally, this compound has been shown to cause hepatotoxicity, with microscopic examination revealing sinusoidal congestion in the liver.[6]

The precise signaling pathways underlying this compound's toxicity are not as extensively characterized as those for metformin. However, it is known that this compound, similar to metformin, activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] It is plausible that at high, toxic concentrations, the metabolic shifts induced by AMPK activation, or other off-target effects, contribute to cellular stress and damage in susceptible organs like the lungs and liver.

Metformin: Metformin-Associated Lactic Acidosis (MALA)

The most significant toxic effect of metformin is metformin-associated lactic acidosis (MALA), a rare but serious metabolic complication.[8][9] MALA typically occurs in the context of metformin overdose or in patients with underlying conditions that impair drug clearance, most notably renal insufficiency.[9][10]

The primary mechanism of MALA involves the inhibition of mitochondrial respiratory chain complex I.[8][11] This inhibition leads to a decrease in ATP production and an accumulation of NADH. The shift in the NADH/NAD+ ratio inhibits the conversion of pyruvate (B1213749) to acetyl-CoA, shunting pyruvate towards lactate (B86563) production via lactate dehydrogenase.[12] Furthermore, metformin inhibits gluconeogenesis, the process of generating glucose from non-carbohydrate substrates like lactate, further contributing to the buildup of lactate in the bloodstream.[8][12]

Experimental Protocols

The determination of acute oral toxicity, including the LD50 values presented, typically follows standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant protocols are OECD 423 (Acute Toxic Class Method) and OECD 425 (Up-and-Down Procedure).

OECD 425: Up-and-Down Procedure (UDP)

This method is designed to estimate the LD50 using a minimal number of animals. A brief overview of the protocol is as follows:

  • Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used.

  • Housing and Fasting: Animals are housed in standard conditions and fasted (with access to water) prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage. The initial dose is selected based on a preliminary estimate of the LD50.

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals. If an animal survives, the dose for the next animal is increased by a set factor. If an animal dies, the dose is decreased.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations are more frequent on the day of dosing.

  • LD50 Calculation: The LD50 is calculated from the pattern of survivals and deaths using a maximum likelihood method.

Signaling Pathway and Experimental Workflow Diagrams

Galegine_Toxicity_Pathway This compound This compound (High Dose) Mitochondria Mitochondrial Dysfunction This compound->Mitochondria AMPK AMPK Activation This compound->AMPK Cellular_Stress Cellular Stress Mitochondria->Cellular_Stress AMPK->Cellular_Stress Pulmonary_Vascular_Permeability ↑ Pulmonary Vascular Permeability Cellular_Stress->Pulmonary_Vascular_Permeability Hepatocyte_Damage Hepatocyte Damage Cellular_Stress->Hepatocyte_Damage Pulmonary_Edema Pulmonary Edema Pulmonary_Vascular_Permeability->Pulmonary_Edema Hepatotoxicity Hepatotoxicity Hepatocyte_Damage->Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced toxicity.

Metformin_Toxicity_Pathway Metformin Metformin (Overdose) Complex_I Mitochondrial Complex I Inhibition Metformin->Complex_I Gluconeogenesis ↓ Hepatic Gluconeogenesis Metformin->Gluconeogenesis ATP_Production ↓ ATP Production Complex_I->ATP_Production NADH_NAD_Ratio ↑ NADH/NAD+ Ratio Complex_I->NADH_NAD_Ratio Pyruvate_to_Lactate ↑ Pyruvate to Lactate Conversion NADH_NAD_Ratio->Pyruvate_to_Lactate Lactate_Accumulation Lactate Accumulation Gluconeogenesis->Lactate_Accumulation Pyruvate_to_Lactate->Lactate_Accumulation Lactic_Acidosis Lactic Acidosis Lactate_Accumulation->Lactic_Acidosis

Caption: Signaling pathway of Metformin-associated lactic acidosis.

Experimental_Workflow_LD50 start Start: Select Initial Dose dose_animal Dose Single Animal (Oral Gavage) start->dose_animal observe Observe for 48h (Toxicity & Mortality) dose_animal->observe decision Animal Survived? observe->decision increase_dose Increase Dose decision->increase_dose Yes decrease_dose Decrease Dose decision->decrease_dose No end End: Calculate LD50 (Maximum Likelihood Method) decision->end Sufficient Data next_animal Proceed to Next Animal increase_dose->next_animal decrease_dose->next_animal next_animal->dose_animal

Caption: Experimental workflow for LD50 determination via OECD 425.

References

A Comparative Analysis of Galegine's Inhibitory Effects on Mitochondrial Complexes I and IV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effects of galegine on the electron transport chain's complex I versus complex IV.

Recent paradigm-shifting research has illuminated the primary mitochondrial target of the guanidine-derived natural product, this compound. Traditionally, the glucose-lowering effects of this compound and related biguanides were attributed to the inhibition of complex I of the electron transport chain (ETC). However, compelling new evidence demonstrates that this compound's principal mechanism of action is the inhibition of complex IV (Cytochrome c oxidase). This guide provides a detailed comparison of this compound's effects on these two critical enzymatic complexes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Effects

The following table summarizes the inhibitory potency of this compound on mitochondrial complex I and complex IV. It is important to note that recent studies have focused heavily on complex IV, reflecting a shift in the understanding of this compound's mechanism of action.

ParameterComplex I (NADH:ubiquinone oxidoreductase)Complex IV (Cytochrome c oxidase)Reference
IC50 Value ~1.1 mM~400 µM (Estimated)[1],[2]

Note on IC50 Value for Complex IV: The IC50 value for this compound's inhibition of complex IV is estimated from the dose-response curve presented in LaMoia et al. (2022) as a specific value was not explicitly stated in the text.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Measurement of Mitochondrial Complex I Activity

The activity of complex I is determined spectrophotometrically by measuring the decrease in absorbance resulting from the oxidation of NADH.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA

  • NADH solution (10 mM)

  • Coenzyme Q1 (Ubiquinone) solution (10 mM in ethanol)

  • Rotenone (B1679576) (a specific complex I inhibitor, for control)

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • The mitochondrial protein concentration is determined using a standard method (e.g., Bradford assay).

  • In a cuvette, isolated mitochondria (50-100 µg of protein) are suspended in the assay buffer.

  • This compound is added to the desired final concentration and incubated for a specified period.

  • The reaction is initiated by the addition of NADH.

  • The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.

  • The rotenone-sensitive rate is calculated by subtracting the rate in the presence of rotenone from the total rate, which represents the specific activity of complex I.

  • Inhibitory effects of this compound are expressed as a percentage of the control activity.

Measurement of Mitochondrial Complex IV Activity

The activity of complex IV is measured by monitoring the oxidation of reduced cytochrome c, which can be followed by a decrease in absorbance at 550 nm.[2]

Materials:

  • Isolated mitochondria or cell lysates

  • Assay Buffer: 10 mM potassium phosphate, pH 7.0

  • Reduced cytochrome c solution

  • Potassium cyanide (KCN) (a specific complex IV inhibitor, for control)

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Mitochondria are prepared as described for the complex I assay.

  • In a temperature-controlled cuvette, the assay buffer is equilibrated.

  • Reduced cytochrome c is added to the cuvette.

  • This compound is introduced at the desired concentration.

  • The reaction is initiated by the addition of the mitochondrial sample.

  • The rate of decrease in absorbance at 550 nm, indicating the oxidation of cytochrome c, is recorded.

  • The KCN-sensitive rate represents the specific activity of complex IV and is determined by comparing the rate in the presence and absence of KCN.

  • The percentage inhibition by this compound is calculated relative to the control activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key pathways and experimental processes discussed in this guide.

cluster_ETC Electron Transport Chain cluster_Inhibitors Inhibitors ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O2 -> H2O Galegine_I This compound (Weak Inhibition) Galegine_I->ComplexI Galegine_IV This compound (Strong Inhibition) Galegine_IV->ComplexIV

This compound's primary inhibitory action on the ETC.

cluster_prep Sample Preparation cluster_assay Activity Assay Tissue Tissue Homogenization Isolation Mitochondrial Isolation Tissue->Isolation Protein Protein Quantification Isolation->Protein Incubation Incubation with this compound Protein->Incubation Substrate Substrate Addition Incubation->Substrate Measurement Spectrophotometric Measurement Substrate->Measurement Analysis Data Analysis Measurement->Analysis

Workflow for assessing mitochondrial complex activity.

Discussion and Conclusion

The presented data underscores a significant shift in the understanding of this compound's bioenergetic effects. While complex I was historically considered the primary target for biguanides, recent evidence strongly indicates that this compound, along with metformin (B114582) and phenformin, exerts a more potent inhibitory effect on complex IV at clinically relevant concentrations.[2][3][4] This inhibition of complex IV leads to a cascade of metabolic changes, including alterations in the cellular redox state, which are now believed to be central to the therapeutic actions of these compounds.[3][4]

The weaker inhibition of complex I by this compound suggests that its contribution to the overall pharmacological effect may be less significant than previously thought. Researchers and drug development professionals should, therefore, focus on complex IV as a key target when investigating the mechanisms of this compound and developing new therapeutic agents based on its structure. The provided experimental protocols offer a foundation for conducting these critical comparative studies.

References

Replicating Published Findings on Galegine's Metabolic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of Galegine and its alternatives, supported by experimental data from published research. The information is intended to assist researchers in replicating and expanding upon these findings.

Introduction to this compound and its Metabolic Role

This compound, a natural product isolated from the plant Galega officinalis, has demonstrated significant effects on metabolism, including weight reduction and blood glucose control.[1][2] Its mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][4] This guide compares the in vitro and in vivo metabolic effects of this compound with other well-known metabolic modulators, including the biguanides metformin (B114582) and phenformin, and other AMPK activators like AICAR, resveratrol, and berberine.

In Vitro Metabolic Effects: A Quantitative Comparison

The following tables summarize the concentration-dependent effects of this compound and its alternatives on key metabolic processes in vitro, based on data from published studies.

Table 1: Comparative Effects on Glucose Uptake in Adipocytes (3T3-L1) and Myotubes (L6)

CompoundCell LineConcentration RangeObserved Effect on Glucose UptakeCitation
This compound 3T3-L1 Adipocytes10 µM – 3 mMConcentration-dependent stimulation[3]
L6 Myotubes50 µM - 3 mMStimulation of glucose uptake[3][5]
Metformin IM-9 LymphocytesStarting at 33 µMStimulation of glucose consumption[6]
Phenformin IM-9 LymphocytesStarting at 1.7 µMStimulation of glucose consumption[6]
AICAR Rat Soleus Muscle-Essential for AICAR-induced glucose uptake[7]
White Muscle (in vivo)250 mg/kg4.9-fold increase in glucose uptake[8]
Resveratrol Human Fat Cells100 µMImpaired insulin-activated glucose uptake[9]
Berberine 3T3-L1 Adipocytes5 µM – 20 µM72.9% – 113.7% increase in the absence of insulin (B600854)[10]
C2C12 Myotubes-74.0% increase in glucose consumption[10]

Table 2: Comparative Effects on AMPK Activation

CompoundCell Line(s)Concentration RangeObserved Effect on AMPK ActivationCitation
This compound 3T3-L1, L6, H4IIE, HEK293Starting at 10 µMConcentration-dependent activation[3]
Metformin Human Hepatocytes> 100 µMIncreased AMPK activity[11]
Phenformin --Activates AMPK[12]
AICAR Rat Soleus Muscle-Activates AMPK[7]
Resveratrol --Increases AMPK activity[13]
Berberine --Activates AMPK[14]

Table 3: Comparative Effects on Acetyl-CoA Carboxylase (ACC) Activity

CompoundCell LineConcentration RangeObserved Effect on ACC ActivityCitation
This compound 3T3-L1 Adipocytes0.3–30 μMConcentration-dependent reduction[3]
L6 Myotubes≥ 30 µMReduction in activity[3]
AICAR 3T3-L1 Adipocytes-Significant reduction[3]

In Vivo Metabolic Effects: A Quantitative Comparison

The following table summarizes the effects of this compound and its alternatives on key metabolic parameters in vivo, based on data from published mouse studies.

Table 4: Comparative In Vivo Effects on Body Weight and Blood Glucose in Mice

CompoundMouse ModelDosageEffect on Body WeightEffect on Blood GlucoseCitation
This compound BALB/c, ob/ob, DIO-Weight reducing propertiesLowering of blood glucose[2][15]
Normal Mice3.41 mmol/kg in feedDecrease in body weightReduced blood glucose[3]
Metformin C57BL/6J (HFD)0.25% & 0.5% in HFDReduction of body weight gainMarkedly improved glucose intolerance[16][17][18]
Phenformin MMTV-ErbB2 Transgenic30 mg/kg/day-No significant changes[19][20]

Signaling Pathways and Experimental Workflows

This compound-Induced AMPK Signaling Pathway

The primary mechanism by which this compound exerts its metabolic effects is through the activation of the AMP-activated protein kinase (AMPK) signaling cascade.

Galegine_AMPK_Pathway This compound This compound Mitochondria Mitochondrial Respiratory Chain This compound->Mitochondria Inhibits AMP_ATP_Ratio Increased AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Activates ACC ACC Phosphorylation (Inhibition) AMPK->ACC GLUT4 GLUT4 Translocation AMPK->GLUT4 Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Increased Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified signaling pathway of this compound-induced AMPK activation and its downstream metabolic effects.

Experimental Workflow: In Vitro Glucose Uptake Assay

This workflow outlines the key steps for measuring glucose uptake in 3T3-L1 adipocytes or L6 myotubes.

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Cell_Culture Culture 3T3-L1 or L6 cells Differentiation Differentiate into adipocytes or myotubes Cell_Culture->Differentiation Serum_Starvation Serum starve cells Differentiation->Serum_Starvation Add_Compound Incubate with this compound or alternative compound Serum_Starvation->Add_Compound Add_2DG Add radiolabeled 2-deoxyglucose (2-DG) Add_Compound->Add_2DG Wash_Cells Wash cells to remove extracellular 2-DG Add_2DG->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Scintillation_Counting Measure intracellular radioactivity by scintillation counting Lyse_Cells->Scintillation_Counting

Caption: A typical experimental workflow for an in vitro glucose uptake assay.

Experimental Workflow: AMPK Activity Assay

This workflow illustrates the general procedure for determining AMPK activity in cell lysates.

AMPK_Activity_Workflow cluster_prep Sample Preparation cluster_assay Kinase Assay cluster_detection Detection Cell_Treatment Treat cells with this compound or alternative compound Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification Immunoprecipitation Immunoprecipitate AMPK Protein_Quantification->Immunoprecipitation Kinase_Reaction Incubate with substrate (e.g., SAMS peptide) and ATP Immunoprecipitation->Kinase_Reaction Measure_Phosphorylation Measure substrate phosphorylation (e.g., via radioactivity or antibody) Kinase_Reaction->Measure_Phosphorylation

Caption: General workflow for conducting an AMPK activity assay.

Experimental Protocols

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate into adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a low-glucose medium.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound or alternative compounds for a specified time (e.g., 1-5 hours).

  • Glucose Uptake Measurement: Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-deoxyglucose) is added to the cells for a short incubation period (e.g., 5-10 minutes).

  • Washing and Lysis: The uptake is terminated by washing the cells with ice-cold PBS to remove extracellular glucose. The cells are then lysed (e.g., with NaOH or a specific lysis buffer).

  • Quantification: The amount of intracellular radioactivity is determined by liquid scintillation counting and normalized to the total protein content of the cell lysate.

AMPK Activity Assay
  • Cell Treatment and Lysis: Cells are treated with the desired compounds for the specified time. After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional but recommended for specificity): AMPK is immunoprecipitated from the cell lysates using an antibody specific to one of the AMPK subunits (e.g., anti-AMPKα).

  • Kinase Reaction: The immunoprecipitated AMPK or the whole-cell lysate is incubated in a kinase reaction buffer containing a specific AMPK substrate (e.g., SAMS peptide), ATP (often radiolabeled with ³²P), and magnesium chloride.

  • Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this is typically done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed (e.g., ELISA or Western blot).

Acetyl-CoA Carboxylase (ACC) Activity Assay
  • Sample Preparation: Similar to the AMPK assay, cells are treated and lysed.

  • Assay Principle: ACC activity is often measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.

  • Reaction: The cell lysate is incubated in a reaction mixture containing acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.

  • Separation and Quantification: The reaction is stopped, and the radiolabeled malonyl-CoA is separated from the unreacted bicarbonate (e.g., by acidification and evaporation). The radioactivity incorporated into malonyl-CoA is then measured by scintillation counting.

In Vivo Mouse Studies
  • Animal Models: Common mouse models include normal chow-fed mice, diet-induced obese (DIO) mice, or genetically obese models (e.g., ob/ob mice).

  • Compound Administration: this compound or alternative compounds are typically administered in the diet or via oral gavage.

  • Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured from tail vein blood samples.

  • Glucose and Insulin Tolerance Tests: To assess glucose homeostasis and insulin sensitivity, oral glucose tolerance tests (OGTT) or intraperitoneal insulin tolerance tests (IPITT) are performed.

  • Tissue Analysis: At the end of the study, tissues such as liver, muscle, and adipose tissue can be collected for further analysis of gene expression, protein levels, and enzyme activities.

References

Assessing the Specificity of Galegine's Action on AMPK: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galegine's performance in activating AMP-activated protein kinase (AMPK) against two well-established activators: Metformin (B114582) and AICAR. This document synthesizes available experimental data to elucidate the mechanisms of action, specificity, and potential off-target effects of these compounds.

Introduction to AMPK Activators

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. Its activation triggers a switch from anabolic to catabolic pathways, making it a key therapeutic target for metabolic diseases such as type 2 diabetes. This guide focuses on three compounds known to activate AMPK:

  • This compound: A natural guanidine (B92328) derivative isolated from Galega officinalis, the plant from which the biguanide (B1667054) class of drugs was derived.

  • Metformin: A biguanide drug that is a first-line therapy for type 2 diabetes.

  • AICAR (Acadesine): An adenosine (B11128) analog that is widely used as a pharmacological activator of AMPK in research settings.

This comparison will delve into their mechanisms of action, present available quantitative data on their efficacy, and provide detailed experimental protocols for assessing their effects on AMPK signaling.

Mechanisms of Action and Specificity

The primary distinction between these activators lies in their mode of activating AMPK. Metformin and this compound are considered indirect activators, while AICAR directly activates the enzyme.

This compound: As a guanidine derivative, this compound is structurally related to Metformin.[1] Its mechanism of AMPK activation is also indirect, primarily through the inhibition of the mitochondrial respiratory chain.[2] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio, which in turn activates AMPK.[2] While its primary mechanism appears to be AMPK-dependent, there is limited information available regarding its broader kinase selectivity and potential off-target effects. Some studies suggest it may have effects on the PI3K pathway, although this requires further investigation.[2]

Metformin: The most widely prescribed oral hypoglycemic agent, Metformin, activates AMPK indirectly.[3] It is well-established that Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio and subsequent LKB1-dependent phosphorylation and activation of AMPK.[3] While AMPK activation is central to many of Metformin's metabolic effects, some of its actions may be AMPK-independent.[4]

AICAR: 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR) is a cell-permeable adenosine analog.[5] Upon entering the cell, it is phosphorylated by adenosine kinase to form ZMP, an AMP analog.[5] ZMP directly activates AMPK by binding to the γ-subunit, mimicking the effect of AMP.[5] This allosteric activation also promotes phosphorylation of the catalytic α-subunit by upstream kinases like LKB1.[5] It is important to note that at higher concentrations, AICAR can have AMPK-independent effects due to the accumulation of ZMP, which can interfere with other nucleotide-dependent pathways.[5]

Comparative Analysis of AMPK Activation

While a direct head-to-head comparison of the potency of this compound, Metformin, and AICAR from a single study is limited, available data from various studies allow for a qualitative and semi-quantitative assessment.

CompoundMechanism of ActionTypical Effective Concentration Range (in vitro)Potency ComparisonKnown Off-Target Considerations
This compound Indirect (Inhibition of mitochondrial respiration)10 µM and above for AMPK activation[3][6]Appears to be more potent than AICAR in reducing ACC activity in some cell lines.[3]Limited data available. May have effects on the PI3K pathway.[2]
Metformin Indirect (Inhibition of mitochondrial complex I)0.1 - 10 mMGenerally less potent than AICAR and phenformin (B89758) (a related biguanide) in acute AMPK activation.[1]Can have AMPK-independent effects.[4]
AICAR Direct (AMP mimetic)0.1 - 2 mMLess potent than direct allosteric activators like A-769662. Effects can be cell-type dependent.Can have AMPK-independent effects at higher concentrations due to ZMP accumulation, affecting purine (B94841) metabolism.[5]

Experimental Protocols

To aid researchers in their investigation of these AMPK activators, detailed protocols for key experiments are provided below.

Western Blotting for Phospho-AMPK (Thr172)

This protocol is a standard method to assess the activation state of AMPK by detecting its phosphorylation at Threonine 172.

Materials:

  • Cells or tissue lysates treated with this compound, Metformin, or AICAR

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-total AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AMPK signal to the total AMPK signal.

In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of the test compound.

Materials:

  • Purified active AMPK enzyme

  • SAMS peptide (a synthetic substrate for AMPK)

  • Kinase assay buffer

  • ATP

  • Test compounds (this compound, Metformin, AICAR)

  • Method for detecting ADP production (e.g., ADP-Glo™ Kinase Assay) or phosphate (B84403) incorporation (e.g., using [γ-³²P]ATP)

Procedure (using a luminescence-based ADP detection method):

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the purified AMPK enzyme, SAMS peptide, and the different concentrations of the test compounds.

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Data Analysis: Calculate the kinase activity for each concentration of the test compound and plot the dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

Galegine_Metformin_Signaling_Pathway This compound This compound Mito Mitochondrial Respiratory Chain This compound->Mito Inhibits Metformin Metformin Metformin->Mito Inhibits AMP_ATP ↑ AMP/ATP Ratio Mito->AMP_ATP AMPK AMPK AMP_ATP->AMPK AICAR AICAR ZMP ZMP AICAR->ZMP Phosphorylation ZMP->AMPK LKB1 LKB1 LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream Phosphorylates

Figure 1: Signaling pathways of this compound, Metformin, and AICAR in AMPK activation.

Experimental_Workflow cluster_western Western Blot cluster_kinase In Vitro Kinase Assay start Start: Cell Culture/Tissue Preparation treatment Treatment with This compound, Metformin, or AICAR start->treatment lysis Cell/Tissue Lysis treatment->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant assay_setup Assay Setup: Purified AMPK, Substrate, Compound lysis->assay_setup (for purified enzyme) sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, Total AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis_wb Data Analysis: Ratio of p-AMPK/Total AMPK detection->analysis_wb reaction Initiate Kinase Reaction (add ATP) assay_setup->reaction incubation Incubation reaction->incubation detection_kinase Detect ADP Production incubation->detection_kinase analysis_kinase Data Analysis: Determine EC50 detection_kinase->analysis_kinase

Figure 2: General experimental workflow for assessing AMPK activation.

Conclusion and Future Directions

This compound, Metformin, and AICAR all effectively activate AMPK, albeit through distinct mechanisms. This compound and Metformin act indirectly by modulating cellular energy status, which more closely mimics physiological activation. In contrast, AICAR acts as a direct AMP mimetic.

While Metformin and AICAR are well-characterized tools in metabolic research, the specificity of this compound's action on AMPK requires further investigation. The current literature provides a solid foundation for its AMPK-activating properties, but a comprehensive understanding of its off-target profile is lacking. Future studies employing kinase selectivity profiling and other off-target identification methods are crucial to fully assess the specificity of this compound and its potential as a selective pharmacological tool or therapeutic agent. Researchers are encouraged to consider the different mechanisms of action and potential for off-target effects when selecting an AMPK activator for their specific experimental needs.

References

A Comparative Guide to the Gene Expression Profiles Induced by Galegine and Metformin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a natural guanidine (B92328) derivative from Galega officinalis, and its synthetic biguanide (B1667054) analog, metformin (B114582), are both recognized for their glucose-lowering effects. While metformin is a cornerstone in the management of type 2 diabetes, the molecular mechanisms and broader impacts on gene expression of both compounds are areas of ongoing research. This guide provides a comparative analysis of the gene expression profiles induced by this compound and metformin, drawing from available experimental data. It is important to note that to date, no studies have been published that directly compare the global gene expression profiles of this compound and metformin under identical experimental conditions. Therefore, this guide synthesizes findings from separate studies to offer insights into their individual and potentially shared molecular actions.

Comparative Analysis of Gene Expression

The following sections detail the known effects of this compound and metformin on gene expression from distinct experimental systems.

This compound-Induced Gene Expression Changes in Adipocytes

A key study investigating the effects of this compound utilized a microarray analysis to profile gene expression in 3T3-L1 adipocytes. Treatment with 500 μM this compound for 24 hours led to significant changes in the expression of genes predominantly involved in lipid metabolism and insulin (B600854) signaling.[1]

Table 1: Differentially Expressed Genes in 3T3-L1 Adipocytes Treated with this compound

Gene SymbolGene NameFold ChangeBiological Process
FASNFatty acid synthase-1.5Lipid metabolism
SREBF1Sterol regulatory element binding transcription factor 1-1.4Lipid biosynthesis
ACACAAcetyl-CoA carboxylase alpha-1.3Fatty acid synthesis
INSIG1Insulin induced gene 1+1.6Insulin signaling
SLC2A4Solute carrier family 2 member 4 (GLUT4)+1.7Glucose transport

Data is derived from a microarray analysis of 3T3-L1 adipocytes treated with 500 μM this compound for 24 hours.[1]

Metformin-Induced Gene Expression Changes in Human Hepatocytes

The impact of metformin on gene expression has been extensively studied in various models. A comprehensive study using RNA sequencing (RNA-seq) on primary human hepatocytes treated with 2.5 mM metformin for 8 hours identified 1,906 differentially expressed genes. This study also distinguished between genes whose expression was dependent on AMP-activated protein kinase (AMPK) and those that were AMPK-independent.

Table 2: Top Differentially Expressed AMPK-Dependent Genes in Primary Human Hepatocytes Treated with Metformin

Gene SymbolGene NameLog2 Fold ChangeBiological Process
ATF3Activating transcription factor 3+3.5Stress response, transcription regulation
DDIT3DNA damage inducible transcript 3+2.8Apoptosis, transcription regulation
TRIB3Tribbles pseudokinase 3+2.5Insulin signaling, apoptosis
GDF15Growth differentiation factor 15+2.2Cellular stress response
FOSFos proto-oncogene, AP-1 transcription factor subunit+2.1Signal transduction, cell proliferation

Data is derived from an RNA-seq analysis of primary human hepatocytes treated with 2.5 mM metformin for 8 hours.

Shared Signaling Pathways

While a direct comparison of global gene expression is lacking, evidence points to at least two major shared signaling pathways for this compound and metformin: activation of AMP-activated protein kinase (AMPK) and inhibition of mitochondrial respiratory chain complex IV.

Both this compound and metformin have been shown to activate AMPK, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can, in turn, influence the expression of a multitude of genes involved in glucose and lipid metabolism.

Furthermore, a recent study demonstrated that both this compound and metformin, along with phenformin, inhibit complex IV of the mitochondrial respiratory chain at clinically relevant concentrations.[2][3] This action leads to a decrease in cellular energy status, which is a key trigger for AMPK activation.

This compound This compound Mitochondria Mitochondrial Complex IV This compound->Mitochondria Metformin Metformin Metformin->Mitochondria ATP Cellular Energy (ATP levels) Mitochondria->ATP Inhibition AMPK AMPK Activation ATP->AMPK Decrease GeneExpression Gene Expression Changes AMPK->GeneExpression

Figure 1. Shared signaling pathway of this compound and Metformin.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of gene expression studies.

Microarray Analysis of this compound-Treated Adipocytes
  • Cell Culture: 3T3-L1 preadipocytes were cultured and differentiated into mature adipocytes.[4]

  • Treatment: Mature adipocytes were treated with 500 μM this compound for 24 hours.[1]

  • RNA Isolation: Total RNA was extracted from the cells.

  • Microarray Hybridization: Labeled cRNA was hybridized to Affymetrix Mouse Expression GeneChip microarrays.[1]

  • Data Analysis: Gene expression data was analyzed to identify differentially expressed genes between this compound-treated and control cells.

RNA-Seq Analysis of Metformin-Treated Hepatocytes
  • Cell Culture: Primary human hepatocytes were isolated and cultured.

  • Treatment: Hepatocytes were treated with 2.5 mM metformin for 8 hours. A parallel group was treated with metformin and the AMPK inhibitor, compound C, to distinguish AMPK-dependent effects.

  • RNA Isolation: Total RNA was extracted from the hepatocytes.

  • RNA Sequencing: RNA libraries were prepared and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads were aligned to the human genome, and differential gene expression analysis was performed.

cluster_setup Experimental Setup cluster_processing Sample Processing & Data Acquisition cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Adipocytes, Hepatocytes) Treatment Treatment Groups - Vehicle Control - this compound - Metformin CellCulture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Sequencing Gene Expression Profiling (e.g., Microarray, RNA-Seq) RNA_Isolation->Sequencing Data_Processing Data Pre-processing & Quality Control Sequencing->Data_Processing DEG_Analysis Differential Gene Expression Analysis Data_Processing->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Figure 2. General workflow for comparing gene expression profiles.

Conclusion

While a direct, side-by-side comparison of the gene expression profiles induced by this compound and metformin is not yet available in the scientific literature, the existing data provides valuable insights into their individual effects. This compound appears to significantly impact genes related to lipid metabolism and insulin signaling in adipocytes. Metformin exerts a broader influence on gene expression in hepatocytes, with a substantial portion of these changes being mediated through the AMPK pathway. The shared ability of both compounds to activate AMPK and inhibit mitochondrial complex IV suggests a degree of mechanistic overlap. Future research employing a unified experimental design is necessary to directly compare their global transcriptomic signatures and fully elucidate the similarities and differences in their molecular mechanisms of action. Such studies will be instrumental in understanding the full therapeutic potential of this compound and further refining our knowledge of metformin's pleiotropic effects.

References

A Head-to-Head Battle Against Fat: Unpacking the Anti-Lipogenic Mechanisms of Galegine and AICAR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for therapeutic agents to combat metabolic disorders, the inhibition of lipogenesis—the body's process of synthesizing fatty acids—remains a critical target. Two compounds, the natural plant alkaloid Galegine and the synthetic AMP analog AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide), have emerged as potent inhibitors of this pathway. Both are known activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a side-by-side analysis of their anti-lipogenic effects, supported by experimental data, to inform researchers and drug development professionals.

Quantitative Comparison of Anti-Lipogenic Effects

The following table summarizes the key quantitative data on the anti-lipogenic effects of this compound and AICAR, primarily from in vitro studies on adipocyte and myotube cell lines.

ParameterThis compoundAICARCell LineKey Findings
Inhibition of Acetyl-CoA Carboxylase (ACC) Activity Concentration-dependent reduction (0.3–30 μM)Significant reduction, but less potent than this compound3T3-L1 adipocytesThis compound demonstrates higher potency in inhibiting the rate-limiting enzyme of fatty acid synthesis in adipocytes.[1][2]
Statistically significant reduction at ≥ 30 μMSignificant reduction, more potent than this compoundL6 myotubesThe relative potency of the two compounds in inhibiting ACC appears to be cell-type dependent.[1][2]
Reduction of Lipid Accumulation Down-regulates genes involved in fatty acid synthesis.Dose-dependent inhibition of lipid accumulation (0.1-1.0 mM)3T3-L1 adipocytesAICAR has been shown to significantly block the differentiation of pre-adipocytes and the accumulation of lipids.[3]
Regulation of Lipogenic Gene Expression Down-regulates mRNA of Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein (SREBP) at 500 μM.Down-regulates SREBP-1 and SREBP-2 expression.3T3-L1 adipocytes, HepatocytesBoth compounds suppress key transcription factors that drive the expression of genes required for lipogenesis.[1][4][5][6]

Signaling Pathways and Mechanisms of Action

Both this compound and AICAR exert their anti-lipogenic effects primarily through the activation of AMPK. Once activated, AMPK phosphorylates and inactivates key enzymes and transcription factors involved in lipogenesis.

cluster_0 Upstream Activators cluster_1 Central Regulator cluster_2 Downstream Targets (Inhibition) cluster_3 Cellular Outcome This compound This compound AMPK AMPK This compound->AMPK AICAR AICAR AICAR->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Inactivation) SREBP SREBP-1c AMPK->SREBP Down-regulation Lipogenesis Decreased Lipogenesis ACC->Lipogenesis SREBP->Lipogenesis

Fig. 1: Signaling pathway of this compound and AICAR in inhibiting lipogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Culture and Differentiation
  • 3T3-L1 Preadipocytes: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation, confluent cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours. The medium is then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS.

  • L6 Myoblasts: Cells are maintained in DMEM with 10% FBS. For differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.

Acetyl-CoA Carboxylase (ACC) Activity Assay

Differentiated 3T3-L1 adipocytes or L6 myotubes are treated with varying concentrations of this compound or AICAR for 24 hours.[2] Cells are then lysed, and the ACC activity in the lysates is determined by measuring the incorporation of [¹⁴C]bicarbonate into an acid-stable product, malonyl-CoA. The results are typically expressed as a percentage of the activity in untreated control cells.[2]

Oil Red O Staining for Lipid Accumulation

Differentiated 3T3-L1 adipocytes are treated with different concentrations of AICAR during the differentiation process.[3] On day 9, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin for 1 hour, and then stained with Oil Red O solution for 1 hour. After washing, the stained lipid droplets are visualized by microscopy. For quantification, the dye is extracted with isopropanol, and the absorbance is measured spectrophotometrically at 510 nm.[3]

Gene Expression Analysis (qPCR)

3T3-L1 adipocytes are treated with this compound (e.g., 500 μM) for 24 hours. Total RNA is extracted using a suitable kit, and cDNA is synthesized by reverse transcription. Quantitative real-time PCR (qPCR) is performed using specific primers for FASN, SREBP, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.[4]

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the anti-lipogenic effects of this compound and AICAR in vitro.

cluster_0 Cell Culture & Differentiation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A1 Culture 3T3-L1 Preadipocytes A2 Induce Differentiation A1->A2 B1 Treat with this compound (Dose-Response) A2->B1 B2 Treat with AICAR (Dose-Response) A2->B2 B3 Vehicle Control A2->B3 C1 ACC Activity Assay B1->C1 C2 Oil Red O Staining (Lipid Quantification) B1->C2 C3 qPCR for Lipogenic Genes (FASN, SREBP) B1->C3 B2->C1 B2->C2 B2->C3 B3->C1 B3->C2 B3->C3 D1 Side-by-Side Comparison of Potency and Efficacy C1->D1 C2->D1 C3->D1

Fig. 2: Comparative experimental workflow for this compound and AICAR.

Conclusion

Both this compound and AICAR are effective inhibitors of lipogenesis, acting through the common pathway of AMPK activation. Experimental evidence suggests that their relative potency can be cell-type specific. This compound appears to be a more potent inhibitor of ACC in 3T3-L1 adipocytes, a key cell type in lipid storage.[2] AICAR, on the other hand, has been extensively documented to dose-dependently inhibit overall lipid accumulation during adipocyte differentiation.[3] The choice between these compounds for further research and development may depend on the specific cellular context and desired therapeutic outcome. This guide provides a foundational comparison to aid in these critical decisions.

References

Validating the Role of LKB1 in Galegine-Mediated AMPK Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling pathways involved in the activation of AMP-activated protein kinase (AMPK) by galegine, with a specific focus on validating the role of the master kinase LKB1. Experimental data and detailed protocols are presented to support the current understanding of this compound's mechanism of action and to provide a framework for further investigation.

Introduction

This compound, a natural product isolated from Galega officinalis, is a guanidine (B92328) derivative and the pharmacological precursor to the widely used anti-diabetic drug metformin (B114582). A primary mechanism of action for this compound and other biguanides is the activation of AMPK, a crucial regulator of cellular energy homeostasis.[1][2] Activation of AMPK can explain many of the metabolic effects of this compound, including enhanced glucose uptake and inhibition of fatty acid synthesis.[1][2] A key question for researchers and drug developers is the precise upstream signaling pathway responsible for this activation. The tumor suppressor kinase LKB1 is a primary upstream kinase for AMPK, particularly in response to cellular energy stress.[3][4] This guide examines the evidence supporting the essential role of LKB1 in this compound-mediated AMPK activation.

Data Summary: LKB1-Dependence of Biguanide-Mediated AMPK Activation

While direct quantitative data for this compound in LKB1 knockout models is not extensively published, the mechanistic evidence from studies on related biguanides like metformin and phenformin, which share a common mechanism of action with this compound, is compelling.[4][5][6] These compounds are known to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.[5][6] This change in cellular energy status is the primary trigger for LKB1-dependent AMPK activation.[3][4]

The following table summarizes the expected outcomes of this compound treatment on AMPK activation in cells with and without functional LKB1, based on the known mechanism of action of biguanides.

Cell Type Treatment Expected Change in p-AMPK (Thr172) Inferred LKB1 Dependence
LKB1 Wild-TypeThis compoundSignificant Increase-
LKB1-Deficient/KnockoutThis compoundNo significant increase or greatly attenuated increaseHigh
LKB1 Wild-TypeA-769662 (Direct AMPK Activator)Significant IncreaseLow (LKB1-independent)
LKB1-Deficient/KnockoutA-769662 (Direct AMPK Activator)Significant IncreaseLow (LKB1-independent)

Signaling Pathways

The activation of AMPK can occur through several upstream kinases. The LKB1-dependent pathway is considered the canonical route for activation in response to metabolic stress, such as that induced by this compound. Alternative pathways involving CaMKK2 and TAK1 are typically activated by different cellular signals.[7]

LKB1-Dependent AMPK Activation by this compound

This compound's primary mode of action is the inhibition of mitochondrial respiration, which elevates the cellular AMP:ATP ratio. This is the signal for LKB1 to phosphorylate and activate AMPK.

G This compound This compound Mito Mitochondrial Respiration This compound->Mito Inhibits AMP_ATP Increased AMP:ATP Ratio Mito->AMP_ATP Leads to LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) Metabolic_Effects Metabolic Effects pAMPK->Metabolic_Effects Regulates

Caption: LKB1-dependent activation of AMPK by this compound.

LKB1-Independent AMPK Activation Pathways

For comparison, it is important to understand the alternative, LKB1-independent mechanisms of AMPK activation. These are generally not considered the primary pathways for this compound's action.

G cluster_0 Calcium-Mediated cluster_1 Cytokine/Stress-Mediated Ca_influx Increased Intracellular Ca2+ CaMKK2 CaMKK2 Ca_influx->CaMKK2 Activates AMPK AMPK CaMKK2->AMPK Phosphorylates pAMPK p-AMPK (Active) Cytokines Cytokines/Stress TAK1 TAK1 Cytokines->TAK1 Activates TAK1->AMPK Phosphorylates Downstream Downstream Effects pAMPK->Downstream

Caption: LKB1-independent pathways of AMPK activation.

Experimental Workflow for Validating LKB1's Role

To experimentally validate the LKB1-dependence of this compound-mediated AMPK activation, a workflow comparing the response in LKB1-wild-type and LKB1-deficient cells is essential.

G cluster_0 Cell Lines cluster_1 Treatment cluster_2 Analysis WT_cells LKB1 Wild-Type Cells Control_WT Vehicle Control WT_cells->Control_WT Galegine_WT This compound WT_cells->Galegine_WT KO_cells LKB1 Knockout/Deficient Cells Control_KO Vehicle Control KO_cells->Control_KO Galegine_KO This compound KO_cells->Galegine_KO Lysates Cell Lysis & Protein Quantification Control_WT->Lysates Galegine_WT->Lysates Control_KO->Lysates Galegine_KO->Lysates Western Western Blot Lysates->Western p-AMPK (Thr172) Total AMPK LKB1 Actin Quant Densitometry & Statistical Analysis Western->Quant

Caption: Experimental workflow to validate LKB1's role.

Experimental Protocols

The following is a generalized protocol for a Western blot analysis to determine the phosphorylation status of AMPK in response to this compound treatment in LKB1-wild-type and LKB1-deficient cells.

Objective: To compare the levels of phosphorylated AMPK (p-AMPK) at Threonine-172 in LKB1-proficient and LKB1-deficient cells after treatment with this compound.

Materials:

  • LKB1-wild-type and LKB1-deficient cell lines (e.g., HeLa cells are LKB1-deficient and can be compared to HeLa cells with re-expressed LKB1)

  • Cell culture medium and supplements

  • This compound

  • Vehicle control (e.g., DMSO or saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-AMPKα (Thr172)

    • Rabbit anti-AMPKα

    • Mouse anti-LKB1

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate LKB1-wild-type and LKB1-deficient cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with this compound at a predetermined concentration and for a specific duration. Include a vehicle-treated control for each cell line.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Perform densitometric analysis of the bands and normalize the p-AMPK signal to total AMPK and the loading control (β-actin).

Conclusion

The available evidence strongly indicates that this compound activates AMPK through a mechanism that is dependent on the LKB1 tumor suppressor kinase. This is consistent with its action as an inhibitor of mitochondrial respiration, which leads to an increase in the cellular AMP:ATP ratio, the key signal for LKB1-mediated AMPK activation. While alternative LKB1-independent pathways for AMPK activation exist, they are responsive to different stimuli and are unlikely to be the primary mediators of this compound's effects. The experimental workflow and protocol provided in this guide offer a robust framework for the direct validation of LKB1's role in this compound-mediated AMPK activation, which is a critical aspect for the continued research and development of biguanide-based therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of Galegine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to commencing any disposal-related activities, it is imperative to adhere to strict safety protocols. Always consult the material safety data sheet (MSDS) for galegine, if available, or for similar guanidine (B92328) compounds.

Essential Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound involves segregation, chemical neutralization (where feasible and safe), and disposal as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. All materials that have come into contact with this compound must be treated as hazardous waste.

Waste TypeDescriptionCollection Procedure
Solid Waste Contaminated consumables such as pipette tips, centrifuge tubes, weighing papers, and gloves.Collect in a designated, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste: this compound."
Liquid Waste Unused this compound solutions, and organic or aqueous solutions from experimental procedures containing this compound.Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvents used.
Sharps Waste Needles, syringes, or any sharp objects contaminated with this compound.Dispose of immediately in a designated sharps container that is clearly labeled as "Hazardous Chemical Waste: this compound."

Step 2: Chemical Inactivation (Neutralization)

While specific, validated inactivation protocols for this compound are not documented, a cautious approach based on the reactivity of guanidine compounds can be considered. The guanidine group is basic and can be neutralized with a weak acid. This procedure should only be performed by trained personnel in a controlled environment.

It is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical neutralization.

A potential, generalized neutralization process for small quantities of liquid waste could involve the slow addition of a weak acid (e.g., citric acid or acetic acid) to the this compound solution while stirring in a chemical fume hood. The pH should be carefully monitored and adjusted to a neutral range (pH 6-8). The resulting neutralized solution must still be collected and disposed of as hazardous waste.

Step 3: Final Disposal

Once the this compound waste has been properly segregated and, if applicable, neutralized, it must be disposed of through your institution's official hazardous waste management program.

  • Labeling: Ensure all waste containers are securely sealed and accurately labeled with the contents ("Hazardous Waste: this compound"), the date, and the responsible researcher's name.

  • Storage: Store the waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.

  • Contact EHS: Arrange for the pickup and final disposal of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) department. They will ensure compliance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

GalegineDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (e.g., tips, gloves) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (e.g., solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsWaste Sharps Waste (e.g., needles) SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer Storage Store in Secure Secondary Containment SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS for Pickup and Disposal Storage->EHS

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always prioritize consultation with your institution's safety officers to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Galegine

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Galegine and Related Compounds

Understanding the properties of this compound is the first step in safe handling. The following table summarizes key data for this compound and the closely related Guanidine (B92328) Hydrochloride.

PropertyThis compoundGuanidine Hydrochloride
CAS Number 543-83-9[2][3]50-01-1[4]
Molecular Formula C₆H₁₃N₃[2][3]CH₅N₃·HCl[4]
Molecular Weight 127.19 g/mol [2][3]95.53 g/mol
Appearance Hygroscopic, bitter crystalsOff-white powder solid[4]
Melting Point 60-65°C[3]179 - 186 °C[4]
Solubility Freely soluble in water and alcoholSoluble in water
Hazard Identification and Toxicity

This compound is a toxic compound.[1] Based on data for Guanidine Hydrochloride, this compound should be considered harmful if swallowed or inhaled, and a cause of serious eye and skin irritation.[4][5]

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed)P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[5]
Acute Inhalation Toxicity Category 4 (Harmful if inhaled)P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[5]
Aquatic Hazard Harmful to aquatic lifeP273: Avoid release to the environment.[5]

LD50 (Oral, Rat): 773.6 mg/kg (for Guanidine Hydrochloride)[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation of dust particles.[4]

  • Enclosed Systems: For larger quantities or procedures with a higher risk of aerosolization, use of a glove box or other enclosed system is advised.[1]

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust.[7][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double gloving is recommended.[1][7][9]To prevent skin contact. Inspect gloves for any signs of degradation or puncture before use.
Body Protection A lab coat with long sleeves and tight-fitting cuffs. A chemical-resistant apron should be worn over the lab coat.To protect skin and clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling this compound powder outside of a fume hood or when there is a potential for dust generation.To prevent inhalation of harmful dust particles.
Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Weighing and Dispensing: Conduct all weighing and dispensing of this compound powder within a chemical fume hood or other ventilated enclosure to control dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6][10]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including used PPE (gloves, disposable lab coats), weighing papers, and contaminated labware, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Store waste containers in a designated, secure secondary containment area away from general laboratory traffic until they are collected for disposal.

Disposal Method
  • All this compound waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for arranging waste pickup.

Experimental Protocol: Sample Preparation for In Vitro Studies

This protocol provides a general procedure for preparing a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Sterile, deionized water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation: Perform all steps in a chemical fume hood. Don all required PPE.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water or buffer to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended for the specific experimental application.

  • Labeling: Clearly label all tubes with the chemical name, concentration, date of preparation, and your initials.

Visual Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for handling this compound safely.

Galegine_Handling_Workflow Safe Handling Workflow for this compound cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Dispense Weigh and Dispense this compound Prepare_Work_Area->Weigh_Dispense Prepare_Solution Prepare Solution Weigh_Dispense->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Surfaces Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound from preparation to cleanup.

Galegine_Spill_Response This compound Spill Response Plan cluster_Immediate Immediate Actions cluster_Cleanup Cleanup Procedure cluster_FollowUp Follow-Up Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel in the Area Spill_Occurs->Alert_Personnel Evacuate Evacuate Immediate Area (if necessary) Alert_Personnel->Evacuate Assess_Spill Assess the Spill Size and Risk Evacuate->Assess_Spill Don_PPE_Spill Don Appropriate Spill Response PPE Assess_Spill->Don_PPE_Spill Contain_Spill Contain the Spill with Absorbent Material Don_PPE_Spill->Contain_Spill Collect_Material Carefully Collect Contaminated Material Contain_Spill->Collect_Material Place_in_Waste Place in a Labeled Hazardous Waste Container Collect_Material->Place_in_Waste Decontaminate_Area Decontaminate the Spill Area Place_in_Waste->Decontaminate_Area Report_Spill Report the Spill to EH&S Decontaminate_Area->Report_Spill Review_Procedures Review Handling Procedures Report_Spill->Review_Procedures

Caption: Step-by-step response plan for a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.